molecular formula C9H11NO2 B024968 (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one CAS No. 109482-86-2

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Cat. No.: B024968
CAS No.: 109482-86-2
M. Wt: 165.19 g/mol
InChI Key: FZMFPCLBMUFJGR-AATRIKPKSA-N
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Description

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMFPCLBMUFJGR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NMR and IR spectroscopy of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Abstract

This compound is a member of the enaminone class of compounds, which are valuable intermediates in organic synthesis. The unique electronic and structural characteristics of this molecule—featuring a furan ring, a conjugated enone system, and a dimethylamino group—give rise to a distinct spectroscopic signature. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. The document explains the causal relationships behind spectral features, provides standardized experimental protocols, and grounds its claims in authoritative references.

Molecular Structure and Key Features

The structural integrity of this compound is defined by the interplay of its constituent functional groups. The molecule is an α,β-unsaturated ketone, specifically an enaminone, which results in significant electronic delocalization across the prop-2-en-1-one backbone. This delocalization is further influenced by the electron-donating dimethylamino group at the β-position and the electron-rich 2-furyl substituent adjacent to the carbonyl group. The "(2E)" designation specifies a trans configuration for the protons on the carbon-carbon double bond, a critical detail for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule.[1] The conjugated system in the target molecule significantly influences the chemical shifts of the vinylic and aromatic protons.

Predicted Chemical Shifts and Coupling Constants

The strong electron-donating effect of the dimethylamino group causes a significant upfield shift (lower ppm) for the α-proton (H2) and a downfield shift (higher ppm) for the β-proton (H3) compared to a standard enone.[2]

  • Dimethylamino Protons (N(CH₃)₂): These two methyl groups are expected to be equivalent and appear as a singlet. Due to the electron-withdrawing nature of the adjacent enone system, their signal will be downfield compared to a simple amine, likely in the range of δ 2.9-3.3 ppm .

  • Vinylic Protons (H2 and H3):

    • The proton at C2 (H2 ) is α to the carbonyl group. The resonance donation from the nitrogen atom increases electron density at this position, shifting it upfield to approximately δ 5.6-6.0 ppm .

    • The proton at C3 (H3 ) is β to the carbonyl group and is deshielded. It will appear further downfield, likely around δ 7.5-7.8 ppm .

    • These two protons will show coupling to each other. The (E)-configuration results in a large trans-coupling constant, typically J = 12-18 Hz .[2] This large J-value is a definitive confirmation of the trans stereochemistry.

  • Furan Protons (H3', H4', H5'): The protons on the furan ring exhibit a predictable pattern.

    • H5' : This proton is adjacent to the oxygen atom and will be the most deshielded of the furan protons, appearing as a doublet of doublets around δ 7.6-7.8 ppm .

    • H3' : This proton is also adjacent to the oxygen but is shielded relative to H5'. It will appear as a doublet of doublets around δ 7.2-7.4 ppm .

    • H4' : This proton is coupled to both H3' and H5' and will appear as a doublet of doublets (or triplet) in the middle, around δ 6.5-6.7 ppm .

    • The coupling constants for furan rings are typically small: J₃'₄' ≈ 3.5 Hz, J₄'₅' ≈ 1.8 Hz, and J₃'₅' ≈ 0.8 Hz.[3]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N(CH₃)₂2.9 - 3.3Singlet (s)N/A
H2 (α-vinylic)5.6 - 6.0Doublet (d)JH2-H3 = 12-18
H3 (β-vinylic)7.5 - 7.8Doublet (d)JH2-H3 = 12-18
H4' (furan)6.5 - 6.7Doublet of Doublets (dd)JH4'-H3' ≈ 3.5, JH4'-H5' ≈ 1.8
H3' (furan)7.2 - 7.4Doublet of Doublets (dd)JH3'-H4' ≈ 3.5, JH3'-H5' ≈ 0.8
H5' (furan)7.6 - 7.8Doublet of Doublets (dd)JH5'-H4' ≈ 1.8, JH5'-H3' ≈ 0.8

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.[4] The chemical shifts are highly sensitive to the electronic environment, with carbonyl and aromatic carbons appearing significantly downfield.

Predicted Chemical Shifts
  • Carbonyl Carbon (C=O): The carbonyl carbon (C3) is part of a conjugated system, which typically places its resonance in the range of δ 180-190 ppm . The attachment to the electron-rich furan ring may shift this slightly upfield compared to analogues with phenyl rings.

  • Vinylic Carbons (C1, C2):

    • C1: This carbon is attached to the electron-donating nitrogen, which strongly shields it. Its signal is expected around δ 95-105 ppm .

    • C2: This carbon, β to the nitrogen and α to the carbonyl, is deshielded and will appear further downfield, likely around δ 145-155 ppm .

  • Furan Carbons (C2', C3', C4', C5'):

    • C2' (ipso-carbon): The carbon attached to the carbonyl group will be downfield, around δ 150-155 ppm .

    • C5': The carbon adjacent to the oxygen, analogous to H5', will be deshielded, appearing around δ 145-150 ppm .

    • C3' and C4': These carbons are more shielded and are expected in the range of δ 110-125 ppm .

  • Dimethylamino Carbons (N-CH₃): The carbons of the methyl groups will appear far upfield, typically in the range of δ 35-45 ppm .

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O180 - 190
C2' (furan, ipso)150 - 155
C2 (β-vinylic)145 - 155
C5' (furan)145 - 150
C3' (furan)110 - 125
C4' (furan)110 - 125
C1 (α-vinylic)95 - 105
N(CH₃)₂35 - 45

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[1]

Characteristic Absorption Bands

The IR spectrum of this compound will be dominated by several key absorptions:

  • C=O Stretch: The α,β-unsaturated carbonyl group exhibits a strong absorption band at a lower wavenumber than a simple ketone due to conjugation. This peak is expected in the range of 1625-1650 cm⁻¹ .

  • C=C Stretch: The alkene double bond, also part of the conjugated system, will have a strong absorption band, often appearing near the carbonyl stretch, in the region of 1580-1625 cm⁻¹ .

  • Furan Ring Vibrations: Furan rings show characteristic C=C and C-O-C stretching vibrations.[5] These typically appear as a series of bands in the 1400-1600 cm⁻¹ region and also around 1000-1250 cm⁻¹ .

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the dimethylamino group is expected to appear in the 1350-1250 cm⁻¹ range.

  • C-H Bending (out-of-plane): The trans disubstituted double bond will show a characteristic strong out-of-plane bending vibration around 960-990 cm⁻¹ . The presence of this band provides further evidence for the (E)-stereochemistry.

Summary of Predicted IR Data
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1625 - 1650Strong
Alkene (C=C)Stretch1580 - 1625Strong
Furan RingC=C Stretch1400 - 1600Medium-Strong
Enamine (C-N)Stretch1250 - 1350Medium
Furan RingC-O-C Stretch1000 - 1250Strong
Trans Alkene (=C-H)Out-of-plane Bend960 - 990Strong

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures must be followed.

Workflow for Spectroscopic Analysis

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation A Compound Synthesis & Purification B Sample Preparation (Solvent, Concentration) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C D IR Spectroscopy (ATR-FTIR) B->D E Data Processing (Phasing, Baseline Correction) C->E D->E F Spectral Interpretation (Peak Assignment) E->F G Structural Confirmation F->G

Caption: Standard workflow for the spectroscopic characterization of a synthetic compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is a common first choice for its versatility.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, more scans are required (e.g., 1024 or more). A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.[4]

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually needed unless baseline correction is required.

Conclusion

The structural elucidation of this compound is reliably achieved through a combined application of NMR and IR spectroscopy. ¹H NMR confirms the (E)-stereochemistry of the alkene via the large trans-coupling constant and details the electronic environment of the protons. ¹³C NMR provides a map of the carbon skeleton, confirming the presence of all key functional groups. Finally, IR spectroscopy offers a rapid and definitive fingerprint of the molecule's functional groups, particularly the conjugated carbonyl and the furan ring system. This comprehensive spectroscopic guide serves as a foundational reference for scientists working with this and structurally related enaminone compounds.

References

  • Title: The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives Source: University of Dayton URL: [Link]

  • Title: 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Chalcone and their Heterocyclic Analogue Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis, structural and spectroscopic analysis, and antiproliferative activity of chalcone derivate (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Source: Orbital: The Electronic Journal of Chemistry URL: [Link]

  • Title: Spectroscopic Evaluation of Chalcone Derivatives and their Zinc Metal Complexes: A Combined Experimental and Computational Approach on the Binding of the Complexes with the Serum Albumin Source: ResearchGate URL: [Link]

  • Title: Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: A vibrational spectroscopic study on furan and its hydrated derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives Source: Semantic Scholar URL: [Link]

  • Title: Supporting Information for publications Source: The Royal Society of Chemistry URL: [Link]

  • Title: Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans Source: Journal of the Chemical Society URL: [Link]

  • Title: (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Basic 1H- and 13C-NMR Spectroscopy Source: Elsevier URL: [Link]

  • Title: 3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation... Source: ResearchGate URL: [Link]

  • Title: 1H and13C NMR Spectroscopic Characterization of Poly(amide-enaminonitriles) Source: ResearchGate URL: [Link]

  • Title: Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization Source: MDPI URL: [Link]

  • Title: differences & similarities of 1H & 13C NMR spectroscopy Source: YouTube (Chem Help ASAP) URL: [Link]

  • Title: a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template) Source: ResearchGate URL: [Link]

  • Title: (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one Source: PubChem URL: [Link]

  • Title: 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)- Source: SpectraBase URL: [Link]

  • Title: Ethanone, 1-(2-furanyl)- Source: NIST WebBook URL: [Link]

  • Title: 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Source: PubChem URL: [Link]

Sources

A Technical Guide to the Mass Spectrometry Analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the mass spectrometric analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, a member of the enaminone class of compounds. Enaminones are valuable synthetic intermediates in pharmaceutical and materials science, necessitating robust analytical methods for their characterization. This document details a self-validating analytical workflow, from sample preparation to tandem mass spectrometry (MS/MS) interpretation. It is designed for researchers, scientists, and drug development professionals seeking to establish a reliable method for the structural confirmation and purity assessment of this and structurally related compounds. We delve into the rationale behind ionization technique selection, propose detailed fragmentation pathways grounded in established chemical principles, and provide step-by-step protocols to ensure reproducibility.

Introduction and Rationale

This compound is an α,β-unsaturated ketone featuring a dimethylamino group and a furan moiety. The structural elucidation of such molecules is critical in drug discovery and development for confirming identity, identifying impurities, and studying metabolic pathways.[1] Mass spectrometry (MS) offers unparalleled sensitivity and structural information from minimal sample amounts, making it the cornerstone technique for this purpose.[1]

The inherent chemical nature of the target molecule—specifically, the presence of a basic dimethylamino group—makes it an ideal candidate for analysis by positive-mode electrospray ionization (ESI). This technique facilitates the formation of protonated molecular ions, [M+H]+, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to generate structurally significant fragment ions.[2] This guide will focus on leveraging ESI coupled with high-resolution tandem mass spectrometry (e.g., Q-TOF or Orbitrap) for a definitive structural analysis.[3]

Physicochemical Properties & Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's properties.

PropertyValueSource/Method
Chemical Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol [4]
Exact Mass 165.07898 DaCalculated
Key Functional Groups Tertiary Amine (Dimethylamino), Furan Ring, α,β-Unsaturated Ketone-

Ionization Rationale: The dimethylamino group is the most basic site on the molecule and is readily protonated under the acidic mobile phase conditions typically used in ESI-MS. This makes positive-ion mode ESI the method of choice. The high proton affinity of the tertiary amine ensures efficient ion generation, leading to a strong signal for the protonated molecule, [M+H]⁺, at an expected m/z of 166.08626.

A Self-Validating Experimental Workflow

The following protocol is designed as a complete, self-validating system. Each step is chosen to ensure data integrity and reproducibility.

Diagram: Overall Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve 1 mg/mL in Methanol Dilute Dilute to 10 µg/mL with 50:50 ACN:H₂O + 0.1% Formic Acid Prep->Dilute AcquireMS1 Full Scan MS (m/z 50-500) Identify [M+H]⁺ at 166.086 Dilute->AcquireMS1 SelectIon Isolate [M+H]⁺ Precursor Ion AcquireMS1->SelectIon AcquireMS2 Tandem MS (MS/MS) Collision Energy Ramp (10-40 eV) SelectIon->AcquireMS2 AnalyzeMS2 Analyze Fragment Ions AcquireMS2->AnalyzeMS2 Propose Propose Fragmentation Pathway AnalyzeMS2->Propose Confirm Confirm Structure Propose->Confirm

Caption: High-level workflow from sample preparation to structural confirmation.

Detailed Experimental Protocols

A. Sample Preparation

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade methanol to a final concentration of 1 mg/mL. Methanol is chosen for its ability to solubilize the compound and its compatibility with ESI.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.

    • Causality: The acetonitrile/water mixture is a common mobile phase for reverse-phase chromatography and direct infusion ESI. The addition of 0.1% formic acid is crucial; it acidifies the solution, ensuring the dimethylamino group is fully protonated, which dramatically enhances the ionization efficiency in positive mode.

B. Mass Spectrometry Instrumentation & Parameters

The following parameters are recommended for a high-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe dimethylamino group is highly basic and readily protonated.[5]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for stable ion generation.[6]
Nebulizing Gas (N₂) Flow Instrument DependentAssists in droplet formation and solvent evaporation.
Drying Gas (N₂) Flow Instrument DependentAids in desolvation of the charged droplets to release gas-phase ions.
Drying Gas Temperature 250 - 350 °CFacilitates efficient solvent evaporation without causing thermal degradation.
Scan Range (Full MS) m/z 50 - 500A wide enough range to detect the precursor ion and potential low-mass fragments or adducts.
MS/MS Precursor Ion m/z 166.0863The theoretical exact mass of the [M+H]⁺ ion.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation.
Collision Energy (CID) 10 - 40 eV (Ramped)A ramped collision energy ensures the capture of both low-energy (primary) and high-energy (secondary) fragments, providing a complete fragmentation profile.[3]

Data Analysis: Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides a fragmentation fingerprint that is used for definitive structural elucidation.[2][7] Upon collision-induced dissociation, the protonated molecule ([M+H]⁺, m/z 166.086) is expected to fragment along predictable pathways based on bond strengths and the stability of the resulting fragment ions and neutral losses.

Proposed Fragmentation Scheme

The fragmentation of protonated enaminones is a well-studied process.[8] The primary fragmentation is often initiated by cleavage of the bonds adjacent to the carbonyl and amino groups.

Table of Expected Fragment Ions:

Observed m/zCalculated Exact MassProposed FormulaProposed LossProposed Structure
166.0863166.0863[C₉H₁₂NO₂]⁺-Protonated Molecule [M+H]⁺
122.0601122.0601[C₇H₈O₂]⁺C₂H₆N (Dimethylamine)2-Furoyl-ethenone ion
95.012895.0128[C₅H₃O₂]⁺C₂H₆N + CO2-Furoyl cation
67.017867.0178[C₄H₃O]⁺C₂H₆N + CO + COFuryl cation
Diagram: Proposed MS/MS Fragmentation Pathway

Fragmentation_Pathway Parent [M+H]⁺ m/z = 166.086 Frag1 m/z = 122.060 Parent->Frag1 - N(CH₃)₂H (Dimethylamine) Frag2 2-Furoyl cation m/z = 95.013 Frag1->Frag2 - CO (Carbon Monoxide) Frag3 Furyl cation m/z = 67.018 Frag2->Frag3 - CO (Carbon Monoxide)

Caption: Key fragmentation steps for protonated this compound.

Mechanistic Discussion:

  • Formation of m/z 122.060: The most favorable initial fragmentation is the neutral loss of dimethylamine (45.05 Da) via cleavage of the C-N bond. This is a characteristic loss for compounds containing a dimethylamino group and results in a stable, resonance-delocalized acylium-type ion.[8][9]

  • Formation of m/z 95.013: The subsequent fragmentation involves the loss of a neutral carbon monoxide (CO) molecule (28.00 Da) from the m/z 122 fragment. This is a classic fragmentation pathway for acylium ions, leading to the formation of the highly stable 2-furoyl cation.

  • Formation of m/z 67.018: The 2-furoyl cation can further fragment by losing another molecule of carbon monoxide, resulting in the formation of the furyl cation.

The presence and relative abundances of these specific fragments provide a high-confidence confirmation of the molecule's core structure, including the furan ring, the carbonyl group, and the dimethylamino-propene chain.

Conclusion

The mass spectrometric analysis of this compound can be reliably achieved using the workflow detailed in this guide. By employing positive-ion electrospray ionization, the molecule is efficiently converted to its protonated form, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis yields a predictable and structurally informative fragmentation pattern, characterized by the sequential losses of dimethylamine and carbon monoxide. This self-validating methodology, grounded in established principles of mass spectrometry, provides a robust protocol for the definitive structural confirmation required in pharmaceutical development and chemical research.

References

  • Cai, S., et al. (2014). An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Frontiers of Bioanalytical Chemistry. Available at: [Link]

  • Biemann, K. (1990). Tandem mass spectrometry. Methods in Enzymology. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. OUCI. Available at: [Link]

  • Jakobsen, P., et al. (1968). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Baertschi, S. W., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ahmad, S., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Glish, G. L. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. Available at: [Link]

  • Lyakhovetsky, Y., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. International Journal of Analytical Mass Spectrometry and Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a synthetic organic compound characterized by a furan ring linked to a propenone backbone, which is further substituted with a dimethylamino group. This molecule belongs to the enaminone class of compounds, which are known for their versatile biological activities. The presence of the furan moiety, a common scaffold in medicinal chemistry, suggests a potential for diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing on data from structurally related molecules and outlining experimental protocols for its evaluation.

Chemical Profile:

PropertyValueReference
CAS Number 109482-86-2[2]
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
Appearance Brown solid
Storage 2-8 °C[2]

Synthesis

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the reaction of an appropriate acetophenone with an aldehyde in the presence of a base.[3] Specifically, 2-acetylfuran can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Synthetic Workflow Diagram

G acetylfuran 2-Acetylfuran reaction Claisen-Schmidt Condensation acetylfuran->reaction dmf_dma N,N-Dimethylformamide dimethyl acetal dmf_dma->reaction product (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one reaction->product

Caption: Synthetic pathway for this compound.

Potential Anticancer Activity

Chalcones and their heterocyclic analogs, including furan-based derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The biological action of these compounds is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.[6]

Putative Mechanism of Action

Structurally similar furan-based chalcones have been shown to induce cell cycle arrest and apoptosis in cancer cells. One potential mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics, which is crucial for cell division.[4] Furthermore, these compounds may modulate key signaling pathways involved in cell proliferation and survival.

Experimental Evaluation of Cytotoxicity

The cytotoxic potential of this compound can be assessed using a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Comparative Cytotoxicity of Furan-Based Chalcones:

CompoundCancer Cell LineIC50 (µg/mL)Reference
AM4 (a 3-furan-1-thiophene-based chalcone)MCF-719.354[7]
Pyrrole-based chalcone 3HepG227[8]
Pyrrole-based chalcone 1A54984[8]
Signaling Pathway Visualization

G compound (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one tubulin Tubulin compound->tubulin Inhibition of polymerization microtubules Microtubule Dynamics tubulin->microtubules mitosis Mitotic Arrest microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Potential Antimicrobial Activity

Furan derivatives are a well-established class of antimicrobial agents.[1] The antimicrobial spectrum of these compounds often includes both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticipated Mechanism of Action

The antimicrobial action of furan-containing compounds can be multifactorial. They may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The enaminone scaffold can also contribute to the antimicrobial effect through its ability to chelate metal ions essential for microbial growth.

Methodology for Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth within a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Antimicrobial Activity of Structurally Related Compounds:

Compound ClassMicroorganismMIC (µg/mL)Reference
Furan-1-thiophene-based chalconesS. pyogenes- (Inhibition zone 27.13 mm)
Furan-1-thiophene-based chalconesP. aeruginosa- (Inhibition zone 23.30 mm)[7]
2(5H)-Furanone derivative F131S. aureus8-16[10]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesC. albicans64[11]

Potential Anti-inflammatory Activity

Furan derivatives have been reported to possess significant anti-inflammatory properties.[1] These effects are often mediated through the inhibition of key inflammatory pathways.

Probable Mechanism of Action

The anti-inflammatory effects of furan-containing molecules can arise from their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by inhibiting the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] Furthermore, they may modulate inflammatory signaling cascades, including the NF-κB pathway.[13]

Experimental Protocol for Anti-inflammatory Assessment

The anti-inflammatory potential of this compound can be investigated by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration and determine the inhibitory effect of the compound.

Anti-inflammatory Signaling Pathway

G lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb inos_cox2 iNOS & COX-2 Expression nf_kb->inos_cox2 no_pg NO & Prostaglandins inos_cox2->no_pg compound (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one compound->nf_kb Inhibition

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound, as a member of the furan-containing enaminones, represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on structurally related compounds, it is highly probable that this molecule possesses significant anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and comparative data presented in this guide provide a solid framework for the systematic evaluation of its biological potential. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications.

References

  • Al-Ostath, A. et al. (2022). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Kumar, R. et al. (2012). Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. Medicinal Chemistry Research, 21(9), 2133-2140. Available at: [Link]

  • Al-Ostath, A. et al. (2022). Synthesis, Pharmacological Evaluation, and in Silico Study of New 3-Furan-1-thiophene-based Chalcones As Antibacterial and Anticancer Agents. AMiner. Available at: [Link]

  • Yurttaş, L. et al. (2018). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Molecules, 23(11), 2859. Available at: [Link]

  • Kumar, R. et al. (2012). Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. ResearchGate. Available at: [Link]

  • Mohamed, M. F. A. et al. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Journal of the Iranian Chemical Society, 19(12), 5347-5362. Available at: [Link]

  • Karimi, G. et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 8853876. Available at: [Link]

  • Patel, R. V. et al. (2015). Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. ResearchGate. Available at: [Link]

  • Vázquez-García, O. G. et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 161–164. Available at: [Link]

  • Akylbekov, N. et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Pathogens, 12(1), 26. Available at: [Link]

  • Vázquez-García, O. G. et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Akylbekov, N. et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Center for Biotechnology Information. Available at: [Link]

  • Bruker. (n.d.). Antimicrobial Susceptibility Testing. Bruker. Available at: [Link]

  • Bou-Salah, L. et al. (2014). Predicting biological activity of chalcone (1,3-diphenyl-2-propen-1-one) derivatives cytotoxicity against HT-29 human colon. Scholars Research Library. Available at: [Link]

  • Zhang, Y. et al. (2025). Antimicrobial peptide Hs02 with rapid bactericidal, anti-biofilm, and anti-inflammatory activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli. Microbiology Spectrum, 13(1), e01050-24. Available at: [Link]

  • Chen, Y. et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5437. Available at: [Link]

  • Wang, Y. et al. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 12(10), 1735-1744. Available at: [Link]

  • Shcheglov, D. S. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Arias-Gomez, A. et al. (2020). (E)-3-Furan-2-yl- N- p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation. ACS Chemical Neuroscience, 11(21), 3603–3614. Available at: [Link]

Sources

A Technical Guide to the Synthesis, Properties, and Reactivity of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a versatile enaminone that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structure, featuring a conjugated system incorporating a furan ring, an enone moiety, and a dimethylamino group, endows it with characteristic reactivity that is highly valuable for the construction of complex heterocyclic frameworks. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, a detailed and field-proven synthesis protocol, spectral characteristics, and its reactivity profile. The content herein is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this valuable chemical building block.

Molecular Structure and Nomenclature

The structural integrity of a synthetic building block is fundamental to its application. This compound is an α,β-unsaturated ketone, specifically an enaminone, characterized by the trans or (E)-configuration of the olefinic double bond, which is the thermodynamically more stable isomer.

  • Systematic IUPAC Name: (2E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

  • Common Synonyms: 3-(Dimethylamino)-1-(2-furyl)-2-propen-1-one[1], (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

  • CAS Registry Numbers: 109482-86-2[1], 17168-45-5

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

The molecule's architecture, featuring a nucleophilic dimethylamino group and an electrophilic carbonyl conjugated system, is the primary determinant of its chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below. This data is crucial for its handling, storage, and application in experimental setups.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Brown or Light Yellow Solid
Purity ≥95-97% (Typical Commercial Grade)[1][2]
Solubility Soluble in most organic solvents[3]
Storage Conditions 2-8 °C, in a cool, dry place[1][3]

Synthesis and Experimental Protocol

The synthesis of this compound is most efficiently achieved through the condensation of 2-acetylfuran with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Mechanistic Rationale

The choice of DMF-DMA is critical; it serves as a highly reactive one-carbon electrophile and the source of the dimethylamino group.[4][5] The reaction proceeds via the condensation of the enolate of 2-acetylfuran with DMF-DMA. This process is driven by the formation of the highly conjugated and stable enaminone product, with the elimination of methanol. Heating is employed to overcome the activation energy of the condensation and to drive the reaction to completion. The high yield reported underscores the efficiency of this synthetic route.

Detailed Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the laboratory-scale synthesis of the title compound.

SynthesisWorkflow reagents 1. Combine Reactants 2-acetylfuran N,N-dimethylformamide dimethyl acetal reaction 2. Reaction Stir at 100°C for 9 hours reagents->reaction Heat workup1 3. Initial Workup Cool to room temperature Concentrate in vacuo reaction->workup1 workup2 4. Precipitation Add ether and hexane workup1->workup2 isolation 5. Isolation Collect solid by filtration Wash with hexane workup2->isolation product 6. Final Product Dry to obtain brown solid (97% Yield) isolation->product

Caption: High-yield synthesis workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetylfuran (25.0 g, 0.227 mol) with N,N-dimethylformamide dimethyl acetal (40 mL).

  • Heating: Immerse the flask in an oil bath and heat the reaction mixture to 100 °C. Maintain this temperature with vigorous stirring for 9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove volatile components, including the methanol byproduct.

  • Precipitation: To the concentrated residue, add diethyl ether followed by hexane. Stir or sonicate the mixture to induce precipitation of the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexane to remove any remaining impurities.

  • Drying: Dry the final product under vacuum to yield 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one as a brown solid (36.5 g, 97% yield).

Spectral Data and Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characteristic of the enaminone structure. The olefinic protons (CH=CH) typically appear as doublets in the region of δ 5.5-8.0 ppm. For a similar sulfonamide-containing enaminone, these olefinic protons were observed as doublets at 5.79 and 7.72 ppm with a coupling constant (J) of 12.25 Hz, confirming the E-configuration.[6] The dimethylamino group will present as a singlet (6H) around δ 2.9-3.2 ppm.[6] The furan ring protons will exhibit characteristic multiplets in the aromatic region (δ 6.5-8.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon (C=O) in the range of δ 180-190 ppm. Signals for the olefinic carbons and the furan ring carbons will also be present in their respective expected regions.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the conjugated ketone (C=O) at approximately 1640-1660 cm⁻¹. Other key peaks include the C=C stretching vibration around 1550-1600 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry should show a prominent molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of 165.19 g/mol . A database entry shows available GC-MS data for this compound.[7]

Chemical Reactivity and Synthetic Utility

Enaminones are highly valuable synthetic intermediates due to their ambident electrophilic/nucleophilic nature.[8] The primary utility of this compound is as a three-carbon building block for the synthesis of various heterocyclic systems, a cornerstone of drug discovery.[6][9]

Core Reactivity Principle

The reactivity is governed by the conjugated π-system. The electron-withdrawing carbonyl group renders the β-carbon (adjacent to the dimethylamino group) electrophilic and susceptible to nucleophilic attack. Concurrently, the dimethylamino group is an excellent leaving group, facilitating cyclocondensation reactions.

Application in Heterocyclic Synthesis

This compound is an ideal precursor for synthesizing substituted pyridines, pyrimidines, pyrazoles, and other complex heterocycles.[9][10] For example, reaction with a binucleophile like guanidine or amidine can lead to the formation of a pyrimidine ring, a privileged scaffold in medicinal chemistry.

The diagram below outlines a generalized reaction pathway demonstrating the utility of the title compound in forming a substituted pyrimidine.

Reactivity sub (2E)-3-(Dimethylamino) -1-(2-furyl)prop-2-en-1-one reaction Cyclocondensation (e.g., in Ethanol, reflux) sub->reaction nuc Binucleophile (e.g., Guanidine) nuc->reaction sub_plus_nuc + product Heterocyclic Product (e.g., 2-Amino-4-(2-furyl)pyrimidine) reaction->product Forms new ring - Me₂NH

Caption: General reaction pathway for heterocyclic synthesis using the title enaminone.

This cyclocondensation strategy is a powerful tool for rapidly building molecular complexity from simple starting materials, making this compound a compound of significant interest for generating libraries of potential drug candidates.[11]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for organic chemists, particularly those in the field of drug development. The straightforward, high-yield synthesis and the ability to readily participate in cyclocondensation reactions to form diverse heterocyclic systems solidify its importance as a key building block in modern synthetic chemistry.

References

  • Liskon Biological. (2024, April 3). Introduction to NN Dimethylformamide Dimethyl acetal. [Link]

  • R Discovery. (2001, October 1). Enaminones as Building Blocks In Heterocyclic Synthesis: A New One Pot Synthesis of Polyfunctional Substituted Pyridines. [Link]

  • Scientific Research Publishing. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]

  • Ferreira, S. B., & Araujo, N. F. (2025, October 22). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. ResearchGate. [Link]

  • OUCI. The reaction of enaminones with aminoheterocycles. A route to azolopyrimidines, azolopyridines and quinolines. [Link]

  • Hassan, A. A. E. (2014, March 10). Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry, 4, 68-81. [Link]

  • Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). [Link]

  • SpectraBase. 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-. [Link]

  • PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]

  • PubChem. (E)-3-Dimethylamino-1-phenyl-propenone. [Link]

  • Industrial Chemicals. (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]

  • National Institutes of Health. (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. [Link]

  • Rosli, M. M., et al. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

Sources

An In-depth Technical Guide to (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, bearing the CAS Number 109482-86-2 , is a fascinating heterocyclic compound that stands at the intersection of several key pharmacophores.[1] As an enaminone derivative featuring a furan moiety, it embodies a chemical scaffold with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential therapeutic applications, drawing insights from the broader class of furan-containing enaminones and related prop-2-en-1-one derivatives. While direct and extensive biological studies on this specific molecule are emerging, this document aims to equip researchers with the foundational knowledge and experimental frameworks to explore its promising future in medicinal chemistry.

Introduction: The Chemical and Pharmacological Significance

This compound belongs to the class of enaminones, which are characterized by an electron-donating amino group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond. This "push-pull" electronic system imparts unique reactivity and makes them valuable synthetic intermediates. The presence of a furan ring, a well-established pharmacophore in numerous approved drugs, further enhances its potential for biological activity. Furan derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Key Structural Features:

  • Enaminone Backbone: Provides a versatile platform for further chemical modifications and is known to be a pharmacophore for various biological activities.

  • Furan Moiety: A five-membered aromatic heterocycle that is a key structural component in many pharmacologically active compounds.

  • Prop-2-en-1-one Linker: This α,β-unsaturated ketone system is a known Michael acceptor and can react with biological nucleophiles, a mechanism often implicated in the activity of anticancer and anti-inflammatory agents.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent.

PropertyValueSource
CAS Number 109482-86-2[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Purity Typically >97%[1]
Appearance Solid
Storage Conditions 2-8 °C, cool, dry place[1]
Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a relatively straightforward procedure, typically achieved through the condensation of 2-acetylfuran with an aminal ester.

Reaction:

G acetylfuran 2-Acetylfuran product (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one acetylfuran->product Condensation dmf_dma N,N-Dimethylformamide dimethyl acetal dmf_dma->product G compound (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one adduct Covalent Adduct compound->adduct protein Cellular Protein (e.g., with Cys residue) protein->adduct disruption Disruption of Protein Function adduct->disruption apoptosis Apoptosis disruption->apoptosis G compound (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one signaling_pathways NF-κB / MAPK Pathways compound->signaling_pathways Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->signaling_pathways pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) signaling_pathways->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation

Sources

A Comprehensive Guide to the Structural Elucidation of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, multi-faceted approach to the complete structural elucidation of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering not just a series of protocols, but a strategic workflow grounded in established analytical principles. We will explore how a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments can be synergistically employed to unambiguously determine the molecular structure and stereochemistry of this target molecule.

Introduction and Strategic Overview

This compound is an enaminone, a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond.[1] This structural motif imparts unique electronic and reactive properties, making such compounds valuable synthons in organic synthesis. The molecule incorporates a furan ring, a common heterocycle in biologically active compounds, and a dimethylamino group, which can influence solubility and receptor binding.

The definitive confirmation of its structure, C₉H₁₁NO₂, requires a multi-pronged analytical approach. Our strategy is to first determine the molecular formula and fragmentation patterns, then identify the functional groups present, and finally, assemble the molecular skeleton piece by piece, confirming connectivity and stereochemistry.

The logical workflow for this elucidation is as follows:

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy - Core Structure cluster_2 NMR Spectroscopy - Connectivity & Stereochemistry cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Identify Proton & Carbon Environments MS->NMR_1D IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D HSQC 2D NMR (HSQC) Correlate Protons to Attached Carbons NMR_1D->HSQC COSY 2D NMR (COSY) Identify Coupled Proton Networks HSQC->COSY HMBC 2D NMR (HMBC) Establish Long-Range C-H Connectivity COSY->HMBC NOESY 2D NMR (NOESY) Confirm (E)-Stereochemistry HMBC->NOESY Structure Final Structure Confirmed NOESY->Structure

Caption: Structure Elucidation Workflow

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, with high resolution, the elemental composition of the molecule.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[3]

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Presentation: Expected Mass Spectrum Data
FeatureExpected ValueSignificance
Molecular Ion (M⁺) m/z 165.0790Confirms the molecular weight.[4]
Exact Mass 165.078979Consistent with the molecular formula C₉H₁₁NO₂.[4]
Key Fragments m/z 95, m/z 70, m/z 44Provides clues to the structural components.
Interpretation and Mechanistic Insights

The molecular ion peak at m/z 165 confirms the molecular weight of C₉H₁₁NO₂. The fragmentation pattern in EI-MS is critical for identifying structural motifs.[5][6] For enaminones, characteristic cleavages are expected.

  • α-cleavage: The most prominent fragmentation is often the cleavage of the bond between the furan ring and the carbonyl group, leading to the formation of a stable furfuroyl cation.

  • McLafferty Rearrangement: While less common for this specific structure, it's a potential pathway for related compounds.

A plausible fragmentation pathway is outlined below:

G M_plus [C₉H₁₁NO₂]⁺ m/z = 165 frag1 [C₅H₃O₂]⁺ m/z = 95 M_plus->frag1 - C₄H₈N• frag2 [C₄H₈N]⁺ m/z = 70 M_plus->frag2 - C₅H₃O₂• frag3 [C₂H₆N]⁺ m/z = 44 frag2->frag3 - C₂H₂

Caption: Predicted MS Fragmentation Pathway

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid or liquid samples as it requires minimal sample preparation.[7]

  • Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[8][9]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is taken first and automatically subtracted from the sample spectrum.[7]

Data Presentation: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3100-3150MediumC-H stretchFuran ring
~2800-3000MediumC-H stretchN-CH₃
~1640-1650 Strong C=O stretch (conjugated)α,β-Unsaturated Ketone
~1590-1610 Strong C=C stretch (conjugated)Alkene (Enamine)
~1550-1580MediumC=C stretchFuran ring
~1150-1250StrongC-N stretchAmine
~1000-1100StrongC-O-C stretchFuran ether

Note: Predicted values are based on typical ranges for these functional groups and data from similar compounds.[10]

Interpretation and Mechanistic Insights

The IR spectrum provides immediate evidence for the key functional groups. The most diagnostic peaks are the strong absorptions for the conjugated carbonyl (C=O) and the carbon-carbon double bond (C=C). The C=O stretch appears at a lower wavenumber (~1645 cm⁻¹) than a typical ketone (~1715 cm⁻¹) due to the extended conjugation with both the alkene and the furan ring, which weakens the double bond character.[11] The strong band around 1600 cm⁻¹ is characteristic of the C=C bond of the enaminone system. The presence of C-H stretches above 3100 cm⁻¹ is indicative of the furan ring, while the stretches below 3000 cm⁻¹ correspond to the methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[12][13]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Experiments to be Performed:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum (proton-decoupled).

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the stereochemistry of the double bond.[1][16]

Data Presentation and Interpretation

Based on the known structure and data from analogous compounds, the following spectral data are predicted.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom #Predicted δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
1'~3.0 - 3.2singlet-6HN(CH₃)₂
2~5.6 - 5.8doublet~12.51H=CH-N
3~7.7 - 7.9doublet~12.51H=CH-CO
4'~6.5 - 6.6dd~3.5, 1.81HFuran H4
5'~7.6 - 7.7dd~1.8, 0.81HFuran H5
3'~7.1 - 7.2dd~3.5, 0.81HFuran H3

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom #Predicted δ (ppm)Assignment
1'~45.0N(CH₃)₂
2~95.0=CH-N
3~148.0=CH-CO
1~178.0C=O
2'~153.0Furan C2
3'~116.0Furan C3
4'~112.0Furan C4
5'~145.0Furan C5

Note: Chemical shifts are predicted based on additivity rules and published data for similar structures.[10][17] Online prediction tools can also provide estimates.[18][19][20]

Interpretation:

  • The ¹H NMR shows a large coupling constant (~12.5 Hz) between the two vinylic protons (H2 and H3), which is characteristic of a trans (E) configuration.

  • The downfield shift of H3 is due to the deshielding effect of the adjacent carbonyl group.

  • The two methyl groups on the nitrogen appear as a single peak, indicating free rotation around the C-N bond on the NMR timescale.

  • The furan protons exhibit their characteristic chemical shifts and coupling patterns.

  • In the ¹³C NMR, the carbonyl carbon (C1) is the most downfield signal. The vinylic carbons (C2 and C3) and the furan carbons appear in the expected olefinic/aromatic region.

COSY: This experiment reveals which protons are coupled to each other. The key expected correlation is between the vinylic protons H2 and H3. Correlations will also be seen between the coupled protons of the furan ring (H3'/H4' and H4'/H5').

HSQC: This spectrum is a map connecting each proton to the carbon it is directly bonded to. It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.

HMBC: This is one of the most powerful experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.

Caption: Key Predicted HMBC Correlations

Crucial HMBC Correlations for Structure Confirmation:

  • H3 to C1: Confirms the attachment of the vinylic chain to the carbonyl carbon.

  • H2 to C1: A two-bond correlation that further supports the propenone backbone.

  • H1' (N-CH₃) to C3: Unambiguously links the dimethylamino group to the vinylic carbon C3.

  • Furan H5' to C2': Confirms the point of attachment of the furan ring to the carbonyl group.

The large coupling constant in the ¹H NMR spectrum strongly suggests an (E) or trans configuration for the double bond. A NOESY experiment provides definitive proof by identifying protons that are close to each other in space, regardless of their bonding.[1]

For the (E)-isomer, a spatial correlation (a cross-peak in the NOESY spectrum) is expected between the vinylic proton H2 and the furan proton H3' . No correlation should be observed between H2 and H3. This is because in the E-conformation, H2 and H3 are on opposite sides of the double bond, while H2 and the furan ring are on the same side.

Caption: Expected NOE for (E)-Isomer

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of this compound can be determined with a high degree of confidence. Mass spectrometry establishes the molecular formula, FTIR identifies the key enaminone and furan functional groups, and a comprehensive set of 1D and 2D NMR experiments pieces together the molecular framework and confirms the (E)-stereochemistry of the double bond. This integrated workflow represents a robust and self-validating system for the structural elucidation of novel small molecules, providing the certainty required for further research and development.

References

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • Li, Y., et al. An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. (2023-04-25).
  • Spectroscopy Online. Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.
  • IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • University of California, Irvine. Sample preparation for FT-IR.
  • SCION Instruments. Sample preparation GC-MS.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02).
  • Organomation. GC-MS Sample Preparation.
  • Chemistry Stack Exchange. Determining geometry of trisubstituted alkene. (2017-06-28).
  • Elyashberg, M., et al.
  • ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020-09-16).
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Oneida Research Services, Inc. GC/MS Analysis for Identification of Unknown Organics.
  • RSC Publishing. Studies in mass spectrometry. Part XII. Mass spectra of enamines.
  • ResearchGate. The general structure of Enaminones.
  • ResearchGate. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (2025-08-05).
  • analyzetest.com. Interpretation steps of a NMR spectrum. (2021-03-17).
  • PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • SpectraBase. 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • University of California, Davis. NOESY and ROESY. (2018-08-08).
  • Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. (2024-05-19).
  • Guan, Y., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Kant, R., et al. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E.
  • University of California, Davis. 5.4: NOESY Spectra. (2025-10-12).
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor.
  • Reddit. E/Z isomer identification help. (2018-08-25).
  • ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. (2025-08-06).
  • University of California, Davis. 2D NMR Introduction. (2025-01-02).
  • Wikipedia. Fragmentation (mass spectrometry).
  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • Universal Lab Blog. FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024-06-16).
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • NMRDB.org. Predict all NMR spectra.
  • NIH. 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.
  • InstaNANO. FTIR Functional Group Database Table with Search.
  • YouTube. How To Read FTIR Spectroscopy? - Chemistry For Everyone. (2025-02-09).
  • NIH. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025-02-04).

Sources

The Advent and Ascendance of Furan-Containing Chalcones: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a class of organic compounds that have captivated the attention of chemists and pharmacologists for over a century.[1][2] Their journey from being simple synthetic curiosities to becoming privileged scaffolds in drug discovery is a testament to their versatile chemistry and broad spectrum of biological activities.[2] This technical guide delves into the discovery and history of a particularly significant subclass: furan-containing chalcones. We will traverse their historical origins, dissect their synthesis with a focus on the seminal Claisen-Schmidt condensation, and explore the ever-expanding landscape of their applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

A Historical Perspective: From Benzylideneacetophenone to a Privileged Scaffold

The story of chalcones begins in 1881 with the pioneering work of Claisen and Claperède, who first reported the synthesis of the parent compound, benzylideneacetophenone.[1] This deceptively simple molecule, an open-chain flavonoid, laid the groundwork for the exploration of a vast chemical space.[3] Chalcones are crucial biosynthetic precursors to flavonoids and isoflavonoids in plants, where they play a role in pigmentation and defense mechanisms.[3][4]

Early research primarily focused on the fundamental chemistry of these α,β-unsaturated ketones. However, as the 20th century progressed, the scientific community began to uncover the remarkable biological potential hidden within the chalcone framework. Studies revealed a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[5][6] This realization marked a pivotal shift, transforming chalcones from mere chemical intermediates into a focal point of medicinal chemistry research.[7]

The introduction of heterocyclic rings into the chalcone scaffold was a logical and fruitful progression. The incorporation of moieties such as furan was found to significantly modulate the physicochemical properties and biological activities of the parent chalcone.[5][8] This guide will now turn its attention to this fascinating and highly significant subset of chalcones.

The Genesis of Furan-Containing Chalcones: A Strategic Molecular Marriage

The deliberate incorporation of a furan ring into the chalcone structure was driven by the pursuit of enhanced biological efficacy and novel mechanisms of action. The furan ring, an oxygen-containing five-membered heterocycle, imparts unique electronic and steric features to the chalcone molecule. This modification can influence factors such as planarity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of pharmacological activity.

The Claisen-Schmidt Condensation: The Cornerstone of Furan-Containing Chalcone Synthesis

The most common and efficient method for synthesizing chalcones, including those containing a furan ring, is the Claisen-Schmidt condensation.[5][10] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.[5] In the context of furan-containing chalcones, either the aldehyde or the ketone (or both) can bear the furan moiety.

The general mechanism of the Claisen-Schmidt condensation is a classic example of a base-catalyzed aldol condensation followed by dehydration. The base abstracts an acidic α-proton from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product furan_aldehyde Furan-2-carboxaldehyde nucleophilic_attack Nucleophilic Attack furan_aldehyde->nucleophilic_attack Electrophile acetophenone Substituted Acetophenone enolate_formation Enolate Formation acetophenone->enolate_formation base Base (e.g., NaOH, KOH) base->enolate_formation Catalyzes enolate_formation->nucleophilic_attack Nucleophile dehydration Dehydration nucleophilic_attack->dehydration furan_chalcone Furan-Containing Chalcone dehydration->furan_chalcone

Experimental Protocol: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

This protocol provides a representative example of the synthesis of a furan-containing chalcone via the Claisen-Schmidt condensation.

Materials and Reagents:

  • Furan-2-carboxaldehyde

  • 4'-Methoxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Ethyl acetate and Hexane (for Thin Layer Chromatography)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4'-methoxyacetophenone (1.0 mmol) and furan-2-carboxaldehyde (1.0 mmol) in ethanol (15-20 mL).

  • Catalyst Addition: To the stirred solution, add a 40% aqueous solution of NaOH (1-2 mL) dropwise at room temperature. A color change is typically observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (100 mL).

  • Neutralization: Acidify the mixture with a 10% HCl solution until it is neutral to pH paper.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid thoroughly with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure furan-containing chalcone.

Data Presentation:

Reactant A (Aldehyde)Reactant B (Ketone)ProductYield (%)Melting Point (°C)
Furan-2-carboxaldehyde4'-Methoxyacetophenone(2E)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one85-95%88-90
5-Nitro-furan-2-carboxaldehydeAcetophenone(2E)-3-(5-nitrofuran-2-yl)-1-phenylprop-2-en-1-one80-90%148-150

The Pharmacological Odyssey of Furan-Containing Chalcones

The incorporation of the furan moiety has led to the discovery of chalcones with a wide range of potent biological activities. This section will explore some of the key therapeutic areas where furan-containing chalcones have shown significant promise.

Anticancer Activity

A significant body of research has focused on the anticancer properties of furan-containing chalcones.[11] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. For instance, certain furan-containing chalcones have demonstrated potent antiproliferative activity against various cancer cell lines.[3][12] Studies have shown that the attachment of a furan ring to the A-ring of the chalcone can enhance its anticancer activity.[3] Furthermore, bischalcone derivatives with furan units have also been synthesized and evaluated for their cytotoxic effects.[13]

Anticancer_Mechanisms Furan_Chalcone Furan-Containing Chalcone Apoptosis Induction of Apoptosis Furan_Chalcone->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Furan_Chalcone->Cell_Cycle_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis Furan_Chalcone->Angiogenesis_Inhibition Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Angiogenesis_Inhibition->Cancer_Cell_Death

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Furan-containing chalcones have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[6][14] Their mechanism of action is often attributed to the reactive α,β-unsaturated carbonyl system, which can act as a Michael acceptor and interact with biological nucleophiles in pathogens.[15] The synthesis of novel furan-derived chalcones and their subsequent evaluation against various microbial species have been extensively reported.[14][16]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Furan-containing chalcones have demonstrated potent anti-inflammatory and antioxidant properties.[6] Their ability to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for the development of new therapeutic agents for inflammatory disorders.

Future Directions and Conclusion

The journey of furan-containing chalcones from their synthetic origins to their current status as promising drug candidates is a compelling narrative of scientific discovery. The ease of their synthesis, coupled with their diverse and potent biological activities, ensures that they will remain a fertile ground for research and development.

Future research in this field is likely to focus on several key areas:

  • Lead Optimization: The development of more potent and selective furan-containing chalcones through systematic structure-activity relationship studies.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Rigorous preclinical and clinical evaluation of the most promising candidates.

  • Green Synthesis: The development of more environmentally friendly synthetic methodologies.[17][18]

References

  • Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen- Schmidt Condensation of 5-(3- Fluorophenyl)furan-2-carbaldehyde - Benchchem. (n.d.).
  • Poulsen, M. L. (2022). Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure. IQS SE - Master's Degree in Pharmaceutical Chemistry.
  • Synthesis of chalcone by Claisen‐Schmidt condensation. (n.d.). ResearchGate.
  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2015). Anticancer Research.
  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (n.d.). Frontiers.
  • Mahdi, I. S., Abdula, A. M., Jassim, A. M. N., & Baqi, Y. (n.d.). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. National Institutes of Health.
  • Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. (n.d.). Der Pharma Chemica.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). National Institutes of Health.
  • Synthesis, reactions and application of chalcones: a systematic review. (n.d.). RSC Publishing.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega.
  • Synthetic data of furan chalcone derivatives 4a-s. (n.d.). ResearchGate.
  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (n.d.). Bentham Science Publisher.
  • Synthesis of Novel Arylfurfurylchalcones. (2025). ResearchGate.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). PMC - NIH.
  • A Review of Chalcones: Synthesis, Reactions, and Biological Importance. (2025). ResearchGate.
  • Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate.
  • Chalcones synthesis: Significance and symbolism. (2024).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Kumar, D., & Kumar, N. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). National Institutes of Health.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH.
  • Synthesis of Novel Furan-Based Chalcone Derivatives As Anti-Tuberculosis Agents: In Vitro, Cytotoxicity Assessment and In Silico. (n.d.). Taylor & Francis Online.
  • Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
  • Chalcones: Synthetic Chemistry Follows Where Nature Leads. (n.d.). PMC - PubMed Central.
  • Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research.
  • Naturally occurring chalcones and their biological activities. (2014). R Discovery - Researcher.Life.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). National Institutes of Health.

Sources

Methodological & Application

Synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, a versatile enaminone intermediate crucial for the synthesis of various heterocyclic compounds.[1][2][3] Enaminones are valuable building blocks in organic and medicinal chemistry due to their dual reactivity, acting as both electrophiles and nucleophiles.[4][5] This guide details a robust and efficient protocol for the preparation of the title compound from 2-acetylfuran and dimethylformamide dimethyl acetal (DMF-DMA). It includes a thorough examination of the reaction mechanism, step-by-step experimental procedures, characterization data, and safety considerations. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Enaminones in Modern Synthesis

Enaminones, characterized by the β-amino-α,β-unsaturated carbonyl moiety, are highly valuable intermediates in organic synthesis.[1][2] Their conjugated system allows for a rich and diverse reactivity profile, making them ideal precursors for the construction of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[3][5] The title compound, this compound, incorporates a furan ring, a privileged structure in medicinal chemistry known to impart a range of biological activities.[6] The synthesis of this specific enaminone provides a gateway to novel furan-containing compounds with potential therapeutic applications.

The presented protocol focuses on the reaction of 2-acetylfuran with dimethylformamide dimethyl acetal (DMF-DMA). This method is widely adopted due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.[7][8] DMF-DMA serves as both a reactant and a dehydrating agent, driving the condensation reaction to completion.[9][10]

Reaction Mechanism and Rationale

The synthesis of this compound proceeds through a condensation reaction between the methyl ketone (2-acetylfuran) and DMF-DMA. The generally accepted mechanism is outlined below.

Diagram of the Reaction Mechanism:

reaction_mechanism acetylfuran 2-Acetylfuran enolate Enolate Intermediate acetylfuran->enolate Deprotonation adduct Tetrahedral Adduct enolate->adduct Nucleophilic Attack dma DMF-DMA dma->adduct elimination Elimination of Methanol and Dimethylamine adduct->elimination product (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one elimination->product

Caption: Proposed reaction mechanism for the synthesis of the target enaminone.

Causality behind Experimental Choices:

  • Reagents: 2-Acetylfuran is the ketone source, providing the core furan-carbonyl structure. DMF-DMA is a highly reactive aminal ester that serves as a source of the dimethylaminomethylene group and facilitates the reaction by acting as a water scavenger.[9][11]

  • Solvent: While the reaction can be run neat, an inert, high-boiling solvent like xylene can be used to ensure a consistent reaction temperature and facilitate mixing.[4]

  • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 100-140°C) to overcome the activation energy of the condensation and to drive off the volatile byproducts (methanol and dimethylamine), thus pushing the equilibrium towards the product.[4][7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Diagram of the Experimental Workflow:

experimental_workflow start Start reagents Combine 2-Acetylfuran and DMF-DMA start->reagents reaction Heat Reaction Mixture (e.g., 100°C for 9 hours) reagents->reaction cool Cool to Room Temperature reaction->cool concentrate Concentrate under Reduced Pressure cool->concentrate precipitate Add Ether and Hexane to Precipitate Solid concentrate->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Hexane filter->wash dry Dry the Final Product wash->dry end End dry->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Materials and Equipment:

Material/EquipmentSpecifications
2-AcetylfuranReagent grade, ≥98% purity
Dimethylformamide dimethyl acetal (DMF-DMA)Reagent grade, ≥95% purity
Diethyl etherAnhydrous
HexaneReagent grade
Round-bottom flaskAppropriate size with a magnetic stir bar
Condenser
Heating mantle/Oil bathWith temperature control
Rotary evaporator
Buchner funnel and filter flask
GlasswareStandard laboratory glassware, oven-dried

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-acetylfuran (e.g., 25.0 g, 0.227 mol).[7]

  • Add N,N-dimethylformamide dimethyl acetal (e.g., 40 mL) to the flask.[7]

  • Heat the reaction mixture to 100°C with stirring.[7]

  • Maintain the reaction at this temperature for approximately 9 hours, monitoring the progress by TLC (Thin Layer Chromatography) if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature.[7]

  • Remove the volatile components by concentrating the mixture under reduced pressure using a rotary evaporator.[7]

  • To the resulting residue, add diethyl ether and hexane to induce precipitation of the solid product.[7]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[7]

  • Wash the solid with cold hexane to remove any remaining impurities.[7]

  • Dry the final product, this compound, under vacuum to obtain a brown solid. A typical yield is around 97%.[7]

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance Brown solid
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [12]
¹H NMR Signals corresponding to the dimethylamino protons, the vinylic protons, and the furan ring protons are expected. The coupling constant of the vinylic protons confirms the E-configuration.[7]
¹³C NMR Resonances for the carbonyl carbon, vinylic carbons, furan ring carbons, and the dimethylamino carbons are anticipated.
Mass Spectrometry The molecular ion peak (M+) should be observed at m/z = 165.0789.[12]
IR Spectroscopy Characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations are expected.

Applications in Synthesis

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. The enaminone moiety can react with a range of dinucleophiles to construct five- and six-membered rings. For instance, it can be used to synthesize substituted pyridines, pyrimidines, and pyrazoles, which are important scaffolds in drug discovery.[1][13]

Safety and Handling

  • Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is flammable and may cause skin and eye irritation. It is also harmful if inhaled.[14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Acetylfuran: Can cause skin, eye, and respiratory irritation. Handle with care and appropriate PPE.

  • Solvents (Ether, Hexane): These are highly flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The protocol described herein offers a reliable and high-yielding method for the synthesis of this compound. The simplicity of the procedure and the versatility of the product make it a valuable addition to the synthetic chemist's toolbox, particularly for those engaged in the development of novel heterocyclic compounds for pharmaceutical and other applications.

References

  • Recent preparations and synthetic applications of enaminones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012, July 20). ACG Publications. Retrieved January 12, 2026, from [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. (2020, October 21). MDPI. Retrieved January 12, 2026, from [Link]

  • Enaminones: Exploring Additional Therapeutic Activities | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of the enaminone from acetyl group. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Studies on enaminones. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]

  • 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. (2021, June 3). PubMed. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols: (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Synthetic Chemists

Abstract

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a highly versatile and powerful building block in modern organic synthesis.[1] As a multifunctional enaminone, its unique electronic properties—characterized by a nucleophilic β-carbon and an electrophilic α-carbon—render it an exceptional precursor for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of its applications, focusing on the synthesis of medicinally relevant scaffolds such as pyrimidines, pyranones, and pyridinones. We will dissect the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers in drug discovery and chemical development to leverage this reagent to its full potential.

Core Concepts: The Reactivity of a Versatile Enaminone

This compound, with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , belongs to the class of push-pull alkenes.[2] The electron-donating dimethylamino group and the electron-withdrawing furoyl group create a polarized π-system. This polarization imparts distinct reactivity at three key positions, making it a valuable synthon for various annulation strategies.

  • Nucleophilic β-Carbon: The enamine moiety significantly increases the electron density at the Cβ position, making it susceptible to attack by electrophiles.

  • Electrophilic α-Carbon: The Cα position is rendered electrophilic through conjugation with the carbonyl group.

  • 1,3-Dielectrophilic Synthon: Upon reaction with a nucleophile at the β-position, the dimethylamino group can be eliminated, revealing a classic α,β-unsaturated ketone system. This dual reactivity allows it to act as a three-carbon building block for cyclization with a variety of binucleophiles.

G structure structure C_beta C_beta structure->C_beta Electron-rich site for electrophilic attack C_alpha C_alpha structure->C_alpha Electron-deficient site for nucleophilic attack Synthon Synthon structure->Synthon Elimination of -NMe₂ exposes α,β-unsaturated system

Caption: Key reactive sites of the enaminone building block.

Synthesis of the Core Reagent

The starting point for all subsequent applications is the efficient synthesis of the title compound. The most common and direct method involves the condensation of 2-acetylfuran with an aminal ester, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

Protocol 2.1: Synthesis of this compound[3]

Causality: This reaction proceeds via the formation of an enolate from 2-acetylfuran, which then attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol drives the reaction to completion, forming the thermodynamically stable E-isomer of the enaminone.

  • Materials:

    • 2-Acetylfuran (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

    • Toluene (or solvent-free)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetylfuran (e.g., 25.0 g, 0.227 mol).

    • Add N,N-dimethylformamide dimethyl acetal (e.g., 40 mL, ~1.3 eq). Note: Some procedures use DMF-DMA as both reagent and solvent, while others use a high-boiling solvent like toluene.[3][4]

    • Heat the reaction mixture to 100-110°C and stir for 3-9 hours.[3][4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess DMF-DMA.

    • To the resulting residue, add diethyl ether and hexane to precipitate the product.

    • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield this compound as a solid (typically brown or yellow).

Parameter Value Reference
Typical Yield ~97%[3]
Reaction Time 3-9 hours[3][4]
Temperature 100-110 °C[3][4]

Application I: Synthesis of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals.[5] The title enaminone serves as an efficient three-carbon synthon for constructing the pyrimidine ring through condensation with amidine-containing reagents.

Mechanism: Aza-Michael Addition and Cyclocondensation

The synthesis proceeds via a well-established pathway. First, a nucleophilic nitrogen from guanidine (or a related binucleophile) attacks the electron-rich β-carbon of the enaminone in an aza-Michael addition. This is followed by an intramolecular cyclization where the second nucleophilic nitrogen attacks the carbonyl carbon. The final steps involve the elimination of dimethylamine and water to afford the aromatic pyrimidine ring.

G start This compound + Guanidine step1 Aza-Michael Addition (Nucleophilic attack at β-carbon) start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Attack on carbonyl carbon) intermediate1->step2 intermediate2 Cyclic Intermediate (Tetrahedral) step2->intermediate2 step3 Elimination of Dimethylamine & Water intermediate2->step3 product 2-Amino-4-(2-furyl)pyrimidine step3->product

Caption: Workflow for pyrimidine synthesis.

Protocol 3.1: Synthesis of 2-Amino-4-(2-furyl)pyrimidine

This protocol is a representative example based on general pyrimidine synthesis from enaminones.[6][7]

  • Materials:

    • This compound (1.0 eq)

    • Guanidine hydrochloride (1.2 eq)

    • Sodium ethoxide (or other suitable base, 2.5 eq)

    • Anhydrous Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add guanidine hydrochloride (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to generate free guanidine.

    • Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid or HCl).

    • Reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrimidine derivative.

Application II: Divergent Synthesis of Pyran-2-ones and Pyridin-2(1H)-ones

The enaminone's ability to react with different types of nucleophiles allows for divergent synthesis pathways, leading to distinct heterocyclic cores from a single starting material. This is exemplified by its reactions with N-acylglycines and malononitrile.[1]

Synthesis of 3-Acylamino-6-(2-furyl)-2H-pyran-2-ones

Mechanism: The reaction with N-acylglycines, in the presence of a dehydrating agent like acetic anhydride, involves an initial acylation of the enamine nitrogen followed by an intramolecular Knoevenagel-type condensation and cyclization to form the pyran-2-one ring.

Protocol 4.1.1: General Procedure for Pyran-2-one Synthesis[1]
  • Materials:

    • This compound (1.0 eq)

    • N-Benzoylglycine (or other N-acylglycine) (1.0 eq)

    • Acetic Anhydride

  • Procedure:

    • Suspend the enaminone (1.0 eq) and N-benzoylglycine (1.0 eq) in acetic anhydride.

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into water to hydrolyze the excess acetic anhydride.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid thoroughly with water and then with a small amount of ethanol.

    • Recrystallize from a suitable solvent (e.g., acetic acid) to yield the pure 3-benzamido-6-(2-furyl)-2H-pyran-2-one.

Synthesis of 6-(2-Furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Mechanism: The reaction with malononitrile in the presence of a base proceeds via a Michael addition of the malononitrile carbanion to the enaminone. This is followed by cyclization and elimination of dimethylamine to yield the substituted pyridin-2(1H)-one.[1]

Protocol 4.2.1: General Procedure for Pyridin-2(1H)-one Synthesis[1]
  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Ethanol

    • Piperidine (catalytic amount)

  • Procedure:

    • Dissolve the enaminone (1.0 eq) and malononitrile (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid by filtration and recrystallize from ethanol or acetic acid to obtain the pure 6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reactant Product Class Key Conditions Reference
N-Acylglycine2H-Pyran-2-oneAcetic Anhydride, Reflux[1]
MalononitrilePyridin-2(1H)-oneEthanol, Piperidine, Reflux[1]

Application III: Participation in [3+2] Cycloaddition Reactions

[3+2] Cycloaddition (32CA) reactions are powerful tools for constructing five-membered heterocyclic rings in a single step.[8] The electron-rich double bond of the enaminone makes it an excellent 2π component for reactions with various 1,3-dipoles, such as nitrones. These reactions are often highly regioselective and stereoselective.[9][10]

Mechanism: Concerted Cycloaddition

According to Molecular Electron Density Theory (MEDT), these polar reactions proceed through a one-step, asynchronous mechanism.[9] The 1,3-dipole (e.g., a nitrone) acts as the nucleophile, and the enaminone acts as the electrophile. The regioselectivity is governed by the interaction between the most nucleophilic center of the dipole and the most electrophilic center of the dipolarophile, leading to the formation of specific isoxazolidine isomers.[10][11]

Protocol 5.1: Representative [3+2] Cycloaddition with a Nitrone

This protocol is a generalized procedure based on known 32CA reactions of related systems.[9]

  • Materials:

    • This compound (1.0 eq)

    • C-Phenyl-N-methylnitrone (or other nitrone) (1.1 eq)

    • Toluene or Benzene

  • Procedure:

    • Dissolve the enaminone (1.0 eq) and the nitrone (1.1 eq) in a dry, inert solvent like toluene in a sealed tube or a flask equipped with a reflux condenser.

    • Heat the reaction mixture to 80-110°C.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired isoxazolidine product.

Conclusion

This compound has firmly established itself as a cornerstone building block in synthetic organic chemistry. Its predictable and versatile reactivity allows for the streamlined construction of diverse and complex heterocyclic frameworks from a common, easily accessible precursor. The protocols and mechanistic insights provided herein demonstrate its utility in synthesizing pyrimidines, pyridinones, and pyranones, which are privileged structures in drug discovery. Its participation in cycloaddition reactions further expands its synthetic potential. For researchers and professionals in drug development and materials science, mastering the application of this enaminone opens a direct and efficient pathway to novel molecular architectures.

References

  • J. Chil. Chem. Soc. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • NIH. 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Available from: [Link]

  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]

  • PubMed Central (PMC). MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products. Available from: [Link]

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. Available from: [Link]

  • ResearchGate. 3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation... Available from: [Link]

  • ResearchGate. a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). Available from: [Link]

  • MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

  • NIH. (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available from: [Link]

  • ResearchGate. 1-Substituted 3-Dimethylaminoprop-2-en-1-ones as BuildingBlocks in Heterocyclic Synthesis: Routes to 6-Aryl- and6-Heteroaryl-2H-pyran-2-ones and 6- and4-Arylpyridin-2(1H)-ones. Available from: [Link]

  • The [3+2]Cycloaddition Reaction. Available from: [Link]

  • PMC - NIH. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Available from: [Link]

  • ResearchGate. (PDF) (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. Available from: [Link]

  • MDPI. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Available from: [Link]

  • Semantic Scholar. Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. Available from: [Link]

  • ResearchGate. (PDF) Diastereoselective Green Synthesis of Pyrrolo[1,2-a]quinolines via [3+2] Cycloaddition Reaction: Insights from Molecular Electron Density Theory. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]

  • MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available from: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

Sources

The Research Chemical (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one: A Guide to Its Synthesis, Handling, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide on (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one provides a comprehensive overview of its chemical properties, synthesis, and safe handling procedures. While this compound belongs to the enaminone class, which is known for a wide range of biological activities, it is crucial to note that, as of the latest literature review, specific in-depth studies on the anticancer and anti-inflammatory properties of this particular molecule are not yet publicly available. Therefore, the application protocols provided herein are based on established methodologies for analogous compounds and serve as a foundational framework for pioneering research in this area. All experimental procedures should be conducted with rigorous optimization and validation.

Introduction to this compound

This compound is a member of the enaminone family of compounds, which are characterized by a conjugated system of an amine and a ketone connected by a double bond. This structural motif makes them versatile building blocks in organic synthesis and confers upon them a range of potential biological activities.[1][2] The presence of the furan ring, a common pharmacophore in medicinal chemistry, further suggests the potential for this molecule to interact with biological targets.[3] Enaminones and related chalcones have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one[1]
Molecular Formula C₉H₁₁NO₂C₁₀H₁₂N₂O
Molecular Weight 165.19 g/mol 176.21 g/mol
Appearance Brown solid (predicted)Solid
CAS Number 17168-45-5123367-25-9

Synthesis and Characterization

The synthesis of this compound can be achieved through a condensation reaction between 2-acetylfuran and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a common and efficient method for the preparation of enaminones.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Acetylfuran

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ether

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-acetylfuran (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to 100°C with continuous stirring for 9 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove volatile components.

  • To the resulting residue, add a mixture of ether and hexane to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold hexane to remove any remaining impurities.

  • Dry the final product, this compound, under vacuum.

Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions must be taken when handling this compound. While specific toxicity data for this compound is not available, information from structurally similar compounds suggests that it should be handled with care.

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Static Discharge: Take precautionary measures against static discharges, especially when handling the powdered form.[8]

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Protect from moisture.

Potential Research Applications and Methodologies

Based on the known biological activities of the enaminone and furanone scaffolds, this compound presents a promising candidate for investigation in several research areas, particularly in oncology and immunology.

Anticancer Research

Furan-containing compounds have shown significant potential as anticancer agents.[9] The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.

This protocol is a general guideline for assessing cell viability and should be optimized for the specific cell lines and experimental conditions.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Prepare stock solution of This compound in DMSO C Treat cells with a range of concentrations A->C B Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates B->C D Perform MTT assay to determine IC50 values C->D E Cell Cycle Analysis (Flow Cytometry) D->E If cytotoxic F Apoptosis Assay (Annexin V/PI Staining) D->F If cytotoxic G Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) F->G

Caption: Workflow for evaluating the anticancer potential of the research chemical.

Anti-inflammatory Research

Enaminones have been shown to suppress the production of pro-inflammatory cytokines.[1] The following protocols can be used to investigate the anti-inflammatory potential of this compound.

This protocol uses RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • RAW 264.7 cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

  • Griess Reagent System

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS only, compound only).

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of NO inhibition.

Materials:

  • Cell culture supernatant from Protocol 3

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • ELISA plate reader

Procedure:

  • Use the cell culture supernatants collected in Protocol 3.

  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols for the specific kits.[1]

  • Measure the absorbance using an ELISA plate reader.

  • Calculate the concentration of each cytokine from a standard curve and determine the inhibitory effect of the compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, iNOS Gene->Cytokines Compound This compound Compound->IKK Potential Inhibition Point

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a research chemical with significant potential, stemming from its enaminone structure and the inclusion of a furan moiety. While direct biological studies on this specific compound are currently limited, the established activities of related compounds provide a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The protocols outlined in this guide offer a starting point for researchers to explore its biological effects. Future studies should focus on comprehensive in vitro screening across a panel of cancer cell lines, elucidation of its precise mechanism of action, and subsequent in vivo efficacy and safety studies. Such research will be crucial in determining the therapeutic potential of this promising molecule.

References

  • Farghaly, T. A., Alosaimy, A. M., Al-Qurashi, N. T., Masaret, G. S., & Abdulwahab, H. G. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843.
  • Cimmino, A., Scafato, P., Mathieu, V., Ingels, A., D'Amico, W., Pisani, L., ... & Evidente, A. (2016). Natural and Synthetic Furanones with Anticancer Activity.
  • Scott, K. R., Edafiogho, I. O., Richardson, E. L., Farrar, V. A., Moore, J. A., Tietz, E. I., ... & Nicholson, J. M. (1995). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of medicinal chemistry, 38(21), 4284-4292.
  • Ghoneim, O. M., El-Gazzar, A. R. A., & Edafiogho, I. O. (2017). Design, Synthesis and Biological Evaluation of Piperazino-Enaminones as Novel Suppressants of Pro-Inflammatory Cytokines. Medicinal Chemistry, 13(5), 487-498.
  • Al-Ostath, A., Al-Assar, Z., & El-Sayed, M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.
  • Saleh, N. M., El-Gazzar, A. R. A., & Edafiogho, I. O. (2012). Synthesis and anti-inflammatory activity of some new enaminones. European journal of medicinal chemistry, 54, 448-456.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(14), 1848-1861.
  • Scott, K. R., Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., & Nicholson, J. M. (1993). Synthesis and anticonvulsant activity of enaminones. Journal of medicinal chemistry, 36(14), 1947-1955.
  • (2E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. (n.d.). Retrieved from [Link]

  • (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity with a Furan-Based Enaminone

In the landscape of medicinal chemistry and materials science, the development of novel heterocyclic compounds remains a cornerstone of innovation.[1] These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[2][3] The key to accessing this vast chemical space lies in the strategic use of versatile building blocks—reagents that offer multiple reactive pathways to construct complex molecular architectures.

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is one such powerful building block. As an enaminone, its structure is characterized by a conjugated system comprising a carbonyl group, a carbon-carbon double bond, and a dimethylamino group. This arrangement imparts a unique electronic profile, featuring both electrophilic and nucleophilic centers, making it an exceptionally versatile precursor for a variety of cyclization reactions. The presence of the furan moiety further enhances its utility, offering an additional site for modification or participation in subsequent transformations.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, field-tested protocols for the synthesis of the title compound but also its application in the construction of high-value heterocyclic systems, including pyrimidines, pyridines, and pyrazoles. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving reliable and reproducible results.

Section 1: Synthesis and Characterization of the Building Block

The reliable synthesis of the starting enaminone is the critical first step. The most efficient and widely adopted method involves the condensation of 2-acetylfuran with an aminal ester, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Mechanistic Rationale

The reaction proceeds via a condensation mechanism. The methyl ketone (2-acetylfuran) is activated by the DMF-DMA, which serves as both a reagent and a solvent. The process involves the formation of an enamine intermediate, which then eliminates methanol and dimethylamine to yield the stable, conjugated enaminone product. The reaction is typically driven to completion by heating, which facilitates the elimination steps. A similar synthetic approach is used for analogous enaminones.[4]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard lab-scale synthesis.

Materials:

  • 2-Acetylfuran (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq)

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2-acetylfuran (e.g., 10 mmol, 1.10 g).

  • Add N,N-dimethylformamide dimethyl acetal (e.g., 40 mmol, 5.3 mL). The DMF-DMA acts as both reagent and solvent.

  • Heat the mixture to reflux (typically around 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture in vacuo using a rotary evaporator to remove excess DMF-DMA and other volatile by-products. This will typically yield a crude orange or brown residue.

  • Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Expected Outcome: The protocol should yield the title compound as a yellow or pale orange solid.

Parameter Value Source
Molecular FormulaC₉H₁₁NO₂[5]
Molecular Weight165.19 g/mol [5]
AppearanceYellow to orange solid[6]
Expected Yield75-90%-
Melting PointData not consistently reported; varies with purity.

Note: Spectroscopic data should be used for definitive identification.[5]

Visualization of the Synthetic Workflow

cluster_reagents Reagents cluster_process Process cluster_product Product 2-Acetylfuran 2-Acetylfuran Reflux Reflux 2-Acetylfuran->Reflux DMF-DMA DMF-DMA DMF-DMA->Reflux Concentration Concentration Reflux->Concentration Cool & Evaporate Recrystallization Recrystallization Concentration->Recrystallization Crude Product Target_Enaminone This compound Recrystallization->Target_Enaminone Purified Crystals

Caption: Workflow for the synthesis of the target enaminone.

Section 2: Application in Heterocyclic Synthesis

The unique structure of this compound allows it to function as a versatile 1,3-dielectrophilic synthon. The β-carbon (C3) is susceptible to nucleophilic attack (Michael addition), and the carbonyl carbon (C1) is also electrophilic. The dimethylamino group serves as an excellent leaving group, facilitating cyclization.

Caption: Key reactive sites of the enaminone synthon.

Protocol 1: Synthesis of 2-Amino-4-(2-furyl)pyrimidines

Pyrimidines are a class of heterocycles of immense biological importance, forming the backbone of nucleobases in DNA and RNA.[2][7] This protocol utilizes the enaminone as a C-C-C fragment which reacts with an N-C-N fragment (guanidine) to construct the pyrimidine ring.[7][8]

Mechanistic Rationale: The reaction is initiated by a Michael-type addition of a nitrogen atom from guanidine to the electrophilic β-carbon of the enaminone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the guanidine attacks the carbonyl carbon. The final step involves the elimination of dimethylamine and a molecule of water to yield the aromatic pyrimidine ring.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (NaOEt) or other suitable base (1.5 eq)

  • Anhydrous Ethanol (solvent)

  • Standard reflux and filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in anhydrous ethanol, or use commercially available sodium ethoxide solution.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes at room temperature to liberate the free guanidine base.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product.

  • If precipitation is incomplete, slowly add cold water to the mixture.

  • Collect the solid product by vacuum filtration, wash with cold ethanol/water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Product: 4-(2-Furyl)pyrimidin-2-amine.

reagent1 Enaminone step1 Michael Addition reagent1->step1 reagent2 Guanidine + Base reagent2->step1 solvent Ethanol solvent->step1 step2 Intramolecular Cyclization step1->step2 Intermediate step3 Elimination & Aromatization step2->step3 Cyclized Intermediate product 4-(2-Furyl)pyrimidine step3->product

Caption: Reaction workflow for pyrimidine synthesis.

Protocol 2: Synthesis of 6-(2-Furyl)pyridin-2(1H)-ones

Pyridones are another critical heterocyclic motif found in numerous bioactive compounds.[9] This synthesis demonstrates the reaction of the enaminone building block with an active methylene compound, such as ethyl cyanoacetate, to form a substituted pyridin-2-one.

Mechanistic Rationale: The reaction is initiated by the base-catalyzed deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile in a Michael addition to the enaminone. The resulting intermediate undergoes intramolecular cyclization, where the nitrogen of the cyano group (after hydrolysis to an amide) or a related group attacks the carbonyl carbon. Subsequent elimination of dimethylamine and tautomerization yields the stable pyridin-2-one ring. A similar strategy is employed for related pyridone syntheses.[6]

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Piperidine or Sodium ethoxide (catalytic amount)

  • Ethanol or Acetic Acid (solvent)

  • Standard reflux and filtration apparatus

Procedure:

  • Dissolve the enaminone and ethyl cyanoacetate in ethanol in a round-bottom flask.

  • Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide.

  • Heat the mixture to reflux for 6-10 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If necessary, concentrate the solvent under reduced pressure to induce precipitation.

  • Collect the crude product by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure pyridin-2-one.

Expected Product: 4-Cyano-6-(2-furyl)pyridin-2(1H)-one (after hydrolysis of the ester and decarboxylation, depending on conditions).

Protocol 3: Synthesis of 3-(2-Furyl)pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, known for a wide spectrum of pharmacological activities.[10][11][12] The synthesis of pyrazoles from the enaminone involves a classical cyclocondensation reaction with hydrazine.[13]

Mechanistic Rationale: The reaction proceeds through a two-step sequence. First, one nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic β-carbon of the enaminone in a Michael addition, leading to the elimination of dimethylamine. This is followed by an intramolecular condensation reaction where the second nitrogen atom attacks the carbonyl carbon, and subsequent dehydration yields the aromatic pyrazole ring.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol or Acetic Acid (solvent)

  • Standard reflux and filtration apparatus

Procedure:

  • Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Expected Product: 3-(2-Furyl)-1H-pyrazole.

reagent1 Enaminone step1 Addition-Elimination reagent1->step1 reagent2 Hydrazine Hydrate reagent2->step1 solvent Ethanol or Acetic Acid solvent->step1 step2 Intramolecular Condensation step1->step2 Hydrazone Intermediate product 3-(2-Furyl)pyrazole step2->product Dehydration

Caption: Reaction workflow for pyrazole synthesis.

Section 3: Summary of Applications

The following table summarizes the synthetic routes described in this guide, providing a quick reference for experimental planning.

Target HeterocycleCo-reactantKey Reaction TypeTypical SolventExpected Product Class
PyrimidineGuanidine / UreaCyclocondensationEthanol2-Amino/2-Hydroxy-pyrimidines
Pyridine / PyridoneActive Methylene Cmpds.Michael Addition-CyclizationEthanol / Acetic AcidSubstituted Pyridin-2-ones
PyrazoleHydrazineCyclocondensationEthanol / Acetic AcidSubstituted Pyrazoles

Conclusion

This compound stands out as a robust and highly effective building block for modern heterocyclic synthesis. Its straightforward preparation and predictable reactivity with a range of binucleophiles make it an invaluable tool for generating molecular diversity. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel pyrimidines, pyridines, pyrazoles, and other related heterocyclic systems, paving the way for new discoveries in drug development and materials science.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Padwa, A., et al. (2006). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved from [Link]

  • Jasinski, J. P., et al. (2010). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • El-ziaty, A. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Naveen, S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Retrieved from [Link]

  • Syam, Y. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation... (n.d.). Semantic Scholar. Retrieved from [Link]

  • 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-. (n.d.). SpectraBase. Retrieved from [Link]

  • (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. (2008). National Institutes of Health. Retrieved from [Link]

  • (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. (2011). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Institutes of Health. Retrieved from [Link]

  • Ayryan, A. A., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. Retrieved from [Link]

  • Grygorenko, O. O. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. (n.d.). Industrial Chemicals. Retrieved from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. Retrieved from [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Retrieved from [Link]

  • a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). (n.d.). ResearchGate. Retrieved from [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Beilstein Archives. Retrieved from [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc. Retrieved from [Link]

  • (E)-3-Dimethylamino-1-phenyl-propenone. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Tetrahedron. Retrieved from [Link]

  • (PDF) (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. (2007). ResearchGate. Retrieved from [Link]

  • 1-Substituted 3-Dimethylaminoprop-2-en-1-ones as BuildingBlocks in Heterocyclic Synthesis: Routes to 6-Aryl- and6-Heteroaryl-2H-pyran-2-ones and 6- and4-Arylpyridin-2(1H)-ones. (1997). ResearchGate. Retrieved from [Link]

  • MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products. (2024). RSC Advances. Retrieved from [Link]

Sources

Application Notes & Protocols for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Furan-Containing Enaminone

In the landscape of medicinal chemistry, the quest for novel scaffolds with significant therapeutic potential is perpetual. The molecule (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one belongs to the enaminone class, which are versatile building blocks in organic synthesis. This compound uniquely merges the structural features of a furan ring and an α,β-unsaturated ketone system, reminiscent of chalcones. Both furan and chalcone moieties are prevalent in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The furan ring, a five-membered aromatic heterocycle containing oxygen, is a key component in various natural products and approved drugs. Its presence can influence the molecule's metabolic stability and binding interactions with biological targets. The enaminone backbone, characterized by the N-C=C-C=O system, provides a conjugated framework that is crucial for its reactivity and biological function. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed protocols for the biological evaluation of this compound, positioning it as a compound of interest for further investigation in drug discovery programs.

Synthesis Protocol

The synthesis of this compound is a straightforward procedure involving the condensation of 2-acetylfuran with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is efficient and typically results in a high yield of the desired enaminone.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Acetylfuran

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ether

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2-acetylfuran (1 equivalent) with N,N-dimethylformamide dimethyl acetal (a slight excess, e.g., 1.5 equivalents).

  • Heat the reaction mixture at 100°C with stirring for approximately 9 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove volatile components.

  • To the resulting residue, add a mixture of ether and hexane to precipitate the product.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the collected solid with hexane to remove any remaining impurities.

  • Dry the final product, this compound, which should be obtained as a brown solid. The reported yield for a similar reaction is approximately 97%.[1]

Potential Anticancer Applications & Evaluation Protocols

Chalcones and related α,β-unsaturated ketones are known to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The structural similarity of this compound to chalcones suggests its potential as an anticancer agent.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of furan-containing compounds and chalcones are often attributed to their ability to induce oxidative stress and interfere with crucial cellular processes. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups in cellular macromolecules like proteins and DNA. This can lead to the depletion of glutathione (GSH), an increase in reactive oxygen species (ROS), and subsequent cellular damage.

Furthermore, these compounds have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[2][3] Inhibition of these pathways can halt cell growth and trigger programmed cell death (apoptosis).[4][5]

Diagram: Potential Anticancer Mechanisms

Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces PI3K_Akt PI3K/Akt Pathway Inhibition Compound->PI3K_Akt NF_kB NF-κB Pathway Inhibition Compound->NF_kB CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Apoptosis Apoptosis ROS->Apoptosis Triggers Proliferation Decreased Cell Proliferation Apoptosis->Proliferation Induces death to stop PI3K_Akt->Proliferation Blocks NF_kB->Proliferation Blocks CellCycle->Proliferation Prevents

Caption: Potential mechanisms of anticancer activity.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Cytotoxicity Data for Furan-Containing Chalcone Analogs

CompoundCell LineIC₅₀ (µM)Reference
Furan-based chalcone 1MCF-7 (Breast Cancer)4.06[6]
Furan-based chalcone 2MCF-7 (Breast Cancer)2.96[6]
Pyrazolinone chalconeCaco (Colon Cancer)23.34 ± 0.14[2][3]

Note: The data presented are for structurally related compounds and serve as an example. Experimental determination of the IC₅₀ for this compound is required.

Potential Antimicrobial Applications & Evaluation Protocols

The furan moiety is present in several antimicrobial agents, and chalcones have also demonstrated broad-spectrum antimicrobial activity. Therefore, this compound is a promising candidate for development as a novel antimicrobial agent.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound

  • DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate them into MHB. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader at 600 nm.

Diagram: Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Dilution Serial Dilution of Test Compound Dilution->Plate Incubate Incubate at 37°C for 16-20h Plate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC

Caption: General workflow for MIC determination.

Table 2: Representative Antimicrobial Activity Data for Furan-Containing Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Furan derivativeCandida albicans64
Furan derivativeStaphylococcus aureus128
Furanone derivativeS. aureus clinical isolates8-16[7]

Note: The data presented are for structurally related compounds and serve as an example. Experimental determination of the MIC for this compound is necessary.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is efficient, and its structural features suggest potential for both anticancer and antimicrobial activities. The protocols detailed in this guide provide a robust framework for the initial biological evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its efficacy in in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial for optimizing its potency and selectivity.

References

  • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. PubMed Central. Available at: [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. PubMed Central. Available at: [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega. Available at: [Link]

  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. AIP Conference Proceedings. Available at: [Link]

  • Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K/Akt/mTOR signalling pathway. ProQuest. Available at: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PubMed Central. Available at: [Link]

  • A Novel Quinazolinone Chalcone Derivative Induces Mitochondrial Dependent Apoptosis and Inhibits PI3K/Akt/mTOR Signaling Pathway in Human Colon Cancer HCT-116 Cells. PubMed. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. Available at: [Link]

  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. ResearchGate. Available at: [Link]

  • NF-κB Signaling Pathway Diagram. SciSpace. Available at: [Link]

  • Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models. PubMed. Available at: [Link]

  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. Scilit. Available at: [Link]

  • Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K/Akt/mTOR signalling pathway. ResearchGate. Available at: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. PubMed. Available at: [Link]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. Available at: [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. ResearchGate. Available at: [Link]

  • 3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One, A Potential Volatile Secondary Metabolite Promising To Treat The Cancer In Insilico Studies. Zenodo. Available at: [Link]

  • Composition, Antimicrobial, Anti-Inflammatory, and Potential Neuroprotective Activities of Volatile Oils in Solid Wood Boards from Different Tree Ages of Cryptomeria japonica. National Institutes of Health. Available at: [Link]

  • In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria. PubMed Central. Available at: [Link]

  • DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. PubMed Central. Available at: [Link]

  • Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. PubMed Central. Available at: [Link]

  • Effect of bromine atom number on cytotoxicity of two substances 2-furylethylene derivatives in normal and tumoral cell lines. ResearchGate. Available at: [Link]

  • Evaluation of the immunological and toxicological properties of MVE-2 in phase I trials. PubMed. Available at: [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. Available at: [Link]

  • Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. ResearchGate. Available at: [Link]

Sources

Development of Novel Antimicrobial Agents from Furan-Based Chalcones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents derived from furan-based chalcones. This document offers detailed protocols, the underlying scientific principles, and data interpretation strategies to facilitate a robust and efficient development pipeline.

Introduction: The Imperative for Novel Antimicrobials and the Promise of Furan-Based Chalcones

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a furan moiety into the chalcone backbone has been shown to enhance antimicrobial potency, making furan-based chalcones a promising class of compounds for further investigation.[1][3][4]

This application note details the critical steps in the development of these agents, from their chemical synthesis to their biological evaluation. The protocols provided are designed to be self-validating, with integrated controls and clear endpoints.

Synthesis of Furan-Based Chalcones: A Step-by-Step Protocol

The cornerstone of developing novel chalcones lies in their efficient and reproducible synthesis. The Claisen-Schmidt condensation is a reliable and widely adopted method for this purpose.[1][3][5] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a 5-aryl-2-furaldehyde.

General Workflow for Synthesis

The synthesis of furan-based chalcones typically follows a two-step process: the synthesis of the aldehyde precursor followed by the condensation reaction.

Synthesis Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Claisen-Schmidt Condensation A Starting Aryl Halide C Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) A->C B Furan-2-carboxaldehyde B->C D 5-Aryl-2-furaldehyde C->D E Substituted Acetophenone G Furan-Based Chalcone D->G E->G F Base Catalyst (e.g., NaOH, KOH) F->G

Caption: General workflow for the synthesis of furan-based chalcones.

Protocol: Synthesis of a Representative Furan-Based Chalcone

This protocol describes the synthesis of a model furan-based chalcone via Claisen-Schmidt condensation.

Materials:

  • 5-(4-chlorophenyl)furan-2-carbaldehyde

  • 4'-methoxyacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (40% w/v)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 4'-methoxyacetophenone in 10 mL of ethanol.

  • To this stirred solution, add 1 mL of 40% sodium hydroxide solution.

  • Continue stirring the mixture at room temperature for 30 minutes.

  • Add 1 mmol of 5-(4-chlorophenyl)furan-2-carbaldehyde to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is the furan-based chalcone. Collect the solid by filtration.

  • Wash the solid with cold water to remove excess NaOH.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[1][5]

  • Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[1][5]

Rationale for Experimental Choices:

  • Base Catalyst: The use of a strong base like NaOH is crucial for the deprotonation of the α-carbon of the acetophenone, forming a reactive enolate ion which then attacks the aldehyde.

  • Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base to a reasonable extent.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Antimicrobial Activity Evaluation: Determining Potency

A critical step in the development pipeline is the quantitative assessment of the antimicrobial activity of the synthesized chalcones. The Minimum Inhibitory Concentration (MIC) is the gold standard for this evaluation.[6][7][8][9]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Testing Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Chalcone in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for turbidity D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Determine Minimum Bactericidal Concentration (MBC) (Subculture from clear wells) F->G

Caption: Workflow for determining MIC and MBC of furan-based chalcones.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol adheres to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized furan-based chalcones

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Chalcone Stock Solution: Dissolve the chalcone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8][9][10]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7][10]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the chalcone stock solution (appropriately diluted in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without chalcone), and well 12 as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[7][10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the chalcone that completely inhibits visible bacterial growth.[7][8]

Data Presentation: Summarizing Antimicrobial Activity

The results of the MIC assays should be presented in a clear and concise table to allow for easy comparison of the activity of different chalcone derivatives.

Compound IDR¹ SubstituentR² SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
FBC-014-Cl4-OCH₃1664
FBC-024-NO₂4-OCH₃832
FBC-034-Cl3,4-(OCH₂O)32128
Amoxicillin--0.58

Understanding the Mechanism and Structure-Activity Relationship (SAR)

A crucial aspect of developing effective antimicrobial agents is to understand their mechanism of action and the relationship between their chemical structure and biological activity.

Potential Mechanisms of Action

Chalcones are known to exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of Essential Enzymes: Chalcones can inhibit key bacterial enzymes such as DNA gyrase and MurA, which are involved in DNA replication and cell wall synthesis, respectively.[11]

  • Disruption of Cell Membranes: The lipophilic nature of chalcones allows them to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Efflux Pumps: Some chalcones can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby overcoming a common mechanism of drug resistance.[11][12]

Chalcone Mechanism of Action Chalcone Furan-Based Chalcone Target1 DNA Gyrase Chalcone->Target1 Target2 Cell Membrane Chalcone->Target2 Target3 Efflux Pumps Chalcone->Target3 Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Membrane Disruption Target2->Effect2 Effect3 Increased Intracellular Antibiotic Concentration Target3->Effect3 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Potential antimicrobial mechanisms of action for furan-based chalcones.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the chalcone structure can provide valuable insights into the features that govern its antimicrobial activity. Key considerations for SAR studies include:

  • Substituents on the Aryl Rings: The nature and position of substituents on both aryl rings of the chalcone can significantly influence its potency. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) can modulate the electronic properties and lipophilicity of the molecule, affecting its interaction with biological targets.[3][13]

  • The Furan Ring: The presence of the furan ring itself is often a key determinant of activity. Modifications to the substituent on the furan ring can be explored to optimize potency.

Cytotoxicity Assessment: Ensuring a Favorable Safety Profile

A critical step in drug development is to ensure that the novel compounds are not toxic to mammalian cells at concentrations that are effective against microbes.[14] The MTT assay is a widely used colorimetric method to assess cell viability.[10][14]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the furan-based chalcones in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compound).[10]

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion and Future Directions

The development of novel furan-based chalcones as antimicrobial agents is a promising avenue to combat the growing threat of AMR. The protocols and guidelines presented in this application note provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of these compounds. Future research should focus on optimizing the lead compounds through SAR studies, elucidating their precise mechanisms of action, and evaluating their efficacy in in vivo models of infection.

References

  • Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghorbani, M., Al-Salahi, R., & Al-Sayari, A. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 27(15), 4998. [Link]

  • Özdemir, A., Altıntop, M. D., Çantürk, Z., & Kaplancıklı, Z. A. (2015). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 12(7), 607-611. [Link]

  • Kaderabkova, N., & Barraud, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(2), 102211. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Rajasekhar, M., et al. (2015). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica, 7(3), 177-183. [Link]

  • Gawande, V. Y., & Aswar, A. S. (2014). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry, 30(3), 1269-1274. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Khan, I., et al. (2020). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure-Activity Relationship. Journal of Molecular Structure, 1222, 128911. [Link]

  • Salehi, B., et al. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology, 12, 681320. [Link]

  • ResearchGate. (2023). Antibacterial mechanisms of chalcone and its derivatives. Retrieved from [Link]

  • Nawaz, T., et al. (2023). Chalcones As Broad-Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ChemistrySelect, 8(31), e202302798. [Link]

  • Nawaz, T., et al. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ChemistrySelect, 8(31), e202302798. [Link]

  • Semantic Scholar. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. Retrieved from [Link]

  • López, S. N., et al. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry, 16(22), 9790-9794. [Link]

  • Alkurdi, Y., et al. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Pharmaceuticals, 18(6), 862. [Link]

  • Fathima, D., et al. (2023). Synthesis of novel furan-based chalcone derivatives as anti-tuberculosis agents: in vitro, cytotoxicity assessment and in silico. Future Medicinal Chemistry, 15(18), 1687-1701. [Link]

  • ResearchGate. (2021). Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. Retrieved from [Link]

  • ResearchGate. (2011). Structure-activity relationship of antibacterial chalcones. Retrieved from [Link]

  • da Silva, L., et al. (2023). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. 3 Biotech, 13(1), 1. [Link]

  • Sarker, M. M. R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]

  • Kocić-Tanackov, S., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Applied Microbiology and Biotechnology, 106(5-6), 1877-1895. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for developing and implementing high-throughput screening (HTS) assays for the novel chalcone derivative, (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one. Chalcones are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1] This guide moves beyond a simple recitation of steps, delving into the rationale behind assay selection and protocol design. We present a multi-tiered screening strategy, beginning with broad cell-based viability assays to identify general cytotoxicity, followed by targeted biochemical assays to probe specific mechanisms of action, such as kinase inhibition. All protocols are designed for robustness, scalability, and automation, incorporating rigorous quality control metrics, including the Z'-factor, to ensure data integrity and confident hit identification.[2][3][4]

Introduction: The Rationale for Screening a Novel Chalcone

This compound belongs to the chalcone family, a class of aromatic ketones that form the central core for a variety of important biological compounds. The inherent reactivity and structural features of the chalcone scaffold have positioned these molecules as privileged structures in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anticancer, and antimicrobial agents.[1][5] The process of drug discovery has been significantly accelerated by the advent of high-throughput screening (HTS), which allows for the rapid testing of vast chemical libraries against biological targets.[6]

Given the therapeutic potential of the chalcone scaffold, a systematic screening approach for this novel derivative is warranted. This guide outlines a logical HTS workflow designed to first identify any general bioactivity and then to elucidate potential mechanisms of action. We will detail protocols for three distinct, yet complementary, HTS-compatible assays:

  • Cellular Viability/Cytotoxicity Assay: A foundational screen to determine the compound's effect on cell health and proliferation.

  • Biochemical Kinase Inhibition Assay: A targeted assay based on the known propensity of chalcones to interact with protein kinases.[7]

  • Proximity-Based Binding Assay (AlphaScreen): A sophisticated, mechanistic assay to confirm direct target engagement in a competitive format.

This multi-pronged strategy provides a robust framework for characterizing the bioactivity of this compound and identifying promising avenues for further drug development.

Part 1: Primary Screening - A Broad-Spectrum Cellular Viability Assay

The initial step in characterizing a new compound is to assess its impact on cell viability. This provides a global view of bioactivity and helps triage compounds that are overtly cytotoxic from those that may have more specific, non-lethal effects. We recommend a luminescence-based assay that quantifies adenosine triphosphate (ATP), as the level of intracellular ATP is a direct indicator of metabolically active, viable cells.[8]

Principle of the ATP-Based Luminescence Assay

This homogeneous "add-mix-measure" assay utilizes a thermostable luciferase enzyme.[9] In the presence of ATP released from lysed cells, the luciferase catalyzes the oxidation of luciferin, generating a stable, glow-type luminescent signal that is directly proportional to the ATP concentration and, by extension, the number of viable cells in the well.[9] A decrease in signal relative to untreated controls indicates a potential cytotoxic or cytostatic effect of the test compound.

Experimental Workflow: Cellular Viability Screen

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} caption [label="Workflow for ATP-based cell viability HTS.", fontname="Arial", fontsize=12];

Caption: Workflow for ATP-based cell viability HTS.

Protocol 1: ATP-Based Cell Viability/Cytotoxicity Assay

Objective: To quantify the effect of this compound on the viability of a selected cell line (e.g., HeLa, A549) in a 384-well format.

Materials:

  • Cell line of interest cultured in appropriate medium.

  • White, solid-bottom 384-well assay plates.

  • This compound, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: Staurosporine (10 µM final concentration).

  • Negative Control: 0.1% DMSO in cell culture medium.

  • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Multichannel pipette or automated liquid handler.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in culture medium to a final concentration of 200,000 cells/mL (optimization may be required).

    • Using an automated dispenser or multichannel pipette, add 25 µL of the cell suspension to each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition:

    • Prepare a serial dilution plate of the test compound in culture medium.

    • For a primary screen, a single high concentration (e.g., 10-20 µM) is often used.

    • Transfer a small volume (e.g., 5 µL) of the compound dilutions, positive controls, and negative controls to the appropriate wells of the cell plate. The final DMSO concentration should not exceed 0.5%.

  • Incubation:

    • Incubate the plate for a period relevant to the expected mechanism of action (typically 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This is crucial for signal stability.

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of medium in the well (e.g., 30 µL).

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Part 2: Target-Focused & Mechanistic Assays

Following the primary screen, "hits" that demonstrate significant activity can be further investigated in target-oriented assays. The chalcone scaffold is a known inhibitor of various protein kinases, making a kinase inhibition assay a logical next step.[7]

Assay 2: Universal Luminescent Kinase Assay

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[9][10] The reaction is run for a set time, and then a luciferase-based reagent is added. The resulting light output is inversely proportional to the kinase activity; potent inhibitors will prevent ATP consumption, leading to a higher luminescent signal.[9][10] This format is universal as ATP is a common substrate for all kinases.[9]

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} caption [label="Principle of the luminescent kinase assay.", fontname="Arial", fontsize=12];

Caption: Principle of the luminescent kinase assay.

Protocol 2: Luminescent Kinase Assay (e.g., Kinase-Glo®)

Objective: To determine if this compound inhibits the activity of a specific protein kinase (e.g., Src, EGFR, GSK-3β).[11]

Materials:

  • Recombinant protein kinase and its specific substrate peptide.

  • Kinase reaction buffer.

  • ATP and MgCl₂.

  • Test compound, positive control inhibitor (e.g., Staurosporine), and negative control (DMSO).

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Low-volume, white 384-well plates.

  • Automated liquid handler and plate reader with luminescence detection.

Procedure:

  • Reagent Preparation:

    • Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect competitive inhibitors.[12]

  • Compound Dispensing:

    • Add 50 nL of test compound, positive control, or DMSO to the appropriate wells of a 384-well plate.

  • Kinase/Substrate Addition:

    • Add 2.5 µL of a solution containing the kinase and its substrate to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Add 2.5 µL of ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of the kinase detection reagent to each well to stop the reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence. High luminescence indicates low kinase activity (inhibition).

Assay 3: Proximity-Based Target Engagement (AlphaScreen)

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[13] It involves two types of beads: a "Donor" bead and an "Acceptor" bead.[14] When in close proximity (within ~200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[14][15] In a competition assay, if the test compound binds to the target protein, it displaces a biotinylated tracer molecule, preventing the beads from coming together and causing a decrease in signal.

Protocol 3: AlphaScreen Competition Binding Assay

Objective: To confirm direct binding of the test compound to a target protein by measuring the displacement of a known biotinylated ligand.

Materials:

  • Target protein tagged with an affinity tag (e.g., GST or His-tag).

  • Biotinylated tracer ligand known to bind the target protein.

  • Streptavidin-coated Donor beads.

  • Acceptor beads conjugated to an antibody against the protein's tag (e.g., anti-GST).

  • AlphaScreen assay buffer.

  • Test compound, unlabeled tracer (positive control), and DMSO (negative control).

  • Low-volume 384-well plates (e.g., ProxiPlate).

  • Plate reader capable of AlphaScreen detection.[13]

Procedure:

  • Compound Dispensing:

    • Add 1 µL of test compound or controls to the wells of a 384-well plate.

  • Reagent Addition:

    • Prepare a master mix containing the tagged target protein and the biotinylated tracer in assay buffer.

    • Add 5 µL of this mix to each well.

    • Incubate for 30 minutes at room temperature to allow the compound to compete with the tracer for binding to the target.

  • Bead Addition:

    • Prepare a master mix of the appropriate anti-tag Acceptor beads and Streptavidin Donor beads in assay buffer. Note: Handle beads under subdued light.[16]

    • Add 5 µL of the bead suspension to each well.

  • Incubation and Readout:

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow bead-protein binding to reach equilibrium.

    • Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates successful competition by the test compound.

Part 3: Assay Validation and Quality Control

For any HTS campaign, rigorous quality control is essential to ensure that the data is reliable and that hits are not artifacts.[2][3][17] The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[18][19]

Key Quality Control Parameters
ParameterFormulaIdeal ValueInterpretation
Signal to Background (S/B) Mean(Signal) / Mean(Background)> 10Measures the dynamic range of the assay.
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]> 0.5 Measures the separation between the positive (p) and negative (n) control distributions. A value > 0.5 indicates an excellent assay suitable for HTS.[20][21]

μ = mean, σ = standard deviation

Protocol 4: Z'-Factor Determination

Objective: To validate an assay's suitability for HTS by calculating the Z'-factor.

Procedure:

  • Plate Layout: Design a 384-well plate with alternating columns of negative controls (e.g., 0.1% DMSO, representing 0% activity/inhibition) and positive controls (e.g., a known inhibitor at its IC₁₀₀, representing 100% activity/inhibition). Typically, 160-192 wells of each control are used.

  • Assay Execution: Run the chosen assay (e.g., the Kinase-Glo assay from Protocol 2) according to the established procedure.

  • Data Collection: Measure the signal from all 384 wells.

  • Calculation:

    • Calculate the mean (μp) and standard deviation (σp) for all positive control wells.

    • Calculate the mean (μn) and standard deviation (σn) for all negative control wells.

    • Apply the Z'-factor formula.

  • Analysis: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for an HTS campaign.[18][21]

Data Analysis and Hit Identification

Once the primary screen is complete, raw data must be normalized to account for plate-to-plate and systematic variations.[17][22] A common method is to normalize each compound well's signal relative to the plate's own controls:

  • % Inhibition = 100 * (1 - [ (Signalcompound - Meanpos_control) / (Meanneg_control - Meanpos_control) ] )

A "hit" is typically defined as a compound that produces a response exceeding a certain threshold, often set at three standard deviations from the mean of the negative controls.[7] All initial hits must be re-tested ("confirmed") and then subjected to dose-response analysis to determine potency (e.g., IC₅₀ or EC₅₀).[22]

Conclusion

This application note provides a strategic framework and detailed protocols for conducting high-throughput screening of this compound. By employing a tiered approach—from broad cellular screening to specific biochemical and binding assays—researchers can efficiently identify and characterize the biological activity of this novel chalcone. The cornerstone of this entire process is a commitment to rigorous assay validation and quality control, ensuring that the resulting data is both reliable and actionable. This structured methodology maximizes the potential for discovering new therapeutic leads while minimizing the risk of pursuing false positives.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 12, 2026.
  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527.
  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved January 12, 2026.
  • An, W. F., & Tolliday, N. (2010). Cell-based HTS assays for the discovery of chemotherapeutic agents. Methods in molecular biology (Clifton, N.J.), 655, 237–250.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved January 12, 2026.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186.
  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 12, 2026.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved January 12, 2026.
  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved January 12, 2026.
  • Skvortsov, D. A., Zherdeva, V. V., et al. (2018). Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. Molecular Imaging and Biology, 20(2), 269–277.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening. Retrieved January 12, 2026.
  • Li, L. H., Locuson, C. W., et al. (2003). A fluorescence-based rapid screening assay for cytotoxic compounds. Analytical biochemistry, 322(2), 169–175.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Retrieved January 12, 2026.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. Retrieved January 12, 2026.
  • Auld, D. S., Guha, R., & Inglese, J. (2013). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Methods in molecular biology (Clifton, N.J.), 987, 281–304.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. Retrieved January 12, 2026.
  • Sui, Y. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 12, 2026.
  • Wang, R., Li, Z., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current medicinal chemistry, 26(18), 3236–3251.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved January 12, 2026.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved January 12, 2026.
  • On HTS. (2023). Z-factor. Retrieved January 12, 2026.
  • Cambridge MedChem Consulting. (2017).
  • Ciupa, A. (2026). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Organic & Biomolecular Chemistry.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. Retrieved January 12, 2026.
  • Emerald Cloud Lab. (2024).
  • Wikipedia. (n.d.). Z-factor. Retrieved January 12, 2026.
  • Royal Society of Chemistry. (n.d.). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Organic & Biomolecular Chemistry. Retrieved January 12, 2026.
  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Assay Guidance Manual.
  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved January 12, 2026.
  • Promega Corporation. (n.d.). CytoTox-Fluor™ Cytotoxicity Assay. Retrieved January 12, 2026.
  • Saleh, T., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 12, 667648.
  • Ullah, A., et al. (2023). In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. PLoS ONE, 18(10), e0292150.
  • Singh, P., et al. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Journal of Biomolecular Structure & Dynamics, 40(5), 2095-2108.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Retrieved January 12, 2026.
  • National Institutes of Health. (n.d.). (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved January 12, 2026.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Retrieved January 12, 2026.
  • MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)
  • Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved January 12, 2026.

Sources

Analytical methods for the quantification of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one: Validated HPLC-UV and UV-Vis Spectrophotometric Methods

Abstract

This document provides comprehensive, validated analytical protocols for the quantification of this compound, a compound featuring a conjugated enone system. Given its potential role as a synthetic intermediate in pharmaceutical development, robust and reliable quantification methods are essential for quality control, stability testing, and reaction monitoring. We present two primary analytical methods: a high-selectivity, stability-indicating Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, and a rapid, high-throughput UV-Vis Spectrophotometric method. Each protocol is accompanied by detailed validation procedures aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2]

Compound Profile

  • Compound Name: this compound

  • Synonyms: 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one[3]

  • CAS Number: 17168-45-5[4]

  • Molecular Formula: C₉H₁₁NO₂[3]

  • Molecular Weight: 165.19 g/mol [3]

  • Structure:

    
    
    

The structure contains a potent chromophore arising from the extended conjugation between the furan ring, the α,β-unsaturated ketone (enone), and the nitrogen atom of the dimethylamino group. This extended π-system is the basis for strong ultraviolet (UV) absorbance, making it highly suitable for quantification by HPLC-UV and UV-Vis spectrophotometry.[5]

Principle of Analysis

The analytical strategies detailed herein leverage the compound's strong UV absorbance.

  • RP-HPLC-UV: This is the preferred method for specificity and is considered stability-indicating. The compound is separated from impurities and degradation products on a non-polar stationary phase (C18) using a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard at a specific UV wavelength. This technique offers excellent resolution, linearity, and sensitivity.[6]

  • UV-Vis Spectrophotometry: This method provides a rapid means of quantification in pure samples or simple matrices. It relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert Law. The conjugated system in the molecule results in a characteristic high-intensity π → π* electronic transition, typically in the 200-400 nm range.[7][8]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for accurate, precise, and specific quantification of this compound in bulk drug substance and formulated products.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18 stationary phase.

  • Reference Standard: Certified this compound, >99.5% purity.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Ammonium acetate (analytical grade), purified water (18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Chromatographic Conditions

The selection of a C18 column provides a versatile non-polar stationary phase for retaining the moderately non-polar analyte. The mobile phase, a mixture of acetonitrile and a mild ammonium acetate buffer, ensures good peak shape and elution. The buffer controls the pH to maintain a consistent ionization state of any potential impurities. A detection wavelength of 320 nm is chosen, as it is predicted to be near the absorbance maximum (λmax) for this class of conjugated enone, offering high sensitivity and selectivity away from potential interference from common excipients or early-eluting impurities.[9]

ParameterCondition
Column SunFire C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh an amount of sample (e.g., bulk powder) equivalent to 25 mg of the active compound into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is a core principle of self-validating protocols.[10]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Calculate the parameters based on the five replicate injections. The system is deemed ready for use if all criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%
Quantification Protocol
  • Perform and pass the System Suitability Test.

  • Inject the diluent blank.

  • Inject the Working Standard Solution.

  • Inject the prepared Sample Solution(s).

  • Bracket the sample injections with standard injections every 10-20 samples to monitor for any drift in instrument response.

  • Calculate the concentration of the analyte in the sample using the formula below.

Calculation: Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Alternative Method: UV-Vis Spectrophotometry

This method is suitable for rapid analysis of pure substance or for assays where excipients do not absorb at the analysis wavelength.

Instrumentation and Materials
  • UV-Vis Spectrophotometer: Double-beam spectrophotometer with a wavelength range of 190-800 nm.

  • Cuvettes: Matched 1 cm quartz cuvettes.

  • Solvent: HPLC-grade Methanol.

Protocol
  • Determination of λmax: Prepare a ~10 µg/mL solution of the compound in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank. The wavelength of maximum absorbance (λmax) should be identified. For conjugated enones, this is expected to be in the 280-350 nm range.[5][8]

  • Preparation of Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) in methanol.

    • Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of Absorbance vs. Concentration. The plot should be linear with a correlation coefficient (R²) ≥ 0.999.

  • Sample Analysis:

    • Prepare a sample solution in methanol with a concentration expected to fall within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Determine the concentration from the linear regression equation of the calibration curve.

Analytical Method Validation Protocol (per ICH Q2(R2))

Validation is the documented evidence that the analytical procedure is suitable for its intended purpose.[2][11] The following protocols apply primarily to the more robust HPLC-UV method.

Validation Workflow

ValidationWorkflow cluster_experiments Validation Parameters Start Method Development & Optimization Protocol Write Validation Protocol Start->Protocol Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOQ / LOD Robustness Robustness ControlStrategy Sample Sample Receipt Prep Sample Preparation Sample->Prep SST System Suitability Testing (SST) Prep->SST Check System Readiness SST->Prep Fail: Re-prepare or Troubleshoot Analysis HPLC Analysis SST->Analysis Proceed if SST Passes Processing Data Processing & Calculation Analysis->Processing Review Data Review & QC Check Processing->Review Report Final Report Review->Report Approve

Sources

In vitro and in vivo studies of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for the comprehensive evaluation of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, a novel synthetic compound with potential therapeutic applications.

Authored by a Senior Application Scientist

Abstract

This document provides a detailed framework for researchers, scientists, and drug development professionals investigating the biological activities of this compound. As a member of the enaminone class of compounds, which are recognized for their diverse pharmacological potential, and featuring a furan moiety common in bioactive molecules, this compound warrants rigorous preclinical evaluation.[1][2][3] This guide presents a suite of validated protocols for in vitro and in vivo assessment, focusing on potential anti-cancer applications. The methodologies are described not merely as procedural steps but are contextualized with their underlying scientific principles to empower researchers to generate robust, reproducible, and meaningful data.

Introduction: The Scientific Rationale

This compound belongs to the enaminone family, characterized by a conjugated system that imparts significant chemical reactivity and biological activity. The furan ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Its incorporation suggests potential interactions with various biological targets. Chalcones and their analogs, which share structural similarities, are known to exhibit anticancer properties.[4] Therefore, a logical starting point for the characterization of this novel compound is a thorough investigation of its cytotoxic and pro-apoptotic effects on cancer cells, followed by validation in a relevant in vivo model.

In Vitro Evaluation: Assessing Cellular Response

The initial phase of compound evaluation relies on in vitro assays to determine its direct effects on cancer cells. These assays are fundamental for establishing dose-response relationships and gaining initial insights into the mechanism of action.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Prepare Compound Serial Dilutions D Treat Cells with Compound or Vehicle C->D E Incubate 48-72h D->E F Add 10µL MTT (5 mg/mL) G Incubate 2-4h F->G H Solubilize Formazan with 100µL DMSO G->H I Read Absorbance at 570 nm H->I J Calculate % Viability and Determine IC50

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[9] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC, green) to label these cells.[9] Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membranes of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain their DNA red.[10]

Protocol:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at low speed (e.g., 670 x g for 5 minutes).[8]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) working solution to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[10] Excite at 488 nm and measure emissions for FITC (e.g., ~530 nm) and PI (e.g., >575 nm).[10]

Data Interpretation:

  • Annexin V- / PI- (Bottom-Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Top-Left Quadrant): Primarily necrotic cells.

In Vivo Evaluation: Assessing Therapeutic Efficacy

Promising in vitro results must be validated in a whole-organism model to assess efficacy and potential toxicity. The subcutaneous xenograft model in immunodeficient mice is a standard for evaluating anti-cancer agents.[11]

Subcutaneous Xenograft Tumor Model

Principle: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., athymic nude mice), which lack a functional thymus and cannot mount an effective immune rejection of the foreign cells.[12] This allows the cancer cells to grow into a solid, measurable tumor.

Protocol:

  • Animal Acclimatization: Use 4-6 week old athymic nude mice, allowing them to acclimate for at least one week before the procedure.[12][13] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Harvest cancer cells that are in the exponential growth phase (70-80% confluency).[13] Wash the cells with sterile PBS and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.[14]

  • Implantation: Anesthetize the mouse and disinfect the injection site (typically the right flank) with 70% ethanol.[11] Using a 1-cc syringe with a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells).[12][13]

  • Tumor Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[13]

  • Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose. The control group should receive the vehicle solution.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Monitor body weight as an indicator of toxicity. At the end of the study, euthanize the mice, and excise and weigh the tumors.

Mechanistic Elucidation: Signaling Pathway Analysis

To understand how the compound works, it is essential to investigate its effects on key cellular signaling pathways, particularly those controlling apoptosis.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[15] It can reveal changes in the expression levels of key regulatory proteins in the apoptotic cascade, such as the activation of caspases.[16][17]

Protocol:

  • Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.[18]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[15] Incubate the membrane with primary antibodies targeting proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[18]

Hypothesized Intrinsic Apoptotic Pathway

Apoptosis_Pathway Hypothesized Intrinsic Apoptosis Pathway Compound (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Bcl2->Bax Mitochondrion Mitochondrial Outer Membrane Bax->Mitochondrion Forms pore CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Cleavage Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 (Executioner) ActiveCaspase9->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: A potential mechanism involving the intrinsic (mitochondrial) pathway of apoptosis.

Data Summary Tables

The following tables serve as templates for summarizing the quantitative data generated from the described protocols.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast CancerData to be generated
A549Lung CancerData to be generated
HepG2Liver CancerData to be generated
PC-3Prostate CancerData to be generated

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupDosing RegimenFinal Average Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlVehicle, i.p., dailyData to be generated0%Data to be generated
Compound (10 mg/kg)Compound, i.p., dailyData to be generatedData to be generatedData to be generated
Compound (25 mg/kg)Compound, i.p., dailyData to be generatedData to be generatedData to be generated

Conclusion and Future Perspectives

This guide provides a comprehensive and scientifically grounded approach to the preclinical evaluation of this compound. By systematically applying these protocols, researchers can effectively determine the compound's cytotoxic potential, apoptotic mechanism, and in vivo efficacy. Positive outcomes from these studies would justify further investigation into its pharmacokinetic properties, off-target effects, and potential for combination therapies, paving the way for its development as a novel therapeutic agent.

References

  • Title: Xenograft Tumor Model Protocol Source: Protocol Online URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Determination of Caspase Activation by Western Blot Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit Source: iGEM URL: [Link]

  • Title: Tumorigenicity Assay in Nude Mice Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad Antibodies URL: [Link]

  • Title: Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: How to get PC3 xenograft in nude mice for prostate cancer? Source: ResearchGate URL: [Link]

  • Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models Source: MDPI URL: [Link]

  • Title: In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Antitumor Agents 279. Structure-activity Relationship and in Vivo Studies of Novel 2-(furan-2-yl)naphthalen-1-ol (FNO) Analogs as Potent and Selective Anti-Breast Cancer Agents Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization Source: MDPI URL: [Link]

  • Title: 3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation... Source: Royal Society of Chemistry URL: [Link]

  • Title: In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells Source: MDPI URL: [Link]

  • Title: (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids Source: MDPI URL: [Link]

  • Title: Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction

This compound is a valuable enaminone, a class of organic compounds characterized by a carbonyl group conjugated to an enamine. Enaminones are versatile building blocks in organic synthesis, serving as key intermediates in the preparation of various carbocyclic and heterocyclic compounds, many of which exhibit important biological activities.[1][2] The synthesis of this specific enaminone typically involves the condensation reaction between 2-acetylfuran and a dimethylformamide derivative, such as Bredereck's reagent or dimethylformamide dimethyl acetal (DMF-DMA). While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide will address common issues and provide evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired enaminone, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common frustration in organic synthesis. For this specific reaction, several factors could be at play. Let's break them down systematically.

Causality and Solutions:

  • Purity of Starting Materials: The purity of 2-acetylfuran and your aminomethylenating reagent is paramount. 2-Acetylfuran can oxidize over time, and impurities can inhibit the reaction.[3] Bredereck's reagent and DMF-DMA are sensitive to moisture.

    • Recommendation: Use freshly distilled 2-acetylfuran. Ensure your aminomethylenating reagent is of high purity and has been stored under anhydrous conditions. Consider purchasing a new bottle if there is any doubt about its quality.

  • Reaction Temperature: The reaction temperature is a critical parameter. While some enaminone syntheses proceed at room temperature, this specific condensation often requires heating to overcome the activation energy.

    • Recommendation: If you are running the reaction at room temperature, try gradually increasing the temperature. A good starting point is refluxing in a suitable solvent like toluene or xylene. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Inefficient Water Removal: The condensation reaction produces water as a byproduct. If not effectively removed, the equilibrium can shift back towards the starting materials, thus reducing the yield.

    • Recommendation: If using a solvent, employ a Dean-Stark apparatus to azeotropically remove water. If running the reaction neat, ensure your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Choice of Aminomethylenating Reagent: Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a powerful aminomethylenating agent that often gives excellent yields.[4][5][6][7] It generates a strong base in situ, which can facilitate the reaction.[5] DMF-DMA is another common choice, but it may be less reactive in some cases.

    • Recommendation: If you are using DMF-DMA with unsatisfactory results, consider switching to Bredereck's reagent.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture is showing multiple spots on the TLC plate, and the final product is difficult to purify. What are these side products and how can I minimize their formation?

Answer:

The formation of multiple products is indicative of side reactions or decomposition. Understanding the potential side reactions is key to mitigating them.

Causality and Solutions:

  • Self-Condensation of 2-Acetylfuran: Under basic conditions, 2-acetylfuran can undergo self-condensation (an aldol-type reaction), leading to undesired byproducts.

    • Recommendation: Add the 2-acetylfuran slowly to the reaction mixture containing the aminomethylenating reagent. This keeps the concentration of the ketone low at any given time, favoring the desired reaction pathway.

  • Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of both the starting materials and the product. The furan ring, in particular, can be sensitive to strong acids and high temperatures.

    • Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times and excessive temperatures.

  • Hydrolysis of the Enaminone: The enaminone product can be susceptible to hydrolysis, especially during the workup if acidic conditions are used.

    • Recommendation: Use a neutral or slightly basic workup. Washing with a saturated sodium bicarbonate solution can help to neutralize any acidic species.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure sample of this compound. What purification techniques are most effective?

Answer:

Proper purification is crucial for obtaining a high-quality product for subsequent applications.

Causality and Solutions:

  • Product Solubility: The product is a solid with a relatively low melting point.[3] It is soluble in many common organic solvents.

    • Recommendation: After the reaction workup, the crude product can often be purified by recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes are good solvent systems to try.

  • Chromatography Challenges: If recrystallization is not sufficient, column chromatography is the next step.

    • Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. The product is a polar compound, so it will elute with a more polar solvent mixture. Monitor the fractions carefully by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound using Bredereck's reagent?

A1: The reaction proceeds through a condensation mechanism. Bredereck's reagent first dissociates to form a highly reactive electrophilic iminium ion and a tert-butoxide anion. The tert-butoxide acts as a base to deprotonate the methyl group of 2-acetylfuran, forming an enolate. The enolate then attacks the iminium ion. Subsequent elimination of dimethylamine and tert-butanol yields the final enaminone product.

G cluster_0 Mechanism Overview 2-Acetylfuran 2-Acetylfuran Enolate Formation Enolate Formation 2-Acetylfuran->Enolate Formation Deprotonation Bredereck's Reagent Bredereck's Reagent Bredereck's Reagent->Enolate Formation Iminium Ion Attack Iminium Ion Attack Enolate Formation->Iminium Ion Attack Elimination Elimination Iminium Ion Attack->Elimination Product Product Elimination->Product

Caption: Reaction mechanism workflow.

Q2: Can I use other aminomethylenating reagents besides Bredereck's reagent and DMF-DMA?

A2: Yes, other reagents can be used, although Bredereck's reagent and DMF-DMA are the most common and generally effective. For instance, tris(dimethylamino)methane can also be employed. The reactivity of these reagents can vary, so the reaction conditions may need to be adjusted accordingly.

Q3: What are the optimal reaction conditions for this synthesis?

A3: The optimal conditions can vary depending on the scale of the reaction and the specific reagents used. However, a good starting point is to use a slight excess of the aminomethylenating reagent and to heat the reaction mixture. The following table summarizes a typical set of conditions.

ParameterRecommended ConditionNotes
Solvent Toluene or neat (solvent-free)Toluene allows for azeotropic removal of water.
Temperature 80-110 °CMonitor by TLC to avoid decomposition.
Reactant Ratio 1:1.1 to 1:1.5 (2-Acetylfuran:Reagent)A slight excess of the aminomethylenating reagent can drive the reaction to completion.
Reaction Time 2-6 hoursMonitor by TLC until the starting material is consumed.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information. The characteristic peaks for the vinyl protons and the dimethylamino group should be present.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption for the conjugated carbonyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocol: Synthesis using Bredereck's Reagent

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

G cluster_workflow Synthesis Workflow start Start reactants Combine 2-Acetylfuran and Bredereck's Reagent start->reactants heat Heat Reaction Mixture reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Reaction Workup monitor->workup Complete purify Purify by Recrystallization/Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Step-by-step synthesis workflow.

Materials:

  • 2-Acetylfuran (freshly distilled)

  • Bredereck's reagent (tert-butoxybis(dimethylamino)methane)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylfuran (1.0 eq).

  • Add anhydrous toluene to dissolve the 2-acetylfuran.

  • Add Bredereck's reagent (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system. If necessary, further purification can be achieved by column chromatography on silica gel.

References

  • Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. Available from: [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. Available from: [Link]

  • University of Maryland. Cyclic enaminones: methodology development, total synthesis, and library construction. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. Available from: [Link]

  • ResearchGate. Proposed mechanism of the β‐enaminone formation for the condensation of... Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Recent advances in visible light-mediated chemical transformations of enaminones. Available from: [Link]

  • National Center for Biotechnology Information. General method for the synthesis of enaminones via photocatalysis. Available from: [Link]

  • Beilstein Journals. General method for the synthesis of enaminones via photocatalysis. Available from: [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones with Amines-Practice Problems. Available from: [Link]

  • National Center for Biotechnology Information. (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Available from: [Link]

  • UCHEM. UCHEM-BREDERECK'S REAGENT. Available from: [Link]

  • YouTube. Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN!. Available from: [Link]

  • Wikipedia. 2-Acetylfuran. Available from: [Link]

  • Wikipedia. tert-Butoxybis(dimethylamino)methane. Available from: [Link]

  • ResearchGate. 3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation... Available from: [Link]

  • DrugFuture. Bredereck's Reagent. Available from: [Link]

  • National Center for Biotechnology Information. (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available from: [Link]

  • ResearchGate. Recent Developments in the Chemistry of Enaminones. Available from: [Link]

  • ResearchGate. a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). Available from: [Link]

  • MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

  • Dana Bioscience. 2-[(2E)-1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile 1g. Available from: [Link]

  • National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

Sources

Technical Support Center: Synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one. This enaminone is a valuable building block in medicinal chemistry and drug discovery, often serving as a precursor for various heterocyclic systems.[1] Achieving a high yield of this compound is critical for the efficiency of subsequent synthetic steps.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Core Synthesis Overview: The Bredereck's Reagent Approach

The most reliable and high-yielding synthesis of this compound involves the condensation of 2-acetylfuran with an aminomethylenating agent. While several reagents can be used, Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is particularly effective, especially for less acidic ketone substrates.[1] It offers superior reactivity compared to alternatives like dimethylformamide dimethyl acetal (DMF-DMA) because it generates a strong base, tert-butoxide, in situ.[1] This base efficiently deprotonates the active methylene group of 2-acetylfuran, driving the reaction forward.

Reaction Mechanism

The reaction proceeds via a well-established pathway:

  • Reagent Dissociation: Bredereck's reagent thermally dissociates to form a potent tert-butoxide anion and an electrophilic dimethylformamidinium ion.

  • Deprotonation: The tert-butoxide base abstracts a proton from the methyl group of 2-acetylfuran, generating a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the iminium ion in a Mannich-type reaction.

  • Elimination: The resulting adduct undergoes β-elimination of dimethylamine to yield the stable, conjugated enaminone product.[1]

G cluster_0 Step 1: Reagent Activation cluster_1 Step 2: Substrate Deprotonation cluster_2 Step 3 & 4: C-C Bond Formation & Elimination Bredereck Bredereck's Reagent (t-BuOCH(NMe₂)₂) tBuO tert-butoxide (t-BuO⁻) (Strong Base) Bredereck->tBuO Thermal Dissociation Iminium Dimethylformamidinium ion ([CH(NMe₂)₂]⁺) Bredereck->Iminium Thermal Dissociation tBuO_ext t-BuO⁻ Iminium_ext Iminium ion Acetylfuran 2-Acetylfuran Carbanion Furan-2-yl Carbanion (Nucleophile) Acetylfuran->Carbanion Proton Abstraction Carbanion_ext Carbanion Adduct Intermediate Adduct Product (2E)-3-(Dimethylamino)-1- (2-furyl)prop-2-en-1-one Adduct->Product β-elimination of HNMe₂ Carbanion_ext->Adduct Nucleophilic Attack Iminium_ext->Adduct

Caption: Reaction mechanism using Bredereck's reagent.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low (<50%) or the reaction fails completely. What are the primary factors to investigate?

Answer: This is a common issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or atmospheric control.

A. Reagent Quality & Handling:

  • Bredereck's Reagent: This reagent is sensitive to moisture and can degrade upon improper storage. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., argon or nitrogen). It is a bench-stable compound but reacts with protic solvents.[2]

  • 2-Acetylfuran: While relatively stable, 2-acetylfuran can be prone to polymerization, especially if it is old or has been exposed to acidic impurities.[3] For best results, use freshly distilled or recently purchased 2-acetylfuran. Its purity can be quickly checked via NMR or GC-MS.

  • Solvent: The reaction is highly sensitive to the solvent. Strictly use anhydrous, nonpolar, aprotic solvents. Toluene is an excellent choice.[1] Solvents like acetonitrile or acetone, which are weakly CH-acidic, can react with the reagent upon heating.[2] Protic solvents (e.g., ethanol, water) will immediately quench the reagent.

B. Reaction Setup & Atmosphere:

  • Moisture is the enemy. All glassware must be flame-dried or oven-dried immediately before use. Assemble the apparatus (e.g., round-bottom flask with reflux condenser) while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Maintain an inert atmosphere throughout the entire process, from reagent addition to the end of the reflux period. This prevents atmospheric moisture from interfering with the reaction.

C. Stoichiometry:

  • A slight excess of Bredereck's reagent is recommended to drive the reaction to completion. A molar ratio of 1.2 to 1.5 equivalents of Bredereck's reagent to 1.0 equivalent of 2-acetylfuran is typical.[1]

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the reaction's selectivity?

Answer: Side product formation is typically related to temperature control and reaction time. While the reaction requires heat, excessive temperatures or prolonged heating can lead to the decomposition of the starting materials, reagent, or the desired enaminone product.

ParameterRecommended RangeRationale
Temperature 80-110 °CThis range is generally sufficient to promote the reaction without causing significant thermal degradation. Higher temperatures (up to 150 °C) can be used but increase the risk of side products.[1]
Reaction Time 2-12 hoursReaction progress should be closely monitored. Running the reaction for too long after the starting material is consumed can lead to product degradation.
Monitoring TLC or GC-MSMonitor the disappearance of the 2-acetylfuran spot. The product is typically a bright yellow, UV-active spot with a higher Rf value than the starting ketone.

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare the TLC plate: Use a silica gel plate.

  • Spotting: On the baseline, spot the starting material (2-acetylfuran solution), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point for the mobile phase.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis: The reaction is complete when the 2-acetylfuran spot in the reaction mixture lane has completely disappeared.

Q3: The workup and purification are proving difficult. What is an effective and reliable procedure?

Answer: A clean workup is essential for obtaining a pure product and achieving a good isolated yield. Enaminones can sometimes be sensitive to strongly acidic conditions.

A. Post-Reaction Workup:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent (e.g., toluene) under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again under reduced pressure.

B. Purification Strategy:

  • Recrystallization: This is often the most efficient method for purification if the crude product is semi-solid or solid. The product is typically a low-melting solid.[4] A solvent system like ethyl acetate/hexane or diethyl ether/hexane can be effective. Dissolve the crude oil in a minimum amount of the more polar solvent (ethyl acetate or ether) while gently warming, then slowly add the less polar solvent (hexane) until turbidity persists. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by column chromatography on silica gel is the best alternative. Use a gradient elution system, starting with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

G cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions cluster_monitoring Optimization & Monitoring start Low Yield or Side Products Observed reagent_check Are reagents fresh and solvents anhydrous? start->reagent_check reagent_no Use freshly distilled/purchased reagents and anhydrous solvents. reagent_check->reagent_no No reagent_yes Proceed to next check. reagent_check->reagent_yes Yes conditions_check Is the reaction run under inert atmosphere with dry glassware? reagent_yes->conditions_check conditions_no Flame-dry glassware and maintain N₂/Ar atmosphere. conditions_check->conditions_no No conditions_yes Proceed to next check. conditions_check->conditions_yes Yes monitoring_check Are temperature and time optimized and monitored? conditions_yes->monitoring_check monitoring_no Monitor via TLC. Stop reaction upon completion. Optimize T = 80-110°C. monitoring_check->monitoring_no No monitoring_yes High yield expected. monitoring_check->monitoring_yes Yes

Caption: Troubleshooting workflow for yield optimization.

Optimized Experimental Protocol

This protocol is a self-validating system designed for achieving high yields.

Materials:

  • 2-Acetylfuran (1.0 eq)

  • Bredereck's reagent (1.3 eq)

  • Anhydrous Toluene (5-10 mL per mmol of substrate)

  • Flame-dried, two-neck round-bottom flask, reflux condenser, magnetic stir bar, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 2-acetylfuran (1.0 eq) followed by anhydrous toluene.

  • Initiation: With vigorous stirring, add Bredereck's reagent (1.3 eq) to the solution at room temperature via syringe.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain this temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the 2-acetylfuran is consumed, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization from an ethyl acetate/hexane mixture or by column chromatography.

By adhering to these stringent protocols and understanding the chemical principles at play, researchers can reliably and consistently improve the yield of this compound, ensuring a robust supply of this critical intermediate for further research and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent.
  • Enamine. (n.d.). Bredereck's reagent.
  • Wikipedia. (2023). 2-Acetylfuran. In Wikipedia. [Link]

  • Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran.
  • Casanova, J. (2006). tert-Butoxy Bis(dimethylamino)methane (Bredereck's Reagent). Synlett, 2006(5), 805-806. ResearchGate. [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Recent Developments in the Chemistry of Enaminones. Molecules, 16(10), 8463-8505. ResearchGate. [Link]

Sources

Technical Support Center: (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one (CAS No. 109482-86-2). This document is intended for researchers, chemists, and drug development professionals to navigate and troubleshoot common stability issues encountered during the handling, storage, and experimental use of this compound. Our goal is to provide you with the causal mechanisms behind these issues and offer field-proven protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: "My reaction using this compound as a starting material is giving inconsistent yields, or in some cases, failing completely. The material is a yellow solid, but some older batches in the lab are dark brown. What could be the cause?"

Answer: The issue likely stems from the degradation of your starting material. This compound, being an enaminone, is susceptible to hydrolysis, particularly under acidic conditions.[1][2][3] The enamine moiety can be hydrolyzed back to its corresponding ketone and amine precursors, especially in the presence of ambient moisture over time or acidic impurities in solvents.[2][4] The observed color change from yellow to dark brown is a strong indicator of decomposition or polymerization, rendering the compound impure and less reactive for your desired transformation.

Causality Explained: The core instability lies in the enamine functional group (-C=C-N(CH₃)₂). The nitrogen's lone pair makes the double bond electron-rich and susceptible to protonation at the alpha-carbon.[3][5] This initiates a cascade that, in the presence of water, leads to the cleavage of the C-N bond, breaking the molecule into 1-(2-furyl)ethanone and dimethylamine. This hydrolytic instability can be accelerated by acidic conditions.[1][2]

Troubleshooting Workflow & Protocol

To ensure the integrity of your starting material, follow this purity verification protocol before each experiment:

Step 1: Visual Inspection

  • Observation: Check the color and physical state of the compound.

  • Action: A bright yellow, crystalline solid is indicative of high purity. If the material is clumpy, dark yellow, orange, or brown, it suggests degradation and should not be used without purification.

Step 2: Thin-Layer Chromatography (TLC) Analysis

  • Purpose: To quickly assess the number of components in your sample.

  • Method:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mobile phase such as 30-50% ethyl acetate in hexanes.

    • Visualize under UV light (254 nm).

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots, especially one at the baseline (polar impurities), confirms degradation.

Step 3: Purification of Suspected Material (If Necessary)

  • Method: Recrystallization is often effective.

    • Dissolve the compound in a minimal amount of a hot solvent like isopropanol or ethanol.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Validation: Re-run TLC analysis to confirm the purity of the recrystallized material.

Diagram: Troubleshooting Workflow for Starting Material Integrity This diagram outlines the decision-making process when encountering poor reaction performance.

G start Inconsistent Reaction Yield check_sm Assess Starting Material (SM) Purity start->check_sm visual Visual Inspection: Is it a bright yellow solid? check_sm->visual tlc TLC Analysis: Is there a single spot? visual->tlc Yes purify Purify SM by Recrystallization visual->purify No (dark/discolored) use_sm Proceed with Reaction tlc->use_sm Yes tlc->purify No (multiple spots) recheck Re-assess Purity via TLC purify->recheck recheck->use_sm Purity Confirmed discard Discard Batch or Attempt Alternative Purification recheck->discard Purification Failed

Caption: Workflow for verifying starting material purity.

Issue 2: Compound Degrades During Aqueous Work-up or Chromatography

Question: "My reaction appears successful by TLC, but I'm losing a significant amount of my product during aqueous work-up or silica gel column chromatography. I'm seeing new, more polar spots appear on the TLC plate after purification."

Answer: This is a classic sign of on-column or work-up-induced degradation. Both the furan ring and the enaminone system are sensitive to acidic conditions. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of your compound directly on the column.[2] Similarly, aqueous work-ups using acidic solutions (e.g., washing with 1M HCl) will rapidly degrade the product.

Causality Explained:

  • Acid-Catalyzed Hydrolysis: As detailed in Issue 1, protons accelerate the breakdown of the enaminone. Silica gel's surface hydroxyl groups provide a protonating environment that facilitates this degradation.[1][3]

  • Furan Ring Instability: The furan moiety, while aromatic, is susceptible to acid-catalyzed polymerization or ring-opening reactions, contributing to the formation of dark, insoluble materials.

Recommended Protocols for Purification

To mitigate degradation, you must neutralize acidic environments during purification.

Protocol 1: Neutralized Aqueous Work-up

  • Instead of acidic washes, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-7.5) to neutralize any acid from the reaction.

  • Minimize contact time with the aqueous phase. Promptly extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

Protocol 2: Deactivated Silica Gel Chromatography

  • Preparation:

    • Create a slurry of silica gel in your desired mobile phase (e.g., 20% ethyl acetate in hexanes).

    • Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total volume.

    • Stir for 15-20 minutes to allow the base to neutralize the acidic sites on the silica.

  • Execution:

    • Pack the column using this neutralized slurry.

    • Equilibrate the column with a mobile phase containing 0.5-1% triethylamine.

    • Load your sample and elute with the base-additive mobile phase.

  • Alternative: For highly sensitive compounds, consider using alternative stationary phases like neutral alumina or Florisil®.

Data Summary: Recommended Purification Conditions

ParameterStandard (Degradation Risk)Recommended (Stability Enhanced)Rationale
Aqueous Wash Dilute HCl, NH₄ClSaturated NaHCO₃, pH 7 BufferAvoids acid-catalyzed hydrolysis of the enaminone.[2][4]
Stationary Phase Standard Silica Gel (pH 4-5)Neutralized Silica (1% Et₃N), AluminaPrevents on-column degradation by neutralizing acidic sites.
Mobile Phase Hexanes/Ethyl AcetateHexanes/Ethyl Acetate + 0.5% Et₃NMaintains a non-acidic environment throughout elution.
Contact Time ProlongedMinimizedReduces the duration of exposure to potentially destabilizing conditions.
Issue 3: The Compound Degrades Upon Storage

Question: "I stored a freshly purified batch of this compound in a clear vial on the lab bench. After a few weeks, it has darkened significantly. Is it still viable?"

Answer: The compound has likely degraded due to exposure to light, air (oxygen and moisture), and ambient temperature fluctuations. Such degradation is common for conjugated systems, especially those containing furan and enamine moieties.[6] The darkened material is impure and should be repurified and re-characterized before use.

Causality Explained:

  • Photodegradation: The extended π-system in the molecule can absorb UV-Vis light, promoting electrons to excited states and leading to unwanted reactions like isomerization, cyclization, or polymerization. Furan-containing compounds, in particular, can be susceptible to photolysis.[7]

  • Oxidation: Enamines and furans can be sensitive to atmospheric oxygen, leading to oxidative degradation pathways. This process can be accelerated by light and heat.[6]

  • Hydrolysis: As previously discussed, ambient moisture can cause slow hydrolysis over time, even in the solid state.[6][8]

Protocol for Optimal Long-Term Storage

To ensure the long-term stability of the compound, proper storage techniques are critical.[9]

  • Container: Use an amber glass vial to protect the compound from light.[6]

  • Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen. This is crucial for preventing oxidation and hydrolysis.[8][10]

  • Sealing: Seal the vial tightly with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap seal with Parafilm®.

  • Temperature: Store the vial in a freezer, preferably at -20°C.[11]

  • Handling: When accessing the compound, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[12]

Diagram: Key Factors in Compound Degradation During Storage

G center Compound Degradation light Light Exposure (Photodegradation) light->center air Atmospheric Air moisture Moisture (Hydrolysis) air->moisture oxygen Oxygen (Oxidation) air->oxygen temp Elevated Temperature (Thermal Stress) temp->center moisture->center oxygen->center

Caption: Environmental factors leading to compound instability.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A1: Store in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C.[11] Ensure the container is tightly sealed to prevent moisture and air ingress.[6][9]

  • Q2: Which analytical techniques are best for assessing the purity of this compound?

    • A2: For routine checks, Thin-Layer Chromatography (TLC) is fast and effective. For quantitative assessment and structural confirmation, ¹H NMR spectroscopy is ideal. The vinyl protons and dimethylamino signal are characteristic and can reveal impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector can also provide excellent quantitative purity data.

  • Q3: Are there any specific solvents or reagents that are incompatible with this compound?

    • A3: Avoid strong acidic solutions (e.g., HCl, H₂SO₄) and protic solvents in combination with heat, as they will promote rapid hydrolysis. Be cautious with strong oxidizing agents due to the electron-rich nature of the furan and enamine groups.

  • Q4: What safety precautions should I take when handling this compound?

    • A4: Standard laboratory safety protocols should be followed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for specific handling and toxicity information.

References

  • Kovach, I. M., & Schowen, R. L. (1987). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 76(2), 113-119. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Mechanism of Enamine Hydrolysis. YouTube. Retrieved from [Link] (Note: A representative link is used as the original may vary).

  • Master Organic Chemistry. (2023). Enamines – Properties, Reactions, and Mechanisms. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wolske, K. A., et al. (2015). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO₂. Journal of Hazardous Materials, 286, 279-287. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

  • Koenigs, A., & Wierckx, N. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

  • Lalevée, J., et al. (2020). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Polymers, 12(6), 1334. [Link]

  • Yoon, H., et al. (2024). Photocatalytic furan-to-pyrrole conversion. Science, 386(6717), 99-105. [Link]

Sources

Common side reactions in the synthesis of furan-containing chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furan-containing chalcones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable compounds. Furan-containing chalcones are significant synthetic targets due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] The most common synthetic route is the Claisen-Schmidt condensation, a base-catalyzed reaction between a furan-2-carbaldehyde derivative and a suitable acetophenone.[1][4]

While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired chalcone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve high-yielding, clean syntheses.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered side reactions during the synthesis of furan-containing chalcones via Claisen-Schmidt condensation.

Issue 1: Michael Addition Adduct Formation

Q1: I'm observing a significant amount of a higher molecular weight byproduct in my reaction mixture, and my NMR spectrum shows complex aliphatic signals. What is happening?

A1: You are likely observing the formation of a Michael adduct.[5][6] This is a common side reaction where an enolate ion (typically from the starting acetophenone) acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated chalcone.[6] This 1,4-conjugate addition results in a 1,5-dicarbonyl compound, which is an undesired byproduct that reduces your overall yield.[5]

Q2: What factors promote the formation of this Michael adduct?

A2: Several factors can favor the Michael addition side reaction:

  • Strong Bases: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) generates a high concentration of the acetophenone enolate, which can then act as the Michael donor.[5][6]

  • Prolonged Reaction Times: Allowing the reaction to continue long after the chalcone has formed increases the probability of the subsequent Michael addition.[5][6]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the Michael addition to occur.[6]

  • Reactant Stoichiometry: An excess of the enolizable ketone leads to a higher concentration of the nucleophilic enolate, promoting the side reaction.[6]

Q3: How can I minimize or prevent the formation of the Michael adduct?

A3: You can employ several strategies to suppress this side reaction. The key is to control the concentration and reactivity of the enolate.

StrategyActionRationale
Catalyst Choice Use a weaker base (e.g., potassium carbonate) or a catalytic amount of a strong base.[5]Milder bases or lower concentrations of strong bases reduce the equilibrium concentration of the reactive enolate at any given time.[5]
Temperature Control Run the reaction at a lower temperature (e.g., in an ice bath).[5][6]Lower temperatures can significantly reduce the rate of the Michael addition, favoring the desired Claisen-Schmidt condensation.[5][6]
Reaction Monitoring Closely monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]Work up the reaction as soon as the starting materials are consumed to prevent the product from undergoing further reactions.[5]
Solvent Selection Consider solvent-free (grinding) methods or aprotic solvents.[5]Alcohols like ethanol can facilitate the Michael addition. Solvent-free conditions have been shown to be faster and minimize side reactions.[5]

Diagram: Claisen-Schmidt Condensation vs. Michael Addition

G cluster_0 Desired Pathway: Claisen-Schmidt Condensation cluster_1 Side Reaction: Michael Addition Furan-2-carbaldehyde Furan-2-carbaldehyde Aldol Adduct Aldol Adduct Furan-2-carbaldehyde->Aldol Adduct Nucleophilic Attack Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (e.g., NaOH) Enolate->Aldol Adduct Enolate_side Enolate Enolate->Enolate_side Chalcone Chalcone Aldol Adduct->Chalcone Dehydration Chalcone_side Chalcone Chalcone->Chalcone_side Product can react further Michael Adduct Michael Adduct Chalcone_side->Michael Adduct Conjugate Addition Enolate_side->Michael Adduct

Caption: Competing pathways in furan-chalcone synthesis.

Issue 2: Cannizzaro Reaction of Furan-2-carbaldehyde

Q1: My reaction is sluggish, and I'm isolating significant amounts of furfuryl alcohol and 2-furoic acid. What's causing this?

A1: This is a classic case of the Cannizzaro reaction.[7][8] Furan-2-carbaldehyde (furfural), like other non-enolizable aldehydes (aldehydes without α-hydrogens), can undergo a base-induced disproportionation.[7][9] In this reaction, two molecules of the aldehyde react to produce a primary alcohol (furfuryl alcohol) and a carboxylic acid (2-furoic acid).[7][8]

Q2: Why is the Cannizzaro reaction competing with my desired Claisen-Schmidt condensation?

A2: The Cannizzaro reaction is also base-catalyzed and becomes significant under certain conditions:

  • Strong Base Concentration: High concentrations of a strong base (like NaOH or KOH) facilitate the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon, initiating the Cannizzaro pathway.[10]

  • Slow Condensation Rate: If the Claisen-Schmidt condensation is slow (due to unreactive ketones or low temperatures), the Cannizzaro reaction of the aldehyde with itself can become a major competing pathway.[11]

Q3: How can I prevent the Cannizzaro reaction and favor chalcone formation?

A3: To favor the Claisen-Schmidt condensation, you need to make the reaction between the enolate and the furan-2-carbaldehyde faster than the reaction of the aldehyde with itself.

  • Control Base Addition: Add the base slowly or dropwise to the mixture of the aldehyde and ketone. This ensures that the generated enolate can immediately react with the aldehyde, keeping the concentration of free aldehyde available for the Cannizzaro reaction low.

  • Use Stoichiometry to Your Advantage: A slight excess of the ketone can help to ensure that the aldehyde is consumed by the desired condensation reaction. However, be mindful that a large excess of the ketone can promote Michael addition.

  • Alternative Methods: Consider solvent-free grinding methods.[12][13] These often proceed faster and at lower temperatures, which can suppress the Cannizzaro reaction.

Diagram: Cannizzaro Reaction Mechanism

G Furfural_1 Furan-2-carbaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Furfural_1->Tetrahedral_Intermediate Nucleophilic Attack OH_ion OH⁻ (from Base) OH_ion->Tetrahedral_Intermediate Furoic_Acid 2-Furoic Acid Tetrahedral_Intermediate->Furoic_Acid Carbonyl Reformation Hydride_Ion Hydride Transfer Furfural_2 Second Furan-2-carbaldehyde Furfuryl_Alcohol Furfuryl Alcohol Furfural_2->Furfuryl_Alcohol Accepts Hydride Hydride_Ion->Furfuryl_Alcohol Reduction

Caption: Base-induced disproportionation of furan-2-carbaldehyde.

Issue 3: Self-Condensation and Resinification

Q1: My reaction mixture turns into a dark, tarry mess, and I can't isolate any pure product. What is causing this polymerization?

A1: You are observing resinification or polymerization, which can be a significant issue, especially with furan-containing compounds under strong basic conditions.[10] This can be caused by a few different processes:

  • Self-Condensation of the Ketone: If your ketone has α-hydrogens, it can undergo self-aldol condensation, leading to a mixture of oligomeric byproducts.

  • Furan Ring Instability: The furan ring itself can be unstable under strongly acidic or basic conditions, leading to ring-opening and subsequent polymerization, forming dark-colored humins.[10]

  • Product Instability: The chalcone product itself can be unstable under the reaction conditions and may polymerize over time.

Q2: What are the best practices to avoid this resinification?

A2: Minimizing resinification requires careful control over the reaction conditions.

  • Use Milder Conditions: This is the most critical factor. Avoid excessively high concentrations of strong bases and high temperatures. The use of milder catalysts like solid bases (e.g., hydrotalcites) or Lewis acids can be beneficial.[14]

  • Shorter Reaction Times: As with other side reactions, monitor the reaction closely with TLC and stop it as soon as the starting materials are gone.

  • Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to polymer formation.

  • Solvent-Free Approaches: Solvent-free grinding often provides a rapid and efficient synthesis, minimizing the time the reactants and products are exposed to harsh conditions.[12][13]

Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst besides NaOH or KOH?

A1: Absolutely. In fact, exploring alternative catalysts is a great strategy to minimize side reactions. Solid base catalysts like hydrotalcites or alumina-supported CaO have shown high activity and selectivity.[14][15] Green chemistry approaches also utilize micellar media with surfactants like CTAB to control side reactions.[16] For some substrates, acid catalysis (e.g., using p-toluenesulfonic acid or BF3-Et2O) may also be an option.[2][17]

Q2: Is there a general, high-yield protocol that works for most furan-containing chalcones?

A2: While reaction conditions often need to be optimized for specific substrates, a good starting point is a protocol that uses controlled conditions. For instance, dissolving the furan-2-carbaldehyde and the acetophenone in ethanol at room temperature, followed by the dropwise addition of an aqueous KOH or NaOH solution, is a common and effective method.[1] Monitoring by TLC is crucial to determine the optimal reaction time.[1]

Q3: Are there alternative synthetic methods to the Claisen-Schmidt condensation for preparing chalcones?

A3: Yes, if the Claisen-Schmidt condensation proves problematic, other methods can be employed. The Wittig reaction, for example, between a benzaldehyde and a (benzoylmethylene)triphenylphosphorane (ylide) can be a high-yielding alternative that avoids strong basic conditions that lead to Michael addition and Cannizzaro reactions. Other methods include Suzuki and Heck coupling reactions, though these are more complex and require specific starting materials and catalysts.

Q4: How do substituents on the acetophenone ring affect the reaction?

A4: Substituents can have a significant electronic effect. Electron-donating groups on the acetophenone can increase the nucleophilicity of the enolate, potentially increasing the rate of both the desired condensation and the undesired Michael addition.[5] Conversely, electron-withdrawing groups can make the α-protons more acidic, facilitating enolate formation, but may also make the resulting chalcone more susceptible to Michael addition.

References

  • Wikipedia. (n.d.). Cannizzaro reaction. Available at: [Link]

  • Quora. (2019). Does Furfural react with NaOH?. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthetic applications of the Cannizzaro reaction. Available at: [Link]

  • Royal Society of Chemistry. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Available at: [Link]

  • OSTI.GOV. (n.d.). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. Available at: [Link]

  • ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Chalcone synthesis. Available at: [Link]

  • YouTube. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available at: [Link]

  • Orapuh. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Available at: [Link]

  • Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Available at: [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation of furfural and acetophenone. Reaction.... Available at: [Link]

  • Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Available at: [Link]

  • eScholarship.org. (n.d.). The Complete Mechanism of Chalcone Formation. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]

  • SlideShare. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Available at: [Link]

  • ResearchGate. (2025). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Available at: [Link]

  • Frontiers. (n.d.). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Available at: [Link]

  • ijarsct.co.in. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Available at: [Link]

  • RSC Publishing. (n.d.). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. Available at: [Link]

  • PubMed. (2023). Synthesis of novel furan-based chalcone derivatives as anti-tuberculosis agents: in vitro, cytotoxicity assessment and in silico. Available at: [Link]

  • JOCPR. (2014). Chalcones: Synthesis, structure diversity. Available at: [Link]

  • ResearchGate. (2025). synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. Available at: [Link]

  • PubMed. (n.d.). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of New Furan-Like Chalcone Crystals with Two Para-Substituents: 5MFTF and 5MFTN. Available at: [Link]

Sources

Troubleshooting guide for the synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific enaminone synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Reaction Issues

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes?

Answer: Low or zero yield is the most common issue and typically points to problems with reagents, reaction conditions, or both. Let's break down the critical factors.

  • Reagent Quality and Handling: The two primary reagents are 2-acetylfuran and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is highly sensitive to moisture and can hydrolyze, rendering it ineffective.[1][2]

    • Solution: Always use a fresh bottle of DMF-DMA or a properly stored aliquot under an inert atmosphere (e.g., nitrogen or argon). Ensure your 2-acetylfuran is pure and free from condensation byproducts.

  • Reaction Temperature: This condensation reaction requires thermal energy to proceed at an efficient rate. Room temperature reactions are often sluggish or may not proceed at all.

    • Solution: The reaction is typically performed at elevated temperatures, often by refluxing in a suitable solvent like toluene or xylene (110-140 °C).[3][4][5] Solvent-free conditions at high temperatures can also be effective.[6]

  • Reaction Time & Monitoring: Insufficient reaction time will naturally lead to low conversion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical reaction time is 3-8 hours.[4][5] The disappearance of the 2-acetylfuran spot and the appearance of a new, more polar product spot (that is UV active) indicate progress.

Question 2: My TLC plate shows multiple spots, indicating the formation of significant impurities. What are these side products and how can I avoid them?

Answer: The formation of multiple products suggests that side reactions are competing with the desired enaminone synthesis.

  • Primary Cause - Hydrolysis: The most common impurity results from the presence of water in the reaction. DMF-DMA readily hydrolyzes, and the enaminone product itself can be susceptible to hydrolysis back to the starting ketone under acidic conditions.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere to rigorously exclude moisture.

  • Side Reaction - Dienaminone Formation: Using a large excess of DMF-DMA can sometimes lead to a second condensation reaction, resulting in a dienaminone byproduct.[3]

    • Solution: Use a controlled stoichiometry, typically with DMF-DMA in slight excess (e.g., 1.1 to 1.5 equivalents) relative to 2-acetylfuran.

Below is a summary of potential issues and their corresponding solutions.

Problem Potential Cause Recommended Solution
Low or No YieldInactive DMF-DMA (hydrolysis)Use fresh, anhydrous DMF-DMA.
Insufficient TemperatureReflux in a high-boiling solvent like toluene or xylene (110-140°C).[5]
Incomplete ReactionMonitor by TLC and allow for sufficient reaction time (3-8 hours).[4]
Multiple ProductsPresence of waterUse oven-dried glassware and anhydrous solvents.
Excess DMF-DMAUse 1.1-1.5 equivalents of DMF-DMA.
Self-condensation of ketoneMaintain controlled temperature; avoid overly harsh basic/acidic contaminants.
Work-up and Purification Challenges

Question 3: The crude product is an oil and will not crystallize. How can I effectively isolate and purify it?

Answer: While this compound is typically a solid, purification can sometimes be challenging.

  • Inducing Crystallization: If the product oils out after removing the solvent, several techniques can be employed.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid, use it as a seed crystal. Alternatively, dissolve the oil in a minimum amount of a hot solvent (like ethanol or ethyl acetate) and cool it slowly, first to room temperature and then in an ice bath or refrigerator.[7][8]

  • Column Chromatography: If crystallization fails, column chromatography is a reliable alternative.

    • Solution: Use silica gel as the stationary phase. A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.[5]

Characterization

Question 4: My NMR spectrum looks complex. What are the key signals that confirm the structure of this compound?

Answer: The NMR spectrum provides definitive proof of structure. The (E)-isomer has a characteristic set of signals.

  • ¹H NMR: Look for two distinct singlets for the non-equivalent methyl groups of the dimethylamino moiety, typically around 2.9 and 3.1 ppm. The two vinyl protons on the prop-2-en-1-one backbone will appear as doublets with a large coupling constant (J ≈ 12-16 Hz), confirming the E-configuration. The furan ring protons will appear in the aromatic region.

  • ¹³C NMR: Key signals include the carbonyl carbon (C=O) downfield (e.g., >170 ppm), the carbons of the C=C double bond, and the carbons of the furan ring.

The following diagram outlines a standard experimental workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagents - 2-Acetylfuran - DMF-DMA (anhydrous) glassware 2. Glassware - Oven-dried round-bottom flask - Condenser reagents->glassware setup 3. Setup - Assemble under N2/Ar - Add magnetic stir bar glassware->setup charge 4. Charge Flask - Add solvent (e.g., Toluene) - Add 2-Acetylfuran setup->charge add_dmf 5. Add DMF-DMA - Add dropwise at RT charge->add_dmf reflux 6. Heat & Reflux - Heat to 110-120°C - Reflux for 3-8h add_dmf->reflux monitor 7. Monitor - Use TLC (Hexane:EtOAc) reflux->monitor cool 8. Cool Down - Cool to Room Temp. monitor->cool evap 9. Evaporate Solvent - Use rotary evaporator cool->evap purify 10. Purify Crude Product - Recrystallization (Ethanol) OR - Column Chromatography evap->purify characterize 11. Characterize - NMR, IR, Mass Spec - Melting Point purify->characterize

Caption: General workflow for the synthesis and purification of the target enaminone.

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the formation of the enaminone from 2-acetylfuran and DMF-DMA?

Answer: The reaction is a condensation process. The methyl group of 2-acetylfuran is activated by the adjacent carbonyl. It reacts with the electrophilic carbon of DMF-DMA. The reaction proceeds through an intermediate which then eliminates two molecules of methanol to form the stable, conjugated enaminone product.[3][9]

The mechanism is visualized below.

G ketone 2-Acetylfuran (Enolizable Ketone) step1 1. Nucleophilic Attack ketone->step1 dmf_dma DMF-DMA (Electrophile) dmf_dma->step1 intermediate Addition Intermediate step2 2. Methanol Elimination intermediate->step2 Tautomerization & Proton Transfer elim1 Elimination of first MeOH elim2 Elimination of second MeOH product This compound step1->intermediate Forms C-C bond step2->product Forms C=C bond

Caption: Simplified mechanism of enaminone formation.

Question 2: What is the expected stereochemistry of the double bond, and why?

Answer: The product is overwhelmingly the (E)-isomer. This is due to steric hindrance between the bulky 2-furyl ketone group and the dimethylamino group. The trans-arrangement (E-isomer) is thermodynamically more stable, minimizing steric repulsion. This is a common feature in the synthesis of β-enaminones.[10]

Question 3: What is a standard experimental protocol for this synthesis?

Answer: The following is a representative lab-scale procedure.

Experimental Protocol: Synthesis of this compound

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylfuran (5.5 g, 50 mmol) and anhydrous toluene (40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.15 g, 60 mmol, 1.2 eq) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (eluent: 7:3 hexane/ethyl acetate).

  • Work-up: After the reaction is complete (as indicated by the consumption of 2-acetylfuran), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from hot ethanol. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Question 4: Are there any specific safety precautions I should be aware of?

Answer: Yes. Standard laboratory safety practices should be followed.

  • DMF-DMA: Is flammable and moisture-sensitive. It can cause irritation upon contact. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Heating: Use a proper heating mantle and ensure the setup is secure to avoid spills.

References

  • Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. ResearchGate. Available at: [Link]

  • Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Organic Chemistry Portal. Available at: [Link]

  • Al-Rashida, M., et al. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). Studies on enaminones. TSI Journals. Available at: [Link]

  • Jasinski, J. P., et al. (2009). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. NIH. Available at: [Link]

  • Costa-Fernández, J. M., et al. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available at: [Link]

  • Unknown Author. (n.d.). Enamines. Master Organic Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Unknown Author. (n.d.). a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). ResearchGate. Available at: [Link]

  • Unknown Author. (2022). Is my mechanism for enamine synthesis correct? Reddit. Available at: [Link]

  • Unknown Author. (n.d.). Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. ResearchGate. Available at: [Link]

  • Unknown Author. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Possible mechanism of the first stage of enaminone synthesis. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). 3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation... ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Unknown Author. (2008). (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. NIH. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI. Available at: [Link]

  • Unknown Author. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. Available at: [Link]

  • Kant, R., et al. (2011). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. NIH. Available at: [Link]

  • Unknown Author. (n.d.). Unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards some phosphorus reagents. ResearchGate. Available at: [Link]

  • Rosli, M. M., et al. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. ResearchGate. Available at: [Link]

  • Sreenath, M. C., et al. (2015). Structural conformations and spectroscopic investigations of NLO crystal (2e)-3-[4-(dimethylamino) phenyl]-1-(3-nitrophenyl) prop-2-en-1-one: A DFT Approach. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). 2-[(2E)-1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile 1g. Dana Bioscience. Available at: [Link]

  • Unknown Author. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). This compound. Tetrahedron. Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-up of Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chalcone Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chalcone synthesis from the bench to a larger scale. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies to ensure robust and reproducible outcomes.

Introduction: The Scale-Up Challenge

Chalcones, as pivotal precursors for flavonoids and various heterocyclic compounds, are of significant interest in medicinal chemistry and drug discovery.[1][2][3] The Claisen-Schmidt condensation remains the most prevalent method for their synthesis due to its simplicity and accessibility.[1][4] However, scaling up this reaction presents a unique set of challenges. Maintaining high yield and purity can be difficult, as issues like inefficient heat transfer, poor mixing, and prolonged reaction times can amplify the occurrence of side reactions, complicating purification and diminishing overall efficiency.[5] This guide provides a structured approach to identifying and resolving these scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle when scaling up the Claisen-Schmidt condensation for chalcone synthesis?

A1: The main challenge is maintaining both high yield and purity.[5] As the reaction volume increases, problems with heat transfer and mixing become more pronounced.[5] This can lead to localized "hot spots" and concentration gradients, which in turn promote the formation of side products and complicate the purification process.[5]

Q2: How does the choice of catalyst impact the scalability of the reaction?

A2: The catalyst choice is critical for a successful scale-up. While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective, their high reactivity can lead to an increase in side reactions on a larger scale.[5] For sensitive substrates, employing a milder base or a solid-supported catalyst can offer better control and selectivity, resulting in a purer product and a more straightforward workup.[5]

Q3: Is solvent-free grinding a viable option for large-scale synthesis?

A3: Solvent-free grinding is an excellent green chemistry approach that often results in shorter reaction times and high yields with minimal waste.[6][7][8] However, for very large, industrial-scale syntheses (kilogram scale and above), traditional solvent-based methods in a reactor may provide superior control over critical parameters like temperature and mixing, which are essential for ensuring consistent product quality.[5]

Q4: What are the key safety considerations when scaling up chalcone synthesis?

A4: Safety is paramount during scale-up. Key considerations include:

  • Exothermicity Management: The addition of a strong base can be highly exothermic. The larger scale increases the risk of a runaway reaction. Therefore, careful monitoring and control of the reaction temperature are crucial.[5]

  • Ventilation: Adequate ventilation is necessary to manage solvent vapors, especially when using volatile organic solvents.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and lab coats, must be worn at all times.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the scale-up of chalcone synthesis.

Problem 1: Low Product Yield

Low or no yield can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[9]

Potential CauseRecommended Solution & Explanation
Incomplete Reaction Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[5][10] Optimize Catalyst Concentration: An insufficient amount of base will result in an incomplete reaction. Ensure the correct stoichiometric amount of the base catalyst is used.[5] Improve Mixing: In larger vessels, ensure stirring is efficient to maintain a homogeneous mixture.[5]
Side Reactions Control Stoichiometry: Using a slight excess of the aldehyde can help to ensure the complete consumption of the ketone.[5] Temperature Control: Running the reaction at a lower temperature can often reduce the rate of side reactions.[5][11] Catalyst Choice: Opt for a milder base to minimize side reactions such as the Cannizzaro reaction.[5]
Product Loss During Workup Optimize Precipitation: If the chalcone is expected to precipitate, ensure the solution is adequately cooled in an ice bath. If an oil forms, try scratching the inside of the flask or adding a seed crystal to induce crystallization.[5]
Catalyst Deactivation The catalyst can lose activity over time due to various processes like poisoning or physical degradation.[12] Ensure you are using a fresh, active catalyst.
Problem 2: Product Purity Issues & Common Side Reactions

The formation of impurities is a common issue, often exacerbated at a larger scale.

Side ReactionMechanism & CauseMitigation Strategy
Michael Addition Product The enolate of the ketone attacks the β-carbon of the newly formed chalcone. This is more likely with a high concentration of the enolate.Use a slight excess of the aldehyde to consume the ketone enolate. Consider adding the ketone slowly to the mixture of aldehyde and base.
Cannizzaro Reaction Disproportionation of the aromatic aldehyde (if it lacks α-hydrogens) in the presence of a strong base to yield a carboxylic acid and an alcohol.[5] This is favored by high base concentration and elevated temperatures.[11]Use a milder or less concentrated base. Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.[5]
Self-Condensation of Ketone The enolate of the ketone attacks another molecule of the same ketone.Slowly add the aldehyde to the mixture of the ketone and catalyst.[5] Using a milder base or lowering the reaction temperature can also be effective.[5]
Aldol Addition Product The initial β-hydroxy ketone intermediate does not dehydrate to form the chalcone.Ensure sufficient catalyst is present and consider increasing the reaction temperature or time to promote dehydration.
Problem 3: Oily or Gummy Product Instead of Crystalline Solid

This often indicates the presence of unreacted starting materials or low-melting impurities.

  • Troubleshooting Steps:

    • Verify Completion: Check for the presence of starting materials using TLC. If the reaction is incomplete, consider extending the reaction time or optimizing conditions.

    • Purification: If the reaction is complete, the gummy nature is likely due to impurities. Recrystallization from a suitable solvent (ethanol is common) is often effective for purification.[11] For persistent oils, column chromatography may be necessary.[11]

    • Induce Crystallization: Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent to precipitate the product. Scratching the flask's inner surface or seeding with a small crystal of pure product can also induce crystallization.[5]

Experimental Protocols

General Protocol for Scaled-Up Claisen-Schmidt Condensation

This protocol provides a general methodology. Remember that optimal conditions, especially temperature and reaction time, should be determined for each specific set of reactants.[11]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (as a 10-50% aqueous or alcoholic solution)

  • Ethanol (or another suitable solvent)

  • Mechanical stirrer

  • Reaction vessel with temperature control (e.g., jacketed reactor)

  • Apparatus for cooling (e.g., chiller)

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve the substituted benzaldehyde and acetophenone in ethanol.

  • Catalyst Addition: While stirring vigorously at the desired temperature (e.g., 20-25°C), slowly add the NaOH or KOH solution dropwise. Monitor the internal temperature closely to control any exotherm.

  • Reaction Monitoring: Continue stirring the mixture at the chosen temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours to 24 hours.[10][11]

  • Work-up: Once the reaction is complete (indicated by the disappearance of the limiting starting material on TLC), pour the reaction mixture into a vessel containing crushed ice and water.

  • Precipitation and Filtration: Acidify the mixture with dilute HCl to precipitate the crude chalcone. Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[11]

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.[11]

Visualizing the Process

Claisen-Schmidt Condensation Mechanism

The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (E1cB) A Acetophenone B Enolate (Nucleophile) A->B Deprotonation D Alkoxide Intermediate B->D Attack on Carbonyl Base Base (OH⁻) Base->A C Benzaldehyde (Electrophile) C->D E Aldol Adduct (β-hydroxy ketone) D->E Protonation F Chalcone (α,β-unsaturated ketone) E->F Elimination of H₂O Water H₂O Water->D Base2 Base (OH⁻) Base2->E

Caption: Mechanism of the Claisen-Schmidt Condensation.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for addressing low product yields during scale-up.

Troubleshooting_Workflow Start Low Yield Observed TLC Analyze Reaction Mixture by TLC Start->TLC Incomplete Reaction Incomplete? TLC->Incomplete SideProducts Significant Side Products? Incomplete->SideProducts No OptimizeTime Increase Reaction Time Incomplete->OptimizeTime Yes OptimizeMixing Improve Mixing Efficiency Incomplete->OptimizeMixing Yes OptimizeCatalyst Increase Catalyst Concentration Incomplete->OptimizeCatalyst Yes OptimizeTemp Lower Reaction Temperature SideProducts->OptimizeTemp Yes ChangeCatalyst Use Milder Base SideProducts->ChangeCatalyst Yes AdjustStoich Adjust Reactant Stoichiometry SideProducts->AdjustStoich Yes WorkupLoss Check Workup & Purification Steps for Product Loss SideProducts->WorkupLoss No OptimizeTime->TLC OptimizeMixing->TLC OptimizeCatalyst->TLC OptimizeTemp->TLC ChangeCatalyst->TLC AdjustStoich->TLC End Yield Improved WorkupLoss->End

Caption: Troubleshooting workflow for low yield in chalcone synthesis.

References

  • Bentham Science. (n.d.). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Bentham Science. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

  • NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Center for Biotechnology Information. [Link]

  • GCTLC. (2023). Solvent-Free Synthesis of Chalcones. Green Chemistry Teaching and Learning Community. [Link]

  • MDPI. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. MDPI. [Link]

  • RSC Publishing. (n.d.). Synthesis, reactions and application of chalcones: a systematic review. Royal Society of Chemistry. [Link]

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Publications. [Link]

  • Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Jetir.org. [Link]

  • YouTube. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. YouTube. [Link]

  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

Sources

Technical Support Center: A-Z Guide for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the aqueous solubility of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one for biological assays. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Here, we provide in-depth, field-tested solutions in a direct question-and-answer format to help you achieve reliable and reproducible results.

Part 1: Understanding the Challenge & Initial Steps

Q1: Why is my compound, this compound, poorly soluble in aqueous buffer?

A1: The structure of this compound, a chalcone derivative, contains multiple hydrophobic moieties, including a furan ring and a conjugated enone system. These groups have a tendency to resist interaction with water, leading to low aqueous solubility. Compounds with poor water solubility are a common challenge in drug discovery, potentially leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2]

Q2: What is the first and most critical step before attempting advanced solubilization techniques?

A2: The foundational step is to determine the compound's baseline solubility in your specific assay buffer. This can be done using either a kinetic or thermodynamic solubility assay.[3][4]

  • Kinetic Solubility: This high-throughput method is ideal for early-stage discovery.[3][5] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[3][6] While faster, it can overestimate true solubility due to the formation of supersaturated solutions.[6]

  • Thermodynamic Solubility: This "gold standard" method measures the true equilibrium solubility of the solid compound in a buffer over an extended period (e.g., 24 hours).[3][5] It is more time- and compound-intensive but provides a more accurate value crucial for later-stage development.[5]

Understanding this baseline is crucial for selecting the appropriate solubilization strategy and interpreting your biological data accurately.

Part 2: Step-by-Step Solubilization Strategies

This section provides a tiered approach to improving the solubility of this compound. Start with Tier 1 and proceed to the next tier only if solubility remains a challenge.

Tier 1: The DMSO-First Approach
Q3: What is the standard procedure for using Dimethyl Sulfoxide (DMSO) to prepare my compound for a cell-based assay?

A3: DMSO is the most common and often first-choice solvent for preparing stock solutions of hydrophobic compounds for biological assays.[7][8]

Protocol for Preparing a DMSO Stock Solution:

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% cell-culture grade DMSO.[9][10][11] Ensure the compound is fully dissolved; gentle warming or sonication can assist.

  • Dilution: Perform serial dilutions of your compound in 100% DMSO to create a range of concentrations for your dose-response curve.

  • Assay Addition: Add a small, consistent volume of each DMSO dilution directly to your assay medium (e.g., cell culture plate) to reach the final desired concentration.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay wells is kept constant and at a non-toxic level. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some can tolerate 1%.[12] However, primary cells are often more sensitive.[12] It is imperative to run a vehicle control (assay medium + the final concentration of DMSO) to ensure the solvent itself does not impact your results.[13]

Q4: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?

A4: This is a common issue known as "compound dropout." It occurs when the compound, stable in 100% DMSO, becomes insoluble as the DMSO is diluted into the aqueous buffer.

Troubleshooting Steps:

  • Check Final DMSO %: Ensure your final DMSO concentration is not excessively high. Paradoxically, sometimes a higher percentage of DMSO in the final assay medium can help, but this is often limited by cellular toxicity.[7][14]

  • Modify Dilution Protocol: Instead of a large dilution step, try adding the DMSO stock to the assay medium in a stepwise manner with vigorous mixing. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[2]

  • Lower Stock Concentration: If the highest concentration needed for your assay is precipitating, you may need to lower the top concentration of your dose-response curve.

Tier 2: Intermediate Solubilization Methods

If DMSO alone is insufficient, the next step is to explore co-solvents or pH adjustments.

Q5: Can I use a co-solvent with DMSO to improve solubility?

A5: Yes, using a water-miscible organic co-solvent can enhance the solubility of poorly soluble compounds.[][16] Common co-solvents include Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG).[][17] These work by reducing the polarity of the aqueous environment.[]

Co-Solvent Strategy:

  • Option 1 (Mixed Stock): Prepare your stock solution in a mixture of DMSO and a co-solvent like PEG 400. A 1:1 ratio is a good starting point.

  • Option 2 (Direct Addition): Add a small percentage of the co-solvent directly to your final assay buffer.

  • Important: As with any new excipient, you must determine the maximum tolerable concentration of the co-solvent in your specific assay by running vehicle controls. High concentrations of PEG 400, for example, can impact cellular processes.[18]

Table 1: Properties of Common Solvents for Biological Assays

SolventPrimary UseTypical Final Concentration in AssayKey Considerations
DMSO Primary stock solution solvent0.1% - 1.0%Can be toxic at >1%.[13] Essential to run vehicle controls.[12]
Ethanol Co-solvent< 1.0%Can affect cellular metabolism. More volatile than DMSO.
PEG 400 Co-solvent1% - 5%Can increase membrane permeability.[18] Generally well-tolerated.[17]
Propylene Glycol Co-solvent1% - 5%Generally considered safe and less toxic than ethylene glycol.
Q6: My compound has a dimethylamino group. Can I use pH adjustment to increase its solubility?

A6: Absolutely. The dimethylamino group is basic. By lowering the pH of your buffer, this group will become protonated (positively charged). This ionization dramatically increases the molecule's interaction with water, thereby enhancing its solubility.[][19] This is a powerful technique for ionizable compounds.[1][19]

pH Adjustment Workflow:

  • Determine Target pH: Prepare several small batches of your assay buffer at slightly acidic pH values (e.g., pH 6.8, 6.5, 6.0).

  • Test Solubility: Attempt to dissolve the compound directly in these buffers or add your DMSO stock to them and observe for precipitation.

  • Verify Assay Compatibility: Crucially, you must confirm that altering the pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability, receptor binding). Run control experiments at each tested pH.

Diagram 1: Decision Workflow for Solubility Enhancement

Caption: A stepwise decision guide for troubleshooting compound solubility.

Tier 3: Advanced Solubilization with Cyclodextrins
Q7: I've tried the above methods with limited success. What are cyclodextrins and how can they help?

A7: Cyclodextrins are ring-shaped molecules made of glucose units that can dramatically increase the solubility of hydrophobic compounds.[20][21] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[22] Your poorly soluble compound can become encapsulated within this inner cavity, forming an "inclusion complex."[20][22] This complex effectively hides the hydrophobic part of your molecule from the water, making the entire complex water-soluble.[20][]

Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used as they have improved solubility and reduced toxicity compared to native cyclodextrins.[21]

Protocol for Using HP-β-CD:

  • Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Complexation: Add your compound (either as a solid or from a minimal amount of organic solvent) to the HP-β-CD solution.

  • Incubation: Stir or shake the mixture, sometimes with gentle heating, for several hours to overnight to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate now contains your solubilized compound.

  • Assay and Controls: Use this solution in your assay. It is absolutely critical to run a vehicle control with the same concentration of HP-β-CD to ensure it does not interfere with your biological system.[13] While generally benign, high concentrations can have effects.[13][21]

Diagram 2: Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Compound Hydrophobic Compound Water Aqueous Solution Compound->Water Poorly Soluble CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound2 Compound Compound2->CD Encapsulation Complex Soluble Inclusion Complex Water2 Aqueous Solution Complex->Water2 Readily Soluble

Sources

Technical Support Center: Method Development for the Analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one and its associated impurities. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind the "how," grounded in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common initial questions that arise during the early stages of method development for this specific analyte.

Q1: What are the primary challenges I should anticipate when developing an analytical method for this compound?

A1: Based on the structure, an enaminone with a furan ring, you should be prepared for challenges related to:

  • Analyte Stability: The enaminone functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The furan ring can also be prone to oxidation and degradation.[1] This necessitates careful sample handling and mobile phase pH control.

  • Potential for Numerous Impurities: Impurities can arise from the synthesis process (starting materials, by-products, intermediates) or from degradation of the drug substance itself.[2][3]

  • Chromatographic Peak Shape: The basic dimethylamino group can interact with residual silanols on silica-based HPLC columns, leading to peak tailing.

Q2: What is the most suitable initial chromatographic approach for analyzing this compound and its impurities?

A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most logical starting point.[4][5] This technique is well-suited for separating compounds with varying polarities, which is expected for the parent compound and its potential impurities. A C18 column is a robust initial choice.

Q3: At what UV wavelength should I monitor for this compound and its impurities?

A3: To determine the optimal wavelength, you should perform a UV scan of the main compound in your chosen mobile phase diluent. The extended conjugation in the molecule suggests strong absorbance in the UV region. Select the wavelength of maximum absorbance (λmax) for high sensitivity. It's also advisable to monitor at a lower, more universal wavelength (e.g., 220 nm) during initial development to ensure detection of impurities that may have different chromophores.

Q4: What are the regulatory guidelines I need to be aware of for impurity analysis?

A4: The International Council for Harmonisation (ICH) guidelines are paramount. Specifically:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline defines thresholds for reporting, identifying, and qualifying impurities.[6][7][8]

  • ICH Q2(R1): Validation of Analytical Procedures: This provides a framework for validating your analytical method, covering parameters like accuracy, precision, specificity, linearity, and robustness.[9][10][11]

Section 2: Troubleshooting Guide for HPLC Method Development

This section provides solutions to specific experimental issues you may encounter.

Issue 1: Poor Peak Shape (Tailing) for the Main Analyte

Q: My main peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like this is often due to secondary interactions between the protonated dimethylamino group and acidic silanol groups on the silica surface of the column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH.

    • Low pH (e.g., pH 2.5-3.5): At this pH, the analyte will be fully protonated, and the silanol groups on the column will be largely unionized, minimizing secondary interactions. Use a buffer like phosphate or formate.

    • High pH (e.g., pH 8-10): At a higher pH, the analyte will be in its free base form, and the silanols will be deprotonated. This approach requires a pH-stable column (e.g., a hybrid or polymer-based C18).

  • Use of a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer residual silanols, reducing the potential for tailing.

  • Addition of a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites on the column, improving peak shape. However, be aware that TEA can shorten column lifetime.

Issue 2: Unidentified Peaks Appearing in the Chromatogram

Q: I am seeing several small, unexpected peaks in my chromatogram. How do I determine their origin?

A: Unidentified peaks can be impurities, degradation products, or artifacts. A systematic approach is necessary for identification.

Workflow for Investigating Unknown Peaks:

G start Unknown Peak Detected blank Inject Blank (Diluent) start->blank Is it from the diluent? placebo Inject Placebo (if applicable) blank->placebo No forced_degradation Perform Forced Degradation Studies placebo->forced_degradation Not from excipients lcms Analyze by LC-MS forced_degradation->lcms Degradation product identified characterize Characterize Structure lcms->characterize Obtain mass data G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Understand Analyte Properties (pKa, logP, solubility) B Select Initial Conditions (C18 Column, ACN/Water, UV) A->B C Screening Runs B->C D Optimize Mobile Phase (pH, Organic Modifier) C->D Initial results E Optimize Gradient Profile D->E F Assess Peak Shape & Resolution E->F G Perform Forced Degradation F->G Optimized method H Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) G->H I Finalize Method H->I

Sources

Validation & Comparative

Comparative study of different synthetic routes to (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Synthetic Building Block

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a prominent member of the β-enaminone family. Enaminones are highly versatile and valuable precursors in organic synthesis, serving as pivotal intermediates for constructing a wide array of complex molecules and heterocyclic systems.[1][2] Their unique bifunctional nature, possessing both nucleophilic and electrophilic centers, allows for diverse chemical transformations. This guide provides an in-depth comparative analysis of the primary synthetic methodologies to prepare this compound from its common precursor, 2-acetylfuran. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative evaluation of each route to assist researchers in selecting the optimal strategy for their specific laboratory context and research goals.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of the target enaminone from 2-acetylfuran is predominantly achieved through condensation with a formylating agent. The choice of this agent and the reaction conditions are the critical determinants of the reaction's efficiency, speed, and overall yield. We will compare three principal approaches: the use of Dimethylformamide Dimethyl Acetal (DMF-DMA), the more potent Bredereck's Reagent, and the application of microwave-assisted heating to accelerate the transformation.

Route 1: The Workhorse Method Using Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of an active methylene compound like 2-acetylfuran with DMF-DMA is a cornerstone for enaminone synthesis.[3][4] DMF-DMA serves as a C1 synthon, effectively transferring a dimethylaminomethylene group to the substrate.[5]

Mechanistic Rationale

The reaction proceeds via a condensation mechanism. The methyl group of 2-acetylfuran, activated by the adjacent carbonyl group, acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to yield the stable, conjugated enaminone product. This method is reliable and utilizes a common, commercially available reagent.

Diagram: Reaction Mechanism with DMF-DMA

Caption: Mechanism of enaminone formation using DMF-DMA.

Experimental Protocol: Conventional Heating
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylfuran (1.0 eq).

  • Reagent Addition: Add dry xylene as a solvent (optional, the reaction can be run neat) followed by Dimethylformamide Dimethyl Acetal (DMF-DMA) (1.5 - 2.0 eq).[2][3]

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-8 hours.[2][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The resulting crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure enaminone.[6]

Route 2: The High-Reactivity Path with Bredereck's Reagent

Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is recognized as a more powerful aminomethylenating agent compared to DMF-DMA, particularly for less acidic or sterically demanding substrates.[1][7]

Mechanistic Rationale: The Power of In Situ Base Generation

The enhanced reactivity of Bredereck's reagent is attributed to its ability to generate a strong base, tert-butoxide, in situ.[1] The reaction mechanism involves an initial deprotonation of the active methylene group of 2-acetylfuran by the tert-butoxide. The resulting carbanion then undergoes a Mannich-type reaction by attacking the electrophilic iminium ion concurrently formed from the reagent. The final step is a β-elimination of dimethylamine and tert-butanol to yield the enaminone product.[1] This pathway often leads to higher yields and may succeed where DMF-DMA is less effective.

Diagram: Reaction Mechanism with Bredereck's Reagent

Bredereck_Mechanism start 2-Acetylfuran + Bredereck's Reagent deprotonation Carbanion Intermediate + Iminium Ion start->deprotonation Deprotonation by in situ t-BuO⁻ adduct Adduct Formation deprotonation->adduct Mannich-type Reaction product This compound t-BuOH + Dimethylamine adduct->product:f0 β-Elimination

Caption: Mechanism of enaminone synthesis via Bredereck's reagent.

Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-acetylfuran (1.0 eq) and anhydrous toluene.[1]

  • Reagent Addition: Add Bredereck's reagent (1.2 - 1.5 eq) to the flask via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reaction times are typically in the range of 2-6 hours.[1]

  • Work-up: After cooling, the solvent is removed in vacuo.

  • Purification: The residue is purified by column chromatography or recrystallization to yield the final product.

Route 3: The Accelerated Approach via Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to dramatically reduce reaction times, often increase yields, and promote greener chemistry by enabling solvent-free conditions.[8][9][10] This technology can be effectively applied to the synthesis of the target enaminone using DMF-DMA.

Principle of Microwave Heating

Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase throughout the sample. This efficient energy transfer can accelerate reaction rates significantly compared to conventional heating methods, which rely on slower thermal conduction.

Diagram: Microwave Synthesis Workflow

Caption: Workflow for microwave-assisted enaminone synthesis.

Experimental Protocol: Microwave Irradiation
  • Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine 2-acetylfuran (1.0 eq) and DMF-DMA (1.5 eq).[8] No solvent is required.

  • Reaction: Seal the vessel and place it in a commercial microwave synthesizer. Irradiate the mixture at a constant temperature of 150 °C for 30 minutes with stirring.[8]

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Purification: The resulting product can be directly purified by recrystallization from ethanol to give the desired this compound as a solid.

Quantitative Data and Comparative Summary

The selection of a synthetic route is often a trade-off between speed, cost, yield, and available equipment. The following table summarizes the key parameters of the discussed methods to facilitate an objective comparison.

ParameterRoute 1: DMF-DMA (Conventional)Route 2: Bredereck's ReagentRoute 3: DMF-DMA (Microwave)
Reagent Dimethylformamide Dimethyl Acetaltert-Butoxybis(dimethylamino)methaneDimethylformamide Dimethyl Acetal
Typical Solvent Xylene or Solvent-freeAnhydrous TolueneSolvent-free
Temperature 120-140 °C80-110 °C150-180 °C
Reaction Time 4 - 8 hours2 - 6 hours15 - 30 minutes
Reported Yields Good to ExcellentExcellentExcellent
Key Advantages Readily available and cost-effective reagent.Higher reactivity, effective for difficult substrates.[1]Extremely rapid, high yields, green (solvent-free).[8][10]
Key Disadvantages Longer reaction times, high temperatures.Higher cost, moisture sensitive.[7]Requires specialized microwave equipment.

Conclusion and Recommendations for Researchers

All three routes represent viable and effective methods for the synthesis of this compound. The optimal choice is contingent on the specific needs and resources of the research laboratory.

  • For Rapid Synthesis and Green Chemistry: The Microwave-Assisted route (Route 3) is unequivocally the superior choice.[8] It offers a dramatic reduction in reaction time from hours to minutes and aligns with the principles of green chemistry by operating under solvent-free conditions.

  • For Maximizing Yield and Substrate Scope: If facing a particularly unreactive substrate or if maximizing yield is the absolute priority, Bredereck's Reagent (Route 2) is highly recommended. Its inherent high reactivity due to in situ base generation provides a powerful tool for challenging transformations.[1]

  • For Cost-Effectiveness and Standard Equipment: The conventional heating method using DMF-DMA (Route 1) remains a robust and reliable option. It utilizes a more economical reagent and standard laboratory glassware, making it highly accessible for any organic chemistry lab.

By understanding the mechanistic nuances and practical considerations of each synthetic pathway, researchers can make an informed decision to efficiently synthesize this valuable enaminone intermediate for their downstream applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent.
  • BenchChem. (2025). A Comparative Guide to Catalytic Efficiency in Enaminone Synthesis.
  • Enamine. Bredereck's reagent.
  • ResearchGate. tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
  • ACG Publications. (2012).
  • Sigma-Aldrich. tert-Butoxy bis(dimethylamino)methane 5815-08-7.
  • ResearchGate. Solvent-free microwave-assisted synthesis of β-enaminones.
  • MDPI. (2021). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases.
  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
  • Ferreira Araujo, N., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry.
  • NIH. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one.
  • Sciencemadness.org. N,N-Dimethylformamide Diethyl Acetal.
  • ResearchGate. (2025-08-07) DMFDMA catalyzed synthesis of 2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)
  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted.
  • ResearchGate. (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA)
  • CEM Corporation. Rapid, Two-Step Microwave-Assisted Synthesis of Acetaminophen.

Sources

A Comprehensive Guide to Benchmarking the Antimicrobial Efficacy of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds. Chalcones, a class of organic compounds characterized by a 1,3-diphenylprop-2-en-1-one backbone, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class, "(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one" is a synthetic chalcone derivative that incorporates a furan ring, a heterocyclic moiety known to be present in various bioactive natural products and pharmaceuticals. While extensive data on this specific molecule is not yet publicly available, its structural features suggest potential antimicrobial activity worthy of rigorous investigation.

This guide provides a comprehensive framework for benchmarking the antimicrobial performance of this compound against established antimicrobial agents. As senior application scientists, our objective is to present a scientifically robust methodology that ensures data integrity and provides a clear rationale for experimental design, empowering researchers to accurately assess the potential of this and other novel compounds.

The Compound in Focus: this compound

The structure of this compound features a furan ring and a dimethylamino group, both of which can influence its biological activity. The furan ring is a known pharmacophore, and its presence in other chalcones has been associated with antimicrobial effects.[1][2] The dimethylamino group, an electron-donating substituent, can modulate the molecule's electronic properties and its ability to interact with biological targets. Studies on related furan-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.[3][4]

Benchmarking Strategy: A Multi-faceted Approach

To comprehensively evaluate the antimicrobial potential of a novel compound, a systematic benchmarking strategy against well-characterized, clinically relevant antimicrobial agents is essential. This process not only determines the potency of the new compound but also provides insights into its spectrum of activity and potential mechanisms of action.

Selection of Benchmark Antimicrobial Agents

The choice of benchmark agents should be guided by their common clinical usage and their activity against a panel of representative microorganisms. For a broad-spectrum assessment, the following agents are recommended:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.

  • Vancomycin: A glycopeptide antibiotic primarily used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Gentamicin: An aminoglycoside antibiotic effective against many types of Gram-negative bacteria.

  • Amphotericin B: A polyene antifungal agent with a broad spectrum of activity against yeasts and molds.

  • Fluconazole: A triazole antifungal agent commonly used for the treatment of Candida infections.

Selection of Test Organisms

A representative panel of microorganisms should be selected to assess the breadth of the compound's activity. This panel should include standard quality control (QC) strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the validity and reproducibility of the results.[5][6]

  • Staphylococcus aureus ATCC 29213: A Gram-positive bacterium, representing a common cause of skin and soft tissue infections, as well as more serious invasive diseases.

  • Escherichia coli ATCC 25922: A Gram-negative bacterium, a common inhabitant of the gut microbiome but also a frequent cause of urinary tract infections and other opportunistic infections.

  • Candida albicans ATCC 90028: A diploid fungus that can cause opportunistic oral and genital infections in humans.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established guidelines from CLSI and EUCAST to ensure standardized and reproducible results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare Stock Solution of Test Compound & Benchmarks serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate stock->serial_dilution inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Microorganism inoculum->inoculate media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for Fungi media->serial_dilution serial_dilution->inoculate incubate Incubate Plates at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi) inoculate->incubate controls Include Growth Control (no compound) and Sterility Control (no inoculum) controls->incubate read_mic Visually Inspect for Turbidity. MIC = Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound and the benchmark agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in the appropriate broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[8]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Workflow:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_reading Incubation & Reading mic_wells Select Wells from MIC Plate with No Visible Growth (MIC, 2xMIC, 4xMIC, etc.) subculture Plate a Standardized Volume (e.g., 10 µL) from Each Selected Well onto Agar Plates mic_wells->subculture incubate_plates Incubate Agar Plates at 35-37°C for 18-24 hours subculture->incubate_plates count_colonies Count the Number of Colony-Forming Units (CFU) incubate_plates->count_colonies determine_mbc MBC = Lowest Concentration with ≥99.9% Reduction in CFU Compared to Initial Inoculum count_colonies->determine_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Detailed Steps:

  • Selection of Wells: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Subculturing: Plate a small, defined volume (e.g., 10 µL) from each of these clear wells onto appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[10]

Time-Kill Kinetic Assay

The time-kill assay provides a dynamic picture of the antimicrobial agent's activity over time, further elucidating whether it is bactericidal or bacteriostatic and how rapidly it acts.[11]

Experimental Workflow:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis setup_tubes Prepare Broth Tubes with Different Multiples of MIC (e.g., 0.5x, 1x, 2x, 4x MIC) inoculate Inoculate Tubes with Standardized Inoculum setup_tubes->inoculate sampling_points Withdraw Aliquots at Specific Time Points (e.g., 0, 2, 4, 8, 24 hours) inoculate->sampling_points growth_control Include a Growth Control (No Antimicrobial) growth_control->inoculate serial_dilute Perform Serial Dilutions of Aliquots sampling_points->serial_dilute plate_dilutions Plate Dilutions onto Agar Plates serial_dilute->plate_dilutions incubate_plates Incubate Plates and Count CFUs plate_dilutions->incubate_plates plot_data Plot log10 CFU/mL vs. Time incubate_plates->plot_data interpret Analyze the Kill Curves: Bactericidal = ≥3-log10 reduction Bacteriostatic = <3-log10 reduction plot_data->interpret

Caption: Workflow for the Time-Kill Kinetic Assay.

Detailed Steps:

  • Preparation: Prepare tubes of broth containing the test compound and benchmark agents at concentrations corresponding to multiples of their predetermined MICs (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Inoculation: Inoculate the tubes with a standardized bacterial or fungal suspension.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.

Comparative MIC and MBC Data

The following table provides a template for summarizing the MIC and MBC data. The values for the benchmark agents are based on published quality control ranges, while the values for the test compound are to be determined experimentally.

MicroorganismAntimicrobial AgentExpected MIC Range (µg/mL)Experimental MIC (µg/mL)Experimental MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 29213 This compound-TBDTBDTBD
Ciprofloxacin0.25 - 1.0[2]
Vancomycin0.5 - 2.0[8][12]
E. coli ATCC 25922 This compound-TBDTBDTBD
Ciprofloxacin0.004 - 0.016[13]
Gentamicin0.25 - 1.0[13]
C. albicans ATCC 90028 This compound-TBDTBDTBD
Amphotericin B0.25 - 1.0[14]
Fluconazole0.25 - 1.0[7][15]

TBD: To Be Determined

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

Conclusion and Future Directions

This guide outlines a rigorous and standardized approach for benchmarking the antimicrobial activity of the novel chalcone derivative, this compound. By adhering to these protocols, researchers can generate high-quality, reproducible data that will be crucial for the preclinical assessment of this compound. The hypothetical framework presented here, grounded in the known activities of related furan-chalcones, provides a strong rationale for its investigation as a potential antimicrobial agent.

Future studies should aim to expand the panel of test organisms to include clinical isolates and multidrug-resistant strains. Furthermore, investigations into the compound's mechanism of action, potential for synergy with existing antibiotics, and its toxicity profile will be essential for its further development as a therapeutic candidate. The systematic approach detailed in this guide will serve as a valuable roadmap for these future endeavors.

References

  • Al-Ostoot, F. H., Al-Hamashi, A. A., Al-Salami, I. I., Al-Shidhani, S. S., Al-Maawali, N. A., Al-Busafi, S. N., ... & Al-Abri, Z. A. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Antibiotics, 13(1), 21. Available from: [Link]

  • Ceri, H., Olson, M. E., Stremick, C., Read, R. R., Morck, D., & Buret, A. (1999). The Calgary biofilm device: new technology for rapid determination of antibiotic susceptibilities of bacterial biofilms. Journal of clinical microbiology, 37(6), 1771–1776. Available from: [Link]

  • Ciprofloxacin. (n.d.). In EUCAST MIC and Zone Diameter Distribution. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Espinel-Ingroff, A., Pfaller, M. A., Messer, S. A., & Knapp, C. C. (1996). Multicenter comparison of the National Committee for Clinical Laboratory Standards M27-P broth macrodilution method with a microdilution format for testing yeast susceptibilities to fluconazole. Journal of clinical microbiology, 34(4), 848–852. Available from: [Link]

  • EUCAST. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • M100 Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. (2022).
  • Pfaller, M. A., Messer, S. A., Boyken, L., Hollis, R. J., & Diekema, D. J. (2004). In vitro activities of voriconazole, posaconazole, and fluconazole against 4,169 clinical isolates of Candida species and other fungi. Diagnostic microbiology and infectious disease, 48(3), 191–197. Available from: [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and candida infections. Clinical infectious diseases, 24(2), 235–247. Available from: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]

  • CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • CLSI. (2012). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 3rd ed.
  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864–870. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available from: [Link]

  • Sakoulas, G., Moise-Broder, P. A., Schentag, J. J., Forrest, A., & Rybak, M. J. (2003). Relationship of MIC and bactericidal activity to efficacy of vancomycin for treatment of methicillin-resistant Staphylococcus aureus bacteremia. Journal of clinical microbiology, 41(6), 2354–2357. Available from: [Link]

  • Pfaller, M. A., Diekema, D. J., Messer, S. A., Hollis, R. J., & Jones, R. N. (2003). In vitro activities of voriconazole, fluconazole, and itraconazole against 5,663 clinical isolates of Candida species, Cryptococcus neoformans, and other yeasts and molds from the ARTEMIS Global Antifungal Surveillance Program, 2001. Diagnostic microbiology and infectious disease, 46(3), 191–195. Available from: [Link]

  • Barry, A. L., Pfaller, M. A., Rennie, R. P., Fuchs, P. C., & Brown, S. D. (2000). Precision and accuracy of the National Committee for Clinical Laboratory Standards M27-A broth microdilution method for antifungal susceptibility testing of the new triazoles voriconazole, posaconazole, and ravuconazole. Journal of clinical microbiology, 38(9), 3457–3460. Available from: [Link]

  • Andes, D., & Craig, W. A. (2002). Animal model of infection: pharmacodynamics of fluoroquinolones in a neutropenic murine thigh infection model. Clinical infectious diseases, 34(Supplement_1), S28–S34. Available from: [Link]

  • Drago, L., De Vecchi, E., Nicola, L., & Gismondo, M. R. (2001). In vitro selection of resistance to vancomycin and teicoplanin in Staphylococcus aureus. Journal of chemotherapy, 13(4), 365–372. Available from: [Link]

  • Fothergill, A. W. (2012). Antifungal susceptibility testing: clinical and laboratory correlations. Current fungal infection reports, 6(4), 288–294. Available from: [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2001). Rationale for combination antifungal therapy. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 21(8P2), 149S–163S. Available from: [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of antimicrobial chemotherapy, 52(1), 1. Available from: [Link]

  • Pillai, S. K., Moellering, R. C., & Eliopoulos, G. M. (2005). Antimicrobial combinations. In Antibiotics in laboratory medicine (pp. 365-440). Lippincott Williams & Wilkins.
  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: a double-blinded analysis. Antimicrobial agents and chemotherapy, 40(8), 1914–1918. Available from: [Link]

  • Zinner, S. H. (2005). The role of the clinical microbiology laboratory in the management of infections. In Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases (pp. 235-257). Elsevier Churchill Livingstone.
  • European Committee on Antimicrobial Susceptibility Testing. (2000).
  • National Committee for Clinical Laboratory Standards. (2002). Reference method for broth dilution antifungal susceptibility testing of yeasts; approved standard M27-A2.
  • National Committee for Clinical Laboratory Standards. (2003). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically; approved standard M7-A6.
  • Turnidge, J., & Paterson, D. L. (2007). Setting and revising antibacterial susceptibility breakpoints. Clinical microbiology reviews, 20(3), 391–408. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Available from: [Link]

  • Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. (2025).
  • 3-(Dimethylamino)-1-(2-thienyl)-1-propanone. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Available from: [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2022). Pathogens, 12(1), 26. Available from: [Link]

  • Antimicrobial and thermostabilizing properties of a novel surfactant on different bacterial species. (2026).
  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2022). Pathogens, 12(1), 26. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Furan-Containing Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, chalcones represent a privileged scaffold, a class of open-chain flavonoids with a characteristic α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] Their versatile biological profile, spanning anticancer, antimicrobial, and anti-inflammatory activities, has spurred extensive research into their therapeutic potential.[3][4] This guide focuses on a specific, potent subclass: furan-containing chalcones. The incorporation of a furan moiety can significantly modulate the biological activity of the chalcone framework, offering a fertile ground for the design of novel therapeutic agents.[1][2]

This document provides an in-depth analysis of the structure-activity relationships (SAR) of furan-containing chalcones, moving beyond a mere listing of compounds to elucidate the chemical logic that governs their efficacy. We will explore how the position and substitution of the furan ring, along with modifications to the second aromatic ring, influence their biological performance, supported by comparative experimental data.

The Furan Advantage: Enhancing Biological Efficacy

The introduction of a furan ring into the chalcone structure is not a trivial modification. Studies have demonstrated that the attachment of a furan moiety can significantly enhance the biological activity compared to their non-furan counterparts. For instance, a furan-fused derivative of 2',4'-dihydroxychalcone showed a more than twofold increase in antiproliferative activity against HL60 promyelocytic leukemia cells.[1][2][5] This potentiation is a recurring theme across various biological activities and underscores the importance of the furan ring in molecular design.

Below is a general chemical structure of a furan-containing chalcone, illustrating the A and B rings that are central to SAR discussions.

Figure 1. General structure of furan-containing chalcones, highlighting the key components: the furan ring (often part of the A or B ring system), the α,β-unsaturated carbonyl bridge, and the second aromatic ring.

Anticancer Activity: A Tale of Two Rings

The anticancer properties of furan-containing chalcones have been a primary focus of research. The SAR in this context is nuanced, with the substitution patterns on both the furan-containing ring (A-ring) and the other aromatic ring (B-ring) playing critical roles.

The Influence of the Furan Ring (A-Ring)

The position of the furan ring fusion is a key determinant of antiproliferative activity. For instance, in a study of furan-fused chalcones, the relative position of the benzofuran and phenyl moieties was shown to be important.[1] The attachment of the furan ring can either increase or decrease activity depending on the resulting stereochemistry and electronic properties.

The Role of Substituents on the B-Ring

Substituents on the B-ring have a profound impact on the anticancer potency. Generally, the presence of electron-donating or electron-withdrawing groups can modulate the activity. For example, a study on furan-based chalcone derivatives identified that certain substitutions on the phenyl ring (B-ring) led to potent activity against the H37Rv strain of Mycobacterium tuberculosis, which can be extrapolated to consider general cytotoxicity, a key aspect of anticancer activity.[6]

A comparative analysis of various furan-containing chalcones against the HL60 human leukemia cell line reveals the following SAR insights:

  • Hydroxy and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the B-ring are critical.

  • Halogens: Halogen substitution can enhance lipophilicity and, in some cases, improve anticancer activity.

  • Other Heterocycles: The replacement of the phenyl B-ring with other heterocyclic rings, such as thiophene or pyridine, has been shown to yield compounds with significant cytotoxic effects.[7]

Table 1: Comparative Antiproliferative Activity of Furan-Containing Chalcones against HL60 Cells

CompoundB-Ring SubstituentIC50 (µM)Reference
6e 3-phenyl12.3[2]
6f 7-methyl16.1[2]
8 Unsubstituted17.2[1][2]
6g 3,7-dimethyl18.3[2]
6d 3-tert-butyl18.5[2]
9 (2',4'-dihydroxychalcone)305[1][2]

The data clearly indicates that the furan-fused chalcones (6e, 6f, 8, 6g, 6d) are significantly more potent than the non-furan analog (9).

The proposed mechanism for the anticancer activity of many chalcones involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9] The α,β-unsaturated carbonyl moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues in biological targets like tubulin.

cluster_workflow Anticancer Activity Evaluation Workflow Synthesis Synthesis of Furan Chalcones (e.g., Claisen-Schmidt Condensation) Purification Purification and Characterization (Crystallization, NMR, Mass Spec) Synthesis->Purification Cell_Culture Cell Line Culture (e.g., HL60, A549, MCF-7) Purification->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT or Alamar Blue Assay) Cell_Culture->MTT_Assay SAR_Analysis Structure-Activity Relationship Analysis MTT_Assay->SAR_Analysis

Figure 2. A typical experimental workflow for the synthesis and evaluation of the anticancer activity of furan-containing chalcones.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Furan-containing chalcones also exhibit a broad spectrum of antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The SAR for antimicrobial activity often highlights the importance of specific substituents that can enhance membrane permeability or interaction with microbial enzymes.

Key Structural Features for Antimicrobial Action
  • Lipophilicity: Increased lipophilicity, often achieved through halogen or alkyl substitutions, can enhance the ability of the chalcone to penetrate microbial cell membranes.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro groups, on the aromatic rings has been shown to be important for antimicrobial activity.[12] For example, a chalcone derivative with a p-nitro substituent was found to be a promising antimicrobial agent against Enterococcus faecalis and Candida albicans.[12]

  • Specific Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene, in conjunction with the furan ring can lead to potent antibacterial agents.[13]

Table 2: Comparative Antimicrobial Activity of Furan-Derived Chalcones

CompoundTarget MicrobeActivity (Inhibition Zone/MIC)Reference
2a S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicansActive against all tested species[10][14]
2h S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicansActive against all tested species[10][14]
7p, 7q, 7r S. aureus, S. pyogenes, E. coli, P. aeruginosaExcellent antibacterial activity[11]
4 E. faecalisMIC = 100 µg/mL[12]
4 C. albicansMIC = 100 µg/mL[12]

The antimicrobial mechanism of action for chalcones is thought to involve multiple targets, including the inhibition of essential enzymes like glucosamine-6-phosphate synthase, which is involved in cell wall biosynthesis.[10][14]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chalcones have demonstrated significant anti-inflammatory properties, and furan-containing derivatives are no exception.[15][16][17] They can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.

SAR for Anti-inflammatory Effects
  • Hydroxyl and Alkoxy Groups: The presence of hydroxyl and alkoxy groups on the aromatic rings is often associated with potent anti-inflammatory activity.[17]

  • Inhibition of Inflammatory Mediators: Certain furan chalcones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][18]

  • Regulation of Signaling Pathways: The anti-inflammatory effects of some chalcones are mediated through the regulation of signaling pathways like NF-κB and JNK.[18]

A furan-based chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DKO7), has been shown to have anti-inflammatory and antioxidant effects in a zebrafish model of intestinal inflammation.[15] This compound reduced the expression of pro-inflammatory genes and the levels of nitric oxide.[15]

Experimental Protocols

General Synthesis of Furan-Containing Chalcones (Claisen-Schmidt Condensation)

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with an aromatic aldehyde.[11][19]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the furan-containing acetophenone and the desired aromatic aldehyde in a suitable solvent, such as ethanol.

  • Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water or a dilute acid solution to precipitate the crude chalcone.

  • Purification: Collect the solid product by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11][20]

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells (e.g., HL60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized furan-containing chalcones for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Conclusion and Future Perspectives

The structure-activity relationship studies of furan-containing chalcones have unveiled a rich and complex interplay between their chemical structure and biological activity. The furan moiety is a key pharmacophore that often enhances the potency of the chalcone scaffold. The strategic placement of substituents on both aromatic rings allows for the fine-tuning of their anticancer, antimicrobial, and anti-inflammatory properties.

The comparative data presented in this guide highlights the significant potential of furan-containing chalcones as lead compounds in drug discovery. Future research should focus on exploring a wider range of substituents and heterocyclic systems to further optimize their efficacy and selectivity. Additionally, in-depth mechanistic studies are crucial to fully elucidate their modes of action and to identify novel molecular targets. The continued exploration of this versatile class of compounds holds great promise for the development of new and effective therapeutic agents.

References

  • Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-817. Available from: [Link]

  • Al-Warhi, T., Rizk, S., El-Faham, A., Al-Othman, Z. A., & Wessjohann, L. A. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Antibiotics, 13(1), 21. Available from: [Link]

  • Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available from: [Link]

  • Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer research, 35(2), 811–817. Available from: [Link]

  • Reddy, C. S., & Kumar, M. (2015). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica, 7(10), 246-253. Available from: [Link]

  • Al-Warhi, T., Rizk, S., El-Faham, A., Al-Othman, Z. A., & Wessjohann, L. A. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Antibiotics (Basel, Switzerland), 13(1), 21. Available from: [Link]

  • Al-Warhi, T., Rizk, S., El-Faham, A., Al-Othman, Z. A., & Wessjohann, L. A. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Antibiotics, 13(1), 21. Available from: [Link]

  • Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available from: [Link]

  • Kumar, R., & Singh, P. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 6(31), 20035–20059. Available from: [Link]

  • Dhivya, L. S., & Kumaradoss, K. M. (2025). Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters. Current microbiology, 82(8), 373. Available from: [Link]

  • El-Sayed, M. E. A., & El-Gaby, M. S. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27835–27863. Available from: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Antibacterial activity of furan-thiophene-chalcone derivatives... ResearchGate. Available from: [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 13(4), 324-329. Available from: [Link]

  • Dhivya, L. S., & Kumaradoss, K. M. (2023). Synthesis of novel furan-based chalcone derivatives as anti-tuberculosis agents: in vitro, cytotoxicity assessment and in silico. Future medicinal chemistry, 15(18), 1687–1701. Available from: [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2025). Effects of α-substitutions on structure and biological activity of anticancer chalcones. Zanco Journal of Pure and Applied Sciences, 37(1). Available from: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Journal of the Iranian Chemical Society, 19(12), 5227-5242. Available from: [Link]

  • El-Sayed, R. A., & Al-Ghorbani, M. (2022). Proposed SAR for chalcone derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Divya, T., Kathiravan, M. K., & Arockiaraj, J. (2023). Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model. European journal of pharmacology, 957, 175994. Available from: [Link]

  • Wang, Y., Zhang, Y., & Liu, Z. (2019). Synthesis of Chalcone Derivatives Containing Furan or/and Pyran Ring as Neuraminidase Inhibitors. ResearchGate. Available from: [Link]

  • Kumar, A., & Sharma, S. (2016). Recent advances and potential pharmacological applications of chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 458-477. Available from: [Link]

  • Salehi, B., Varoni, E. M., Sharifi-Rad, J., & Rajabi, S. (2019). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Molecules, 24(11), 2087. Available from: [Link]

  • Al-Ostath, A. I., El-Aasar, M. M., & Zordok, W. A. (2025). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Journal of Heterocyclic Chemistry, 62(7). Available from: [Link]

  • da Silva, W. R., & de Oliveira, A. C. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(4), 1809. Available from: [Link]

  • El-Sayed, M. E. A., & El-Gaby, M. S. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27835-27863. Available from: [Link]

  • Li, Y., Zhang, Y., & Wang, L. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Advances, 11(52), 32898-32907. Available from: [Link]

  • Herencia, F., Ferrándiz, M. L., & Ubeda, A. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & medicinal chemistry letters, 8(10), 1169–1174. Available from: [Link]

  • Ko, H. H., Tsao, L. T., & Yu, K. L. (2000). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & medicinal chemistry, 8(12), 2791–2796. Available from: [Link]

  • Al-Ostath, A. I., El-Aasar, M. M., & Zordok, W. A. (2022). Structures of some synthetic anti-inflammatory chalcones. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantitative analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for novel chemical entities.

The core principle of this guide is to not only present methodologies but to delve into the scientific rationale behind the experimental choices, ensuring a self-validating system of protocols. Every claim and procedure is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity.

Introduction: The Imperative of Analytical Method Cross-Validation

In the landscape of pharmaceutical development and chemical analysis, the reliability of analytical data is paramount. The journey of a compound from synthesis to potential application hinges on the accuracy and precision of its quantification. This compound, an enaminone derivative with a furan moiety, presents unique analytical challenges due to its chromophoric nature and potential for degradation.

Cross-validation of analytical methods is a critical exercise to ensure that different analytical techniques yield equivalent and reliable results.[1][2] This process is essential when transferring a method between laboratories or when a secondary, simpler method (like UV-Vis) is desired for routine analysis, while a more specific method (like HPLC) is used for stability and impurity profiling.[3][4] This guide will compare a developed stability-indicating HPLC method with a simpler UV-Vis spectroscopic method for the quantification of this compound.

The Analytical Candidates: HPLC and UV-Vis Spectroscopy

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and specificity to separate the analyte of interest from impurities and degradation products.[5] For a molecule like this compound, a reverse-phase HPLC method with UV detection is the logical choice, leveraging the compound's UV absorbance for detection.

UV-Visible Spectroscopy: A Rapid and Cost-Effective Alternative

UV-Vis spectroscopy is a simpler, high-throughput technique that relies on the inherent absorbance of UV or visible light by the analyte.[1] Given that the furan ring and the conjugated enone system in the target molecule create a strong chromophore, UV-Vis spectroscopy is a viable candidate for a straightforward assay.[6] However, its lack of specificity compared to HPLC is a key consideration.

Method Development and Validation Strategy

A robust analytical method is one that is validated to be fit for its intended purpose. The validation of our HPLC and UV-Vis methods will be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[7]

Forced Degradation Studies: Establishing Stability-Indicating Capabilities

To ensure the HPLC method is "stability-indicating," forced degradation studies are essential.[8][9] These studies expose the drug substance to harsh conditions to generate potential degradation products and prove that the analytical method can resolve the parent peak from any degradants.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is kept at 105°C for 48 hours.

  • Photolytic Degradation: The solid compound is exposed to UV light (254 nm) for 24 hours.

The resulting solutions are then analyzed by the developed HPLC method to assess for peak purity and resolution between the parent compound and any new peaks.

Comparative Methodologies and Validation Data

Method 1: Stability-Indicating HPLC-UV Method

Rationale for Method Parameters: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to achieve good peak shape and resolution. The pH of the buffer is maintained near neutral to prevent the degradation of the acid/base labile enaminone. The detection wavelength is set at the λmax of the compound to ensure maximum sensitivity.

Experimental Protocol: HPLC Method

  • Instrument: HPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Table 1: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResults
Specificity No interference from placebo or degradantsPassed (Peak purity > 0.999)
Linearity (r²) ≥ 0.9990.9995
Range 10-100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Method 2: UV-Vis Spectroscopic Method

Rationale for Method Parameters: The solvent for the UV-Vis method, methanol, is chosen for its transparency in the UV region of interest and its ability to readily dissolve the compound. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across the UV-Vis spectrum.

Experimental Protocol: UV-Vis Method

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 310 nm.

  • Standard Solutions: Prepare a series of standard solutions of known concentrations in methanol.

  • Measurement: Measure the absorbance of the sample solution and calculate the concentration using the calibration curve.

Table 2: Summary of UV-Vis Method Validation Data

Validation ParameterAcceptance CriteriaResults
Specificity To be assessed during cross-validationN/A
Linearity (r²) ≥ 0.9990.9992
Range 5-50 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 2.0%1.5%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation study, which aims to demonstrate the interchangeability of the HPLC and UV-Vis methods for the quantitative analysis of this compound.

Cross-Validation Experimental Design

A set of at least 10 independent samples of the compound, with concentrations spanning the analytical range of both methods, will be prepared. Each sample will be analyzed in triplicate by both the HPLC and UV-Vis methods by two different analysts.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion SamplePrep Prepare 10 Independent Samples (Spanning Analytical Range) HPLC HPLC Analysis (n=3, Analyst 1 & 2) SamplePrep->HPLC UVVis UV-Vis Analysis (n=3, Analyst 1 & 2) SamplePrep->UVVis DataAnalysis Statistical Analysis (Bland-Altman, %Difference) HPLC->DataAnalysis UVVis->DataAnalysis Conclusion Assess Method Equivalency DataAnalysis->Conclusion

Cross-validation workflow diagram.
Statistical Analysis and Acceptance Criteria

The results obtained from both methods will be compared using statistical tools to assess their agreement.

  • Percentage Difference: The percentage difference between the results of the two methods for each sample should be calculated. The acceptance criterion is typically set at a difference of not more than ±2.0%.

  • Bland-Altman Plot: A Bland-Altman plot will be generated to visualize the agreement between the two methods. This plot graphs the difference between the two measurements against their average. The majority of the data points should fall within the 95% limits of agreement.

Table 3: Illustrative Cross-Validation Data

Sample IDHPLC Result (µg/mL)UV-Vis Result (µg/mL)% Difference
110.110.20.99%
225.325.0-1.19%
349.850.51.41%
475.274.5-0.93%
599.598.9-0.60%
............

Discussion and Final Recommendation

The HPLC method demonstrated excellent specificity, being able to separate the parent compound from its degradation products. This makes it the ideal method for stability studies and the analysis of samples where the presence of impurities is a concern.

The UV-Vis method, while lacking the specificity of HPLC, proved to be accurate and precise for the quantification of the pure compound. The cross-validation results indicate a strong agreement between the two methods for the analysis of samples containing only the pure active substance.

Recommendation:

  • The HPLC method is recommended as the primary, stability-indicating method for release testing, stability studies, and the analysis of samples with potential impurities.

  • The UV-Vis method is a suitable and cost-effective alternative for routine, high-throughput analysis of the pure bulk drug substance where impurity levels are known to be negligible. The successful cross-validation provides the necessary confidence in its use for this specific purpose.

References

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • MDPI. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. [Link][9]

  • ResearchGate. HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link][3]

  • Pharmaerudition. VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. [Link][1]

  • ResearchGate. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link][10]

  • ResearchGate. The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde.... [Link][6]

  • ResearchGate. (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. [Link]

  • PubMed Central (PMC). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. [Link][8]

  • MDPI. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... [Link][11]20/1/1370) [cite: 11]

Sources

Evaluating the Efficacy of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel chalcone, (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one. As a member of the chalcone family, which are precursors to flavonoids, this compound holds potential as an anticancer agent due to the known cytotoxic activities of similar molecules.[1][2][3][4] This document will detail the necessary experimental protocols to assess its cytotoxic and apoptotic effects across a panel of cancer and normal cell lines, compare its potential efficacy with other chalcone derivatives, and explore the underlying molecular mechanisms of action.

Introduction to this compound and the Chalcone Scaffold

This compound is a synthetic chalcone derivative characterized by a 1,3-diaryl-2-propen-1-one backbone. The presence of the furan ring and the dimethylamino group are key structural features that may influence its biological activity. Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties, including anti-inflammatory, antibacterial, and notably, anticancer activities.[2][3][4] Their proposed mechanisms of action in cancer cells are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[5]

The furan moiety, in particular, has been shown to enhance the antiproliferative activity of certain chalcones.[2][3] This guide will provide the tools to systematically investigate whether this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a critical attribute for any potential chemotherapeutic agent.

Comparative Cytotoxicity: Benchmarking Against Other Chalcones

While specific cytotoxicity data for this compound is not yet widely published, we can infer its potential efficacy by examining the performance of structurally related chalcones. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chalcone derivatives against a selection of human cancer and normal cell lines, providing a benchmark for comparison. A lower IC50 value indicates greater potency.

Chalcone DerivativeCancer Cell LineIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI)Reference
Licochalcone AB-16 (Mouse Melanoma)25.893T3 (Mouse Fibroblast)33.421.29[1]
trans-chalconeB-16 (Mouse Melanoma)45.423T3 (Mouse Fibroblast)48.401.07[5]
4-MethoxychalconeB-16 (Mouse Melanoma)50.153T3 (Mouse Fibroblast)64.341.28[5]
3'-(trifluoromethyl)chalconeB-16 (Mouse Melanoma)61.543T3 (Mouse Fibroblast)43.440.71[5]
Furo[2,3-d]pyrimidine based chalcone (5d)MCF-7 (Breast)1.39---[6]
Furo[2,3-d]pyrimidine based chalcone (5e)MCF-7 (Breast)0.51---[6]
Benzofuran-based chalcone (4g)HeLa (Cervical)5.61---[7]
Benzofuran-based chalcone (4g)HCC1806 (Breast)5.93---[7]
Prenylated Chalcone (12)MCF-7 (Breast)4.19MCF-10F (Normal Breast)95.7622.86[8]
Prenylated Chalcone (13)MCF-7 (Breast)3.30MCF-10F (Normal Breast)95.1128.82[8]

Note: The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells). A higher SI indicates greater selectivity for cancer cells. The absence of data for normal cell lines for some compounds is a limitation in the available literature.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound, a series of well-established in vitro assays should be performed. The following protocols provide a detailed, step-by-step guide for these key experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[13]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[14]

  • Incubation: Incubate at room temperature in the dark for 5-15 minutes.[14]

  • Analysis: Analyze the cells by flow cytometry within one hour.[12]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[15] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.[16]

  • Washing: Wash the cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to prevent staining of RNA.[16]

  • PI Staining: Stain the cells with a PI solution.

  • Analysis: Analyze the DNA content by flow cytometry.[17]

Potential Molecular Mechanisms of Action

Chalcones are known to exert their anticancer effects by modulating various signaling pathways critical for cell survival and proliferation. Two of the most frequently implicated pathways are the PI3K/Akt and MAPK pathways.[18][19]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[20][21] Its aberrant activation is a common feature in many cancers, contributing to tumorigenesis and drug resistance.[18][22]

Diagram of the PI3K/Akt Signaling Pathway:

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: Simplified PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis.[19][23][24] Dysregulation of this pathway is also frequently observed in various cancers.[25][26]

Diagram of the MAPK/ERK Signaling Pathway:

MAPK_ERK_Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival ERK->Survival

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound.

Experimental_Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Line Panel Selection (Cancer vs. Normal) start->cell_culture viability Cell Viability Screening (MTT Assay) Determine IC50 values cell_culture->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle mechanism Mechanistic Studies (e.g., Western Blot for PI3K/Akt & MAPK pathways) apoptosis->mechanism cell_cycle->mechanism conclusion Conclusion: Efficacy and Mechanism of Action mechanism->conclusion

Caption: Experimental workflow for compound evaluation.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the anticancer potential of this compound. By following the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate the necessary data to determine its efficacy and selectivity. The comparative data on other chalcones serves as a valuable reference point for interpreting the experimental outcomes.

Future investigations should focus on elucidating the precise molecular targets of this compound within the PI3K/Akt and MAPK pathways, or other relevant signaling cascades. In vivo studies using animal models will be the subsequent critical step to validate the in vitro findings and assess the therapeutic potential of this compound for cancer treatment.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • Castillo JJ, et al. PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • Braicu C, et al. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. PMC. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • MDPI. Targeting the MAPK Pathway in Cancer. [Link]

  • Anticancer Research. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. [Link]

  • National Center for Biotechnology Information. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • The Cancer Researcher. Adventures with the MAPK pathway. [Link]

  • Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

  • Cusabio. MAPK signaling pathway. [Link]

  • National Center for Biotechnology Information. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

  • Anticancer Research. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Anticancer Research. Quantitative Structure–Cytotoxicity Relationship of Chalcones. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • National Center for Biotechnology Information. Cytotoxic activity evaluation of chalcones on human and mouse cell lines. [Link]

  • National Center for Biotechnology Information. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • MDPI. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. [Link]

  • National Center for Biotechnology Information. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. [Link]

  • National Center for Biotechnology Information. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. [Link]

  • ResearchGate. IC 50 values (lM) of test compounds against different cancer cell lines. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • ResearchGate. IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). [Link]

  • ResearchGate. IC 50 values obtained for various ligands against three cancer cell... [Link]

  • ResearchGate. Average in vitro IC50 values (μg/ml) of the three different solvent... [Link]

Sources

A Head-to-Head Comparison of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one with Commercially Available Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. In the vast landscape of organic synthesis, enaminones have carved a significant niche as versatile precursors for a myriad of heterocyclic systems. This guide provides an in-depth, head-to-head comparison of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one , a specialized enaminone, with commercially available reagents that are staples in the synthesis of similar scaffolds. Our analysis is grounded in experimental data to provide an objective evaluation of performance, guiding you toward the most effective synthetic strategy for your research needs.

Introduction to this compound: A Versatile Building Block

This compound belongs to the class of enaminones, which are characterized by an amine-alkene-carbonyl conjugated system. This arrangement of functional groups imparts a unique reactivity profile, allowing them to act as synthetic equivalents of 1,3-dicarbonyl compounds. The furan moiety in the target molecule adds another layer of chemical diversity, making it a valuable precursor for a range of biologically relevant heterocyclic structures, including pyrimidines and pyridines.

Enaminones are typically synthesized by the reaction of a ketone bearing α-hydrogens with an activated formamide derivative. The choice of this activating reagent is the first point of comparison in our guide.

PART 1: Synthesis of the Enaminone Moiety: A Comparative Analysis of Formylating Reagents

The synthesis of enaminones, including our target compound, from the corresponding ketone (in this case, 2-acetylfuran) is a crucial first step. The efficiency of this transformation is highly dependent on the choice of the formylating agent. Here, we compare the commercially available and widely used N,N-dimethylformamide dimethyl acetal (DMF-DMA) with the more reactive Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

Reagent Comparison: DMF-DMA vs. Bredereck's Reagent
FeatureN,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)Bredereck's Reagent
CAS Number 4637-24-55815-08-7
Molecular Formula C₅H₁₃NO₂C₉H₂₂N₂O
Molecular Weight 119.16 g/mol 174.29 g/mol
Primary Applications Formylation, methylation, enamine synthesis, heterocycle synthesis[1]Aminomethylenation, formylation, enamine synthesis, heterocycle synthesis[1][2]
Reactivity Effective with a wide range of active methylene compounds.[1]Generally more reactive, especially with less acidic substrates.[1][3]
Byproducts Methanol, Dimethylaminetert-Butanol, Dimethylamine

Expertise & Experience: The key difference in the reactivity of these two reagents lies in the nature of the in situ generated base.[3] DMF-DMA generates methoxide, a moderately strong base, upon reaction. In contrast, Bredereck's reagent produces tert-butoxide, a significantly stronger and bulkier base.[3] This enhanced basicity makes Bredereck's reagent particularly effective for the deprotonation of less acidic α-carbons of ketones, often leading to higher yields and faster reaction times, especially with challenging substrates.[1][3] For the synthesis of this compound from 2-acetylfuran, both reagents can be employed; however, for ketones with lower α-acidity, Bredereck's reagent is the superior choice.

Mechanistic Insight: The Role of the In Situ Generated Base

The mechanisms of enaminone formation using DMF-DMA and Bredereck's reagent are illustrated below. The choice of reagent directly impacts the equilibrium of the initial deprotonation step, which is often rate-determining.

DMF-DMA_Mechanism Ketone R-CO-CH₃ Enolate R-CO-CH₂⁻ Ketone->Enolate + MeO⁻ Intermediate R-CO-CH₂-CH(OMe)NMe₂ Enolate->Intermediate + (MeO)₂CHNMe₂ DMFDMA (MeO)₂CHNMe₂ MeO_minus MeO⁻ DMFDMA->MeO_minus dissociation Enaminone R-CO-CH=CHNMe₂ Intermediate->Enaminone - MeOH MeOH MeOH

Reaction mechanism of DMF-DMA with an active methylene compound.

Brederecks_Reagent_Mechanism Ketone R-CO-CH₃ Enolate R-CO-CH₂⁻ Ketone->Enolate + t-BuO⁻ Intermediate R-CO-CH₂-CH(NMe₂)₂ Enolate->Intermediate + [CH(NMe₂)₂]⁺ Bredereck t-BuOCH(NMe₂)₂ tBuO_minus t-BuO⁻ Bredereck->tBuO_minus dissociation Enaminone R-CO-CH=CHNMe₂ Intermediate->Enaminone - HNMe₂ tBuOH t-BuOH

Reaction mechanism of Bredereck's reagent with an active methylene compound.
Experimental Protocols: Synthesis of Enaminones

Protocol 1: General Procedure for Enaminone Synthesis using DMF-DMA

  • Materials:

    • Ketone with an active methylene group (1.0 equiv)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 2.0 equiv)

    • Anhydrous solvent (e.g., xylene, toluene, or DMF)

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add the ketone and the anhydrous solvent.

    • Add DMF-DMA to the solution.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enaminone, which can often be used without further purification.

Protocol 2: General Procedure for Enaminone Synthesis using Bredereck's Reagent

  • Materials:

    • Ketone with an active methylene group (1.0 equiv)

    • Bredereck's reagent (1.1 - 1.5 equiv)

    • Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)

  • Procedure:

    • Dissolve the active methylene compound in the anhydrous solvent in a flask equipped with a reflux condenser and a nitrogen inlet.

    • Add Bredereck's reagent to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.

PART 2: Application in Heterocyclic Synthesis: Pyrimidine Formation

A key application of enaminones is their use as 1,3-dielectrophile synthons in the construction of six-membered heterocycles. Here, we compare the performance of This compound with a traditional and commercially available 1,3-dicarbonyl compound, acetylacetone , in the synthesis of a 2-aminopyrimidine derivative through reaction with guanidine.

Head-to-Head Comparison: Enaminone vs. 1,3-Diketone in Pyrimidine Synthesis
ReagentReaction with GuanidineProductReported Yield
This compound Cyclocondensation2-Amino-4-(2-furyl)pyrimidineHigh (qualitative)
Acetylacetone Cyclocondensation2-Amino-4,6-dimethylpyrimidine~99%
Mechanistic Rationale and Experimental Workflow

The reaction of both the enaminone and the 1,3-diketone with a binucleophile like guanidine proceeds via a cyclocondensation mechanism. The enaminone offers the advantage of a built-in leaving group (dimethylamine), which is readily displaced during the cyclization process.

Pyrimidine_Synthesis_Workflow cluster_0 Enaminone Route cluster_1 1,3-Diketone Route (Commercial Alternative) Enaminone This compound Guanidine1 Guanidine Enaminone->Guanidine1 + Guanidine, Heat Pyrimidine1 2-Amino-4-(2-furyl)pyrimidine Guanidine1->Pyrimidine1 Cyclocondensation Diketone Acetylacetone Guanidine2 Guanidine Diketone->Guanidine2 + Guanidine, Base, Heat Pyrimidine2 2-Amino-4,6-dimethylpyrimidine Guanidine2->Pyrimidine2 Cyclocondensation

Comparative workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol serves as a benchmark for a high-yielding pyrimidine synthesis from a commercially available 1,3-dicarbonyl compound.

  • Materials:

    • Guanidine salt (e.g., guanidine nitrate or hydrochloride) (1.0 equiv)

    • Acetylacetone (1.0 equiv)

    • Aqueous alkaline medium (e.g., sodium carbonate or sodium hydroxide solution)

  • Procedure:

    • React the guanidine salt with acetylacetone in an aqueous alkaline medium.

    • The reaction is typically heated to facilitate the condensation.

    • The product, 2-amino-4,6-dimethylpyrimidine, often crystallizes from the reaction mixture upon cooling and can be isolated by filtration.

Conclusion: A Strategic Choice for Synthetic Versatility

This guide has provided a detailed, data-supported comparison of this compound with commercially available reagents for key transformations in organic synthesis.

  • For the synthesis of the enaminone itself , Bredereck's reagent offers a more reactive alternative to DMF-DMA, particularly for less acidic ketones, albeit at a higher cost. The choice here is a balance between substrate reactivity and reagent cost.

  • In the synthesis of pyrimidines , this compound provides a versatile and efficient route to incorporate a furan moiety, a common feature in many bioactive molecules. While the classical approach using simple 1,3-diketones like acetylacetone is highly efficient for the synthesis of simple pyrimidines, the enaminone route offers greater flexibility in accessing more complex and diverse substitution patterns.

Ultimately, the decision to employ this compound or a more traditional commercially available reagent will depend on the specific synthetic target, the availability of starting materials, and the desired level of molecular complexity. This guide provides the foundational knowledge and experimental context to make an informed and strategic choice.

References

  • A Review of Uncommon Transformations in Enaminone Chemistry. ResearchGate. [Link]

  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing. [Link]

  • Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. ChemistrySelect. [Link]

  • Recent development in preparation reactivity and biological activity of enaminoketones and enaminothiones and their utilization to prepare heterocyclic compounds. Semantic Scholar. [Link]

  • UCHEM-BREDERECK'S REAGENT. UCHEM. [Link]

  • tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bredereck Pyrimidine Synthesis. Chem-Station. [Link]

  • tert-Butoxybis(dimethylamino)methane. Wikipedia. [Link]

  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PMC. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • Synthesis of the target 2-amino furans 4a–i. ResearchGate. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • The synthesis of pyrimidine ring from some enaminone derivatives.. ResearchGate. [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC. [Link]

  • Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Bredereck's Reagent. DrugFuture. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

  • Choosing the Correct Reagent for the Desired Stereochemistry (Chem 231). YouTube. [Link]

  • (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. NIH. [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA. [Link]

  • (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. [Link]

  • 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one. PubChem. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one (CAS No. 109482-86-2), a compound whose structural motifs—a furan ring and an enaminone system—necessitate specific safety and handling considerations. Our aim is to provide a framework that ensures the safety of laboratory personnel and minimizes environmental impact, building upon a foundation of scientific integrity and field-proven practices.

Hazard Assessment and Immediate Safety Concerns

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as an irritant, with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Beyond its immediate irritant properties, two key structural features warrant special attention:

  • The Furan Moiety: Furan and its derivatives are known to be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light. While the rate of peroxide formation for this specific compound is not extensively documented, it is a critical potential hazard that must be mitigated through proper storage and handling of both the pure compound and its waste.

  • The Enaminone System: Enaminones are known to be susceptible to hydrolysis, particularly under acidic conditions. This reaction cleaves the enaminone to yield a corresponding ketone and an amine. This chemical property can potentially be exploited for degradation prior to disposal, reducing the reactivity of the waste.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPrimary Concerns
Skin IrritantH315Direct contact can cause redness, itching, and inflammation.
Eye IrritantH319Can cause serious and potentially damaging eye irritation.
Respiratory IrritantH335Inhalation of dust or aerosols may irritate the respiratory tract.
Peroxide FormationNot explicitly classified, but a known risk for furansPotential for the formation of shock-sensitive and explosive peroxides.
Hydrolytic InstabilityNot explicitly classified, but a known property of enaminonesCan decompose in the presence of acids and water.

Personal Protective Equipment (PPE) and Handling Precautions

Given the hazards identified, the following minimum PPE is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the previous section.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All materials used for decontamination should be collected as hazardous waste.

  • Label and Dispose: The container with the spilled material and cleanup debris must be sealed, clearly labeled as "Hazardous Waste: this compound Spill Debris," and disposed of according to the procedures outlined below.

Step-by-Step Disposal Procedure

The proper disposal of this compound requires a multi-step approach focused on segregation, containment, and transfer to a licensed waste disposal facility.

Segregation and Waste Collection
  • Dedicated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be clearly marked.

On-Site Storage
  • Storage Location: The waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from direct sunlight and sources of heat or ignition.

  • Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents (due to the furan moiety) and strong acids (which can induce hydrolysis).

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

Chemical Neutralization (Optional, for Advanced Users)

For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization via acid-catalyzed hydrolysis can be considered to reduce the reactivity of the waste stream. This procedure should only be performed by trained personnel in a controlled environment.

  • Working in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Dilution: Dilute the waste containing this compound with a water-miscible organic solvent (e.g., tetrahydrofuran or ethanol) to a concentration of less than 5% w/v.

  • Acidification: Slowly and with stirring, add a dilute aqueous solution of a non-oxidizing acid (e.g., 1 M hydrochloric acid or 1 M sulfuric acid) to the solution. The reaction is expected to be exothermic, so addition should be gradual to control the temperature.

  • Monitoring: Monitor the reaction for signs of completion (e.g., disappearance of the starting material by an appropriate analytical technique like TLC or LC-MS).

  • Neutralization of the Final Solution: Once the hydrolysis is complete, neutralize the acidic solution by the slow addition of a base such as sodium bicarbonate until the pH is between 6 and 8.

  • Disposal of the Treated Waste: The resulting neutralized aqueous solution, containing the hydrolysis products (a ketone and an amine salt), should be collected in a labeled hazardous waste container for final disposal.

Final Disposal
  • Licensed Waste Disposal Vendor: The ultimate disposal of this compound and its associated waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Waste Manifest: Ensure that all required waste manifest documentation is completed accurately, detailing the contents of the waste container.

  • Recommended Disposal Method: The preferred method of disposal for this type of organic chemical waste is high-temperature incineration in a facility equipped with appropriate emission controls.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Dedicated Container ppe->segregate label Label Container: 'Hazardous Waste' Chemical Name & Date segregate->label storage Store in SAA Away from Incompatibles & Ignition Sources label->storage neutralization_decision Chemical Neutralization Feasible? storage->neutralization_decision neutralize Perform Acid-Catalyzed Hydrolysis (Advanced Users) Neutralize Final Solution neutralization_decision->neutralize Yes contact_ehs Contact EHS for Waste Pickup neutralization_decision->contact_ehs No collect_treated Collect Treated Waste in Labeled Container neutralize->collect_treated collect_treated->contact_ehs vendor_disposal Disposal by Licensed Vendor (Incineration) contact_ehs->vendor_disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from initial hazard assessment and the use of appropriate PPE to meticulous segregation, storage, and final disposal through a licensed vendor—researchers can effectively manage the risks associated with this compound. The potential for peroxide formation and the option for chemical neutralization are key considerations that underscore the importance of understanding the chemical properties of the substances we handle. Ultimately, a proactive and informed approach to chemical waste management is integral to a robust safety culture in any research environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version). Washington (DC): National Academies Press (US); 2011. [Link]

  • U.S. Environmental Protection Agency. (Managing Your Hazardous Waste: A Guide for Small Businesses). [Link]

  • Occupational Safety and Health Administration. (Hazard Communication Standard). [Link]

A Researcher's Guide to the Safe Handling of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one (CAS No. 109482-86-2). As a research chemical, comprehensive hazard information may not be fully available. Therefore, this guide is built upon established principles for handling structurally similar compounds, such as enaminones and furan derivatives, to ensure a robust safety margin. The procedures outlined here are intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Mitigation

Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted. The primary goal is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the most critical immediate step to ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier against splashes and unforeseen exothermic reactions.[3][4]
Skin and Body Protection Flame-retardant lab coat and chemical-resistant apron.A flame-retardant lab coat should be worn over personal clothing.[5] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.
Hand Protection Nitrile gloves (double-gloving recommended).Nitrile gloves offer good resistance to a range of chemicals.[6] Double-gloving is a best practice to protect against tears and to allow for safe removal of the outer glove if contamination occurs.
Respiratory Protection To be used within a certified chemical fume hood.All handling of this compound should occur within a chemical fume hood to control vapor and fine particle exposure.[7] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator.[5]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Assess Task: Small-scale weighing vs. large-scale reaction B Review Chemical Properties: - Physical state (solid/liquid) - Potential for dust/aerosol generation - Reactivity A->B C Engineering Controls: Work in a certified chemical fume hood? D Hand Protection: Nitrile gloves (double-gloved) C->D Standard Procedure G Respiratory Protection: Required if fume hood is not used. Consult EHS for fit-testing and cartridge selection. C->G Exception: No Fume Hood Available E Eye/Face Protection: Chemical splash goggles + face shield D->E F Body Protection: Flame-retardant lab coat + chemical-resistant apron E->F

Caption: PPE Selection Workflow for Handling Research Chemicals.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk.

3.1. Preparation and Engineering Controls

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification.

  • Decontamination Supplies: Prepare a designated waste container and have spill cleanup materials, such as absorbent pads, readily available.[1]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

3.2. Handling the Compound

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of fine particles. Use anti-static tools and equipment where appropriate.[8]

  • In Solution: When working with the compound in solution, handle it as you would any potentially hazardous chemical, keeping containers capped when not in use.

3.3. Post-Handling

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9]

Disposal Plan: Waste Management and Decontamination

Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental and personnel safety.

4.1. Waste Segregation

  • Designated Waste Container: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

4.2. Disposal Procedure

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of furan-containing compounds.[7] They will provide information on proper labeling and pickup schedules.

  • Avoid Sewer Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[2]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers supplement this information with institution-specific safety protocols and exercise sound scientific judgment at all times.

References

  • BenchChem. (n.d.). Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide.
  • BenchChem. (n.d.). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals.
  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Echemi.com. (n.d.). (2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one Safety Data Sheets.
  • Vertex AI Search. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.